molecular formula C8H5ClF3NO2 B1511202 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene CAS No. 859027-07-9

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1511202
CAS No.: 859027-07-9
M. Wt: 239.58 g/mol
InChI Key: GUAJUBFXUNNMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJUBFXUNNMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743343
Record name 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859027-07-9
Record name 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859027-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic design of molecular scaffolds is paramount. The compound 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 859027-07-9) has emerged as a highly valuable synthetic intermediate.[1][2][3] Its utility stems from a unique combination of functional groups: a reactive benzylic chloride handle, and a benzene ring electronically influenced by two powerful electron-withdrawing groups, a nitro (-NO₂) and a trifluoromethyl (-CF₃) moiety. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and practical applications, offering researchers and drug development professionals the critical insights needed for its effective utilization. The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.[4]

Compound Identification and Core Properties

Accurate identification is the foundation of all chemical research. The fundamental identifiers and physical properties of this compound are summarized below.

IdentifierValueSource(s)
Chemical Name This compound[1]
CAS Number 859027-07-9[1][2][3]
Molecular Formula C₈H₅ClF₃NO₂[1][2]
Molecular Weight 239.58 g/mol [1][2][3]
SMILES O=c1cc(C(F)(F)F)c(CCl)cc1[2]
InChIKey (Generated from structure)N/A

Physicochemical and Handling Characteristics

The physical state and solubility of a compound dictate the conditions required for its storage, handling, and use in reactions. While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from closely related analogues and supplier recommendations.

PropertyObservation / DataSignificance for the Researcher
Appearance Likely a low-melting solid at room temperature.Based on analogues like 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, which is a low melting solid[5], and 1-(chloromethyl)-2-nitro-4-(trifluoromethyl)benzene (m.p. 42-45°C)[6]. This suggests the material may be supplied as a waxy solid or supercooled liquid and should be handled accordingly.
Boiling Point 261.8 ± 40.0 °C (Predicted for isomer)[7] This high predicted boiling point indicates low volatility under standard lab conditions but suggests that purification by vacuum distillation is feasible.
Solubility Generally considered insoluble in water; good solubility in apolar organic solvents (e.g., dichloromethane, toluene, benzene).[8] The hydrophobic nature, driven by the trifluoromethyl group, necessitates the use of organic solvents for reactions and purification, such as chromatography or recrystallization.
Storage Store under an inert atmosphere at 2-8°C.[2][3] The compound is likely sensitive to moisture and may degrade over time at room temperature. Refrigeration and inert gas blanketing (e.g., with argon or nitrogen) are critical for maintaining its purity and reactivity.

Reactivity Profile: An Electron-Deficient Benzyl Halide

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. As a benzylic chloride, it is an effective electrophile for nucleophilic substitution reactions.

The key to understanding its reactivity lies in the electronic nature of the aromatic ring. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups. Their combined effect significantly reduces the electron density of the benzene ring. This has two major consequences:

  • Enhanced Sₙ2 Reactivity : The electron-withdrawing groups pull electron density away from the benzylic carbon (-CH₂Cl), making it more electrophilic and highly susceptible to attack by nucleophiles. This polarization of the C-Cl bond facilitates a classic Sₙ2 mechanism.

  • Deactivation of Sₙ1 Pathway : The same electron-withdrawing properties would strongly destabilize the formation of a positive charge on the benzylic carbon. This makes the formation of a benzyl carbocation intermediate highly unfavorable, effectively suppressing any Sₙ1 reaction pathway.

This predictable reactivity makes the compound an excellent reagent for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety onto various nucleophilic substrates, such as amines, phenols, thiols, and carbanions.

SN2_Reaction reactant This compound ts Transition State [Nu---CH₂(Ar)---Cl]⁻ reactant->ts nucleophile Nucleophile (Nu:⁻) nucleophile->ts product Substituted Product (Ar-CH₂-Nu) ts->product Sₙ2 leaving_group Chloride Ion (Cl⁻) ts->leaving_group Sₙ2

Caption: Generalized Sₙ2 reaction pathway.

Safety and Handling

Given its structure as a substituted benzyl chloride, this compound must be handled with care. Related compounds are classified as corrosive and can cause severe skin burns and eye damage.[9][10]

  • GHS Hazard Classification (Inferred) :

    • Pictograms : Corrosion, Health Hazard.

    • Signal Word : Danger.

    • Hazard Statements : H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[9][10]

  • Handling Protocols :

    • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.

    • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.

    • Spill Response : In case of a spill, isolate the area. Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and collect solids carefully. Place waste in a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[11]

Experimental Workflow & Protocols

The true value of a reagent is demonstrated through its practical application. Below is a representative workflow and a general protocol for its use in a nucleophilic substitution reaction.

General Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis reagents 1. Weigh Reagents - Substrate (Nucleophile) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) dissolve 2. Dissolve Substrate & Base in Solvent reagents->dissolve reagent_add 3. Add Benzyl Chloride (in solution or neat) dissolve->reagent_add react 4. Heat/Stir Reaction (Monitor by TLC/LC-MS) reagent_add->react workup 5. Aqueous Workup (Quench, Extract with Organic Solvent) react->workup purify 6. Purify Product (Column Chromatography or Recrystallization) workup->purify analyze 7. Characterize Product (NMR, MS, IR) purify->analyze

Caption: Standard workflow for synthesis and analysis.

Protocol: General Procedure for N-Alkylation

This protocol describes a typical procedure for the reaction of this compound with a generic secondary amine.

Expertise & Causality :

  • Solvent Choice : A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively dissolves the ionic intermediates and reactants without participating in the reaction.

  • Base Selection : Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the amine starting material without causing unwanted side reactions. A stronger base is generally not required and could lead to decomposition.

  • Temperature Control : The reaction is initially run at room temperature and can be gently heated if necessary. Benzylic halides are reactive, and excessive heat can lead to impurities. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

Step-by-Step Methodology :

  • Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition : Add anhydrous DMF (sufficient to make a ~0.5 M solution with respect to the amine) via syringe under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition : Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine mixture at room temperature over 10-15 minutes.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS analysis every 1-2 hours. If the reaction is sluggish, it may be gently heated to 40-50°C.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

  • Characterization : Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Conclusion

This compound is a potent and versatile chemical intermediate. Its well-defined reactivity, governed by the electrophilic chloromethyl group and the strongly electron-withdrawing substituents, makes it a reliable tool for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, handling requirements, and reaction profile is essential for leveraging its full synthetic potential.

References

  • Solubility of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene. Solubility of Things.
  • This compound. SINFOO Chemical Solutions Co., Ltd.
  • Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Cheméo.
  • This compound. BLDpharm.
  • CAS No : 859027-07-9 | Product Name : this compound.
  • 1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene. ChemicalBook.
  • 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)
  • SAFETY DATA SHEET - 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. Fisher Scientific.
  • 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene. ChemicalBook.
  • Benzene, 1-(chloromethyl)-2-nitro-4-(trifluoromethyl)-. ChemBK.
  • BENZENE, 1-(CHLOROMETHYL)-4-NITRO-. CAMEO Chemicals, NOAA.
  • The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

An In-Depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Keystone Intermediate for Specialized Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Utility of a Highly Activated Benzyl Chloride

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS Number 859027-07-9) is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structure is distinguished by a benzylic chloride functional group that is exceptionally activated towards nucleophilic substitution. This heightened reactivity is a direct consequence of the powerful electron-withdrawing effects exerted by both a para-nitro group and an ortho-trifluoromethyl group. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, inherent reactivity, and strategic applications, offering field-proven insights for professionals engaged in advanced organic synthesis.

The strategic placement of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups serves a dual purpose. Firstly, they dramatically increase the electrophilicity of the benzylic carbon, making the chloromethyl group an excellent leaving group in Sₙ2 reactions. Secondly, these substituents are themselves valuable pharmacophores and modulators of physicochemical properties in final target molecules, known to enhance metabolic stability, binding affinity, and lipophilicity.[1] Understanding the interplay of these electronic effects is paramount to leveraging this reagent's full synthetic potential.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from closely related isomers and analogues. These data points are crucial for reaction planning, purification, and characterization.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyValue (CAS 859027-07-9)Analogue/Isomer DataSource
Molecular Formula C₈H₅ClF₃NO₂-[2]
Molecular Weight 239.58 g/mol -[2]
Physical Form Predicted: Crystalline solidBromo-analogue is a low melting solid.[3]
Melting Point Not experimentally determinedIsomer (CAS 777-37-7) is a solid.[1]
Boiling Point Not experimentally determinedIsomer (CAS 777-37-7): 102-104 °C at 3 mmHg[4]
Storage Conditions 2-8°C, under inert atmosphereRecommended by suppliers.-
Computed LogP 3.35--
Spectroscopic Characterization

Predictive analysis based on isomers and the known effects of the substituents allows for an accurate forecast of the key spectroscopic features essential for reaction monitoring and product verification.

  • ¹H NMR: The proton spectrum is expected to be distinct. The benzylic protons (-CH₂Cl) would appear as a sharp singlet significantly downfield, likely in the δ 4.7-5.0 ppm range, due to the deshielding effects of the adjacent chlorine and the electron-withdrawing aromatic ring. The aromatic region would display a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The benzylic carbon is expected to resonate around δ 45-50 ppm. The aromatic carbons will show characteristic shifts, with the carbons attached to the -NO₂ and -CF₃ groups being highly deshielded. The -CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A strong singlet is expected around δ -60 to -63 ppm, a characteristic range for a benzotrifluoride moiety.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 239 and a characteristic M+2 peak due to the ³⁷Cl isotope. A key fragmentation pathway would be the loss of the chlorine atom to form the highly stabilized benzylic carbocation at m/z 204. Further fragmentation of the nitro group (loss of NO₂) is also anticipated.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (approx. 1530 and 1350 cm⁻¹), C-F stretching bands (approx. 1320 cm⁻¹), and C-Cl stretching (approx. 750-800 cm⁻¹).

Synthesis and Manufacturing Insights

The diagram below outlines a proposed, efficient synthetic workflow.

Synthesis_Workflow Start 2-Methyl-5-nitrobenzotrifluoride (Starting Material) Chlorination Radical Chlorination Start->Chlorination Step 1 Product This compound (Target Molecule) Chlorination->Product Step 2 Reagents Reagents: • N-Chlorosuccinimide (NCS) • Radical Initiator (AIBN/BPO) • Solvent (e.g., CCl₄) Reagents->Chlorination Conditions Conditions: • Inert Atmosphere • UV light or Heat (reflux) • Reaction Monitoring (GC/TLC) Conditions->Chlorination

Caption: Proposed workflow for the synthesis of the target molecule.

Experimental Protocol: Free-Radical Chlorination (Adapted Methodology)

This protocol is adapted from standard procedures for benzylic chlorination and should be optimized for specific laboratory conditions.[6]

Objective: To synthesize this compound from 2-methyl-5-nitrobenzotrifluoride.

Materials:

  • 2-Methyl-5-nitrobenzotrifluoride (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-nitrobenzotrifluoride and the chosen solvent (e.g., CCl₄).

  • Reagent Addition: Add N-Chlorosuccinimide and the radical initiator (AIBN or BPO) to the flask.

  • Reaction Initiation: Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical chain reaction. The choice between thermal and photochemical initiation depends on the specific initiator used and equipment availability. AIBN, for instance, has a half-life of about one hour at 82°C.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC), observing the consumption of the starting material. The goal is to achieve high conversion to the mono-chlorinated product while minimizing the formation of the di-chlorinated by-product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of cold solvent.

  • Purification: Wash the combined organic filtrate with water and then with a saturated brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality and Control: The use of a radical initiator like AIBN is critical for generating the chlorine radical that selectively abstracts a benzylic hydrogen over an aromatic one. The benzylic C-H bond is significantly weaker than the aromatic C-H bonds, providing the kinetic basis for this selectivity. Using a slight excess of NCS ensures complete consumption of the starting material, but a large excess should be avoided to prevent over-chlorination.

Reactivity and Synthetic Applications

The primary utility of this molecule stems from its role as a potent electrophile in nucleophilic substitution reactions. The benzylic carbon is the focal point of this reactivity.

Reactivity_Diagram cluster_effects Electronic Effects Reagent 1-(Chloromethyl)-4-nitro- 2-(trifluoromethyl)benzene TS Sₙ2 Transition State Reagent->TS Nucleophile Nucleophile (Nu:⁻) Nucleophile->TS Attack Product Alkylated Product (R-Nu) TS->Product Bond Formation Byproduct Chloride Ion (Cl⁻) TS->Byproduct Leaving Group Departure Effect1 ortho-CF₃: Strong -I Effect Effect2 para-NO₂: Strong -I and -R Effects

Caption: Sₙ2 reaction pathway highlighting the key electronic drivers.

The convergence of the inductive (-I) effect from the ortho-CF₃ group and the combined inductive and resonance (-R) effects from the para-NO₂ group creates a significant partial positive charge (δ+) on the benzylic carbon. This electronic pull drastically lowers the activation energy for attack by a wide range of nucleophiles, including:

  • Amines: Primary and secondary amines readily displace the chloride to form substituted benzylamines, which are common structural motifs in pharmaceuticals.

  • Alcohols and Phenols: Alkylation of alcohols or phenols under basic conditions yields the corresponding ethers.

  • Thiols: Thiolates are excellent nucleophiles and react efficiently to form thioethers.

  • Carbanions: Stabilized carbanions, such as those derived from malonic esters, can be alkylated to form new carbon-carbon bonds, enabling chain extension.

  • Azides: Reaction with sodium azide provides a route to benzyl azides, which are precursors to benzylamines (via reduction) or can be used in "click" chemistry reactions.

Application in Specialized Amino Acid Synthesis

A key application for highly activated benzyl halides is in the asymmetric synthesis of non-proteinogenic α-amino acids. Chiral glycine enolate equivalents, stabilized by a metal complex (e.g., Ni(II)), can be alkylated with electrophiles like this compound.[7] This strategy allows for the direct installation of the complex substituted benzyl group onto the α-carbon of a glycine scaffold, providing access to novel amino acid building blocks for peptide and peptidomimetic drug discovery.[8]

Protocol Example: Alkylation of a Glycine Enolate Equivalent

  • Complex Formation: A chiral Schiff base ligand is complexed with Ni(II) and glycine to form a planar complex.

  • Deprotonation: A non-nucleophilic base (e.g., DBU) is used to deprotonate the α-carbon of the glycine, forming a nucleophilic enolate.

  • Alkylation: this compound (1.0 eq) is added to the reaction mixture. The enolate attacks the benzylic carbon, displacing the chloride.

  • Hydrolysis: The resulting complex is hydrolyzed under acidic conditions to release the newly synthesized, non-racemic α-amino acid, now bearing the 4-nitro-2-(trifluoromethyl)benzyl side chain.

Safety and Handling

As a highly reactive alkylating agent, this compound must be handled with appropriate precautions.

  • Toxicity: It is classified as a corrosive substance. Alkylating agents are often irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from incompatible materials such as strong bases, amines, and oxidizing agents.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its reactivity is precisely tuned by the synergistic electron-withdrawing capabilities of its nitro and trifluoromethyl substituents. While its direct synthesis and reaction data are sparse in academic literature, logical and established synthetic routes can be readily applied for its preparation. For the medicinal or agrochemical chemist, this reagent offers a direct and efficient method for introducing a highly functionalized aromatic moiety, making it a valuable building block for the synthesis of complex, high-value target molecules. Proper understanding of its electronic properties and careful handling are the keys to successfully exploiting its synthetic potential.

References

  • The Future of Chemical Synthesis with 2-Chloro-5-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-20). Available at: [Link]

  • CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene. Google Patents.
  • 2-Chloro-5-nitrobenzotrifluoride: A Versatile Intermediate for Chemical Innovation. Autech Industry Co.,Limited. Available at: [Link]

  • EP0150587B1 - Preparation of chlorobenzotrifluoride compounds. Google Patents.
  • US9126947B2 - Substituted pyridazine carboxamide compounds. Google Patents.
  • Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Al-Howsawy, H. O. M., et al. "Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects." Journal of Chemical Research, 2008. Available at: [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available at: [Link]

  • Lynch, D. E., & McClenaghan, I. "1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene." Acta Crystallographica Section C, vol. 59, no. 11, 2003, pp. o641-3. Available at: [Link]

  • Le, C. M., et al. "Selective C–F Functionalization of Unactivated Trifluoromethylarenes." PMC, NIH. Available at: [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. "Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids." Chemical Society Reviews, vol. 37, no. 8, 2008, pp. 1693-708. Available at: [Link]

  • Mucha, A., et al. "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature." Molecules, vol. 26, no. 1, 2020, p. 133. Available at: [Link]

  • US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. Google Patents.
  • CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. Google Patents.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC, NIH. Available at: [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Available at: [Link]

  • CAS No : 859027-07-9 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

Sources

Spectroscopic Unveiling of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in various synthetic pathways. This document, intended for researchers, scientists, and professionals in drug development, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. By integrating predicted spectral data with established spectroscopic principles, this guide offers a detailed interpretation of the molecule's structural features, serving as a valuable resource for its identification, characterization, and utilization in complex organic synthesis.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a unique convergence of electron-withdrawing and reactive functional groups. The presence of a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a chloromethyl group (-CH₂Cl) on the benzene ring imparts a distinct chemical reactivity profile, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount to ensure its purity, confirm its identity, and predict its behavior in chemical reactions. This guide provides an in-depth examination of its NMR, IR, and MS spectral data to facilitate these critical analytical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by mapping the chemical environments of its constituent protons (¹H NMR) and carbon atoms (¹³C NMR). The predicted NMR data for this compound in deuterated chloroform (CDCl₃) is presented and analyzed below.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.55d1HH-3
8.30dd1HH-5
7.95d1HH-6
4.80s2H-CH₂Cl
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
149.5C-4
140.0C-1
134.0 (q, J ≈ 35 Hz)C-2
131.0C-6
126.5C-5
123.0 (q, J ≈ 275 Hz)-CF₃
122.0C-3
44.5-CH₂Cl
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Spectral Width: 16 ppm

      • Acquisition Time: 3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-32

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-gated decoupling)

      • Spectral Width: 240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the ¹H NMR signals and determine the multiplicities.

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum exhibits three distinct signals in the aromatic region and a singlet in the aliphatic region.

  • Aromatic Protons: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly deshields the aromatic protons, shifting their resonances downfield (7.95-8.55 ppm). The proton at the 3-position (H-3), being ortho to the powerfully electron-withdrawing nitro group, is expected to be the most deshielded. The coupling pattern (doublet and doublet of doublets) arises from the ortho and meta spin-spin coupling between the adjacent protons.

  • Chloromethyl Protons: The protons of the chloromethyl group (-CH₂Cl) appear as a sharp singlet at approximately 4.80 ppm. The electronegativity of the adjacent chlorine atom causes a downfield shift compared to a typical methyl group.

The ¹³C NMR spectrum is characterized by several key features:

  • Aromatic Carbons: The carbon atoms directly attached to the electron-withdrawing substituents (C-4, C-2, and C-1) are significantly deshielded. The carbon of the trifluoromethyl group (C-2) appears as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 35 Hz). The trifluoromethyl carbon itself exhibits a quartet with a very large coupling constant (J ≈ 275 Hz).

  • Chloromethyl Carbon: The carbon of the chloromethyl group is observed at a characteristic chemical shift of around 44.5 ppm.

NMR_Structure_Correlation cluster_molecule This compound cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR mol H3 H-3: ~8.55 ppm (d) mol->H3 H5 H-5: ~8.30 ppm (dd) mol->H5 H6 H-6: ~7.95 ppm (d) mol->H6 CH2Cl_H -CH₂Cl: ~4.80 ppm (s) mol->CH2Cl_H C4 C-4: ~149.5 ppm mol->C4 C1 C-1: ~140.0 ppm mol->C1 C2 C-2: ~134.0 ppm (q) mol->C2 CF3 -CF₃: ~123.0 ppm (q) mol->CF3 CH2Cl_C -CH₂Cl: ~44.5 ppm mol->CH2Cl_C

Caption: Correlation of the molecular structure with predicted NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1610, 1580, 1470Medium-StrongAromatic C=C skeletal vibrations
1530-1500StrongAsymmetric NO₂ stretch
1350-1330StrongSymmetric NO₂ stretch
1320-1100StrongC-F stretches (CF₃)
850-800StrongC-H out-of-plane bending (aromatic)
750-700StrongC-Cl stretch
Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by strong absorptions corresponding to the nitro and trifluoromethyl groups.

  • Nitro Group: The presence of the nitro group is unequivocally confirmed by two very strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, predicted to appear around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[1][2][3]

  • Trifluoromethyl Group: The C-F stretching vibrations of the trifluoromethyl group give rise to multiple strong absorption bands in the 1320-1100 cm⁻¹ region.[4][5]

  • Aromatic Ring: The characteristic aromatic C=C skeletal vibrations are expected in the 1610-1470 cm⁻¹ range. Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹.

  • Chloromethyl Group: A strong C-Cl stretching vibration is anticipated in the fingerprint region, typically between 750-700 cm⁻¹.

IR_Functional_Groups cluster_IR_Bands Characteristic IR Absorptions Molecule This compound NO2_asym Asymmetric NO₂ Stretch (~1530-1500 cm⁻¹) Molecule->NO2_asym NO2_sym Symmetric NO₂ Stretch (~1350-1330 cm⁻¹) Molecule->NO2_sym CF3_stretch C-F Stretches (CF₃) (~1320-1100 cm⁻¹) Molecule->CF3_stretch CCl_stretch C-Cl Stretch (~750-700 cm⁻¹) Molecule->CCl_stretch Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Molecule->Aromatic_CH

Caption: Key functional groups and their predicted IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z 255/257 (in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragment Ions (m/z):

    • 220: [M - Cl]⁺

    • 209: [M - NO₂]⁺

    • 190: [M - Cl - NO]⁺

    • 175: [M - NO₂ - Cl]⁺

    • 160: [M - CH₂Cl - NO]⁺

    • 145: [M - CH₂Cl - NO₂]⁺

Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis:

    • Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection:

    • Detect the ions and record their m/z values and relative abundances.

Interpretation of the Mass Spectrum

The mass spectrum will provide crucial information for structural confirmation.

  • Molecular Ion Peak: The presence of a molecular ion peak (M⁺) at m/z 255 and an isotopic peak (M+2) at m/z 257 with an intensity ratio of approximately 3:1 is a definitive indicator of the presence of one chlorine atom in the molecule.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

    • Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a facile process, leading to a prominent peak at m/z 220 ([M - Cl]⁺).

    • Loss of a Nitro Group: The expulsion of a nitro radical (·NO₂) is a common fragmentation pathway for nitroaromatic compounds, resulting in an ion at m/z 209.[6]

    • Loss of a Chloromethyl Radical: Cleavage of the benzyl-chlorine bond can lead to the formation of a stable tropylium-like ion.

    • Further Fragmentations: Subsequent losses of small neutral molecules like NO and CO from the primary fragment ions will lead to a series of smaller fragment ions that can be used to piece together the molecular structure.

MS_Fragmentation cluster_fragments Major Fragmentation Pathways M [M]⁺˙ m/z 255/257 M_minus_Cl [M - Cl]⁺ m/z 220 M->M_minus_Cl - ·Cl M_minus_NO2 [M - NO₂]⁺ m/z 209 M->M_minus_NO2 - ·NO₂ M_minus_CH2Cl [M - CH₂Cl]⁺ M->M_minus_CH2Cl - ·CH₂Cl

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy elucidates the precise connectivity of the proton and carbon framework, IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry establishes the molecular weight and provides valuable information about the molecule's stability and fragmentation pathways. This detailed technical guide serves as a foundational reference for the analytical characterization of this important synthetic intermediate, empowering researchers to confidently utilize it in their scientific endeavors.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]

  • NMR Predictor | Chemaxon Docs. Available at: [Link]

  • Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Chemistry: Infrared of nitro compounds. Available at: [Link]

  • CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 - Canadian Science Publishing. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available at: [Link]

  • Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Available at: [Link]

Sources

reactivity and stability of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's unique reactivity profile, stability considerations, and practical applications, grounding theoretical principles in field-proven insights.

Introduction: A Strategically Activated Building Block

This compound (C₈H₅ClF₃NO₂) is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from a carefully orchestrated arrangement of substituents on the benzene ring. The presence of a reactive benzylic chloride (the chloromethyl group) provides a direct handle for nucleophilic substitution, while the two powerful electron-withdrawing groups—a nitro group (-NO₂) at the para position and a trifluoromethyl group (-CF₃) at the ortho position—profoundly influence the molecule's reactivity and stability. These groups synergistically activate the benzylic position, making it an exceptionally potent electrophile for forging new carbon-heteroatom and carbon-carbon bonds. This guide will explore the chemical causality behind its behavior, offering both a theoretical framework and practical protocols for its effective use.

Physicochemical and Safety Profile

A foundational understanding begins with the compound's core properties and associated hazards. This information is critical for safe handling and for designing robust experimental procedures.

Molecular Structure and Properties

The arrangement of substituents dictates the molecule's electronic and steric properties, which in turn govern its reactivity.

Molecule 1-(Chloromethyl)-4-nitro- 2-(trifluoromethyl)benzene Product Substituted Product (Ar-CH₂-Nu) Molecule->Product Forms New C-Nu Bond Byproduct Chloride Ion (Cl⁻) Molecule->Byproduct Displaces Leaving Group Nu Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, R-O⁻) Nu->Molecule Nucleophilic Attack Mechanism Sₙ2 Reaction Pathway Product->Mechanism Byproduct->Mechanism

Caption: General workflow for nucleophilic substitution reactions.

Common Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of soft and hard nucleophiles.

  • N-Alkylation : Primary and secondary amines react efficiently to form the corresponding benzylamines, a common step in the synthesis of bioactive molecules.

  • O-Alkylation : Alcohols and phenols, typically in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃), yield benzyl ethers.

  • S-Alkylation : Thiols are excellent nucleophiles for this substrate, rapidly forming thioethers under mild basic conditions.

  • C-Alkylation : Carbanions, such as those derived from malonates or cyanoacetates, can be used to form new carbon-carbon bonds.

Protocol: General Procedure for N-Alkylation

This protocol provides a self-validating system for reacting the title compound with a primary amine.

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Reagents : Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) followed by the primary amine (1.1 eq).

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: The base is essential to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Workup : Upon completion, filter off the inorganic salts and concentrate the solvent under reduced pressure.

  • Purification : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Validation : Purify the crude product via column chromatography. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Stability and Handling Considerations

The same electronic features that enhance reactivity also introduce specific stability challenges.

  • Thermal Stability : The compound is stable under recommended storage conditions (2-8°C). [1]However, like many nitroaromatic compounds, it may decompose at elevated temperatures.

  • Moisture Sensitivity : As a reactive halide, it is susceptible to slow hydrolysis in the presence of water. It should be handled under dry conditions and stored in a tightly sealed container.

  • Incompatibility with Strong Bases : Aromatic nitro compounds can be dangerously reactive with strong bases like sodium hydroxide. [2]Such combinations can lead to vigorous or even explosive decomposition and must be strictly avoided. [2]This is a critical safety consideration when choosing bases for substitution reactions; milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., DIPEA) are strongly preferred.

  • Light Sensitivity : While not explicitly documented, it is good practice to store reactive intermediates like this protected from light to prevent potential radical-mediated side reactions.

Protocol: Recommended Storage
  • Container : Store in the original, tightly sealed container.

  • Atmosphere : For long-term storage, flush the container with an inert gas (argon or nitrogen) to displace air and moisture. [3]3. Temperature : Maintain in a refrigerated environment between 2°C and 8°C. [1]4. Location : Store in a dedicated, well-ventilated cabinet for corrosive and reactive chemicals, away from incompatible materials, especially strong bases. [2]

Applications in Synthesis

The primary application of this compound is as an intermediate in multi-step syntheses. Its ability to introduce the 4-nitro-2-(trifluoromethyl)benzyl moiety is valuable in constructing complex target molecules.

A notable example is its use as a precursor in the synthesis of potent fungicides. The core structure is elaborated through substitution of the benzylic chloride, followed by further transformations of the nitro group.

Start 1-(Chloromethyl)-4-nitro- 2-(trifluoromethyl)benzene (Building Block A) Intermediate Coupled Intermediate Start->Intermediate Sₙ2 Coupling Reagent Nucleophilic Reagent (e.g., Phenoxide, Triazole) (Reagent B) Reagent->Intermediate Transform Further Transformations (e.g., Nitro Group Reduction) Intermediate->Transform Final Biologically Active Molecule (e.g., Fungicide Precursor) Transform->Final

Caption: Synthetic utility in constructing complex molecules.

This workflow is exemplified in patents describing the preparation of fungicidal triazole compounds, where the title compound or a close derivative is a key starting material for introducing the substituted phenyl ring. [4]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its high reactivity is rationally designed, driven by the potent electron-withdrawing nature of its nitro and trifluoromethyl substituents. While this activation provides significant synthetic advantages, it also necessitates a thorough understanding of its stability profile and strict adherence to safe handling protocols, particularly the avoidance of strong bases and moisture. For the medicinal or agricultural chemist, this compound offers a reliable method for incorporating the 4-nitro-2-(trifluoromethyl)benzyl scaffold, enabling the efficient synthesis of complex and valuable target molecules.

References

  • Aaron Chemicals LLC. Safety Data Sheet: 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene.
  • CAMEO Chemicals. BENZENE, 1-(CHLOROMETHYL)-4-NITRO-.
  • New Jersey Department of Health. HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-.
  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Fisher Scientific.
  • Google Patents. Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • BLDpharm. This compound.
  • SINFOO Chemical Solutions Co., Ltd. This compound.

Sources

The Synthetic Versatility and Therapeutic Potential of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of unique chemical scaffolds is a cornerstone of modern drug discovery. 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene emerges as a compelling, yet underexplored, building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound's potential applications in medicinal chemistry. We will dissect the individual contributions of its key functional groups—the reactive chloromethyl handle, the bio-activating nitro group, and the metabolism-modulating trifluoromethyl moiety—to its overall pharmacological promise. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into synthetic derivatization strategies, potential biological targets, and detailed experimental protocols to unlock the therapeutic potential of this versatile molecule.

Introduction: Deconstructing a Privileged Scaffold

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual challenge in medicinal chemistry. The molecule this compound presents a trifecta of functionalities that are highly sought after in drug design. While direct and extensive studies on this specific molecule are nascent, a thorough understanding of its constituent parts provides a strong foundation for predicting its utility.

  • The Trifluoromethyl Group: A well-established tool in the medicinal chemist's arsenal, the trifluoromethyl (CF3) group offers profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.[1] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[2] Furthermore, the C-F bond's high dissociation energy (approximately 485 kJ/mol) imparts exceptional metabolic stability, often prolonging a drug's half-life by blocking oxidative metabolism.[1][3] The lipophilicity of the CF3 group (Hansch-Fujita π constant of +0.88) can enhance membrane permeability and improve bioavailability.[1] Notable drugs containing this group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[4]

  • The Nitroaromatic Moiety: Nitroaromatic compounds constitute a significant class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[5][6] The potent biological activity of these compounds often stems from the bioreduction of the nitro group within target cells or microorganisms to form reactive intermediates, such as nitroso and hydroxylamine species, or reactive oxygen species (ROS).[7][8] This bioactivation can lead to covalent modification of critical biomolecules like DNA and proteins, resulting in cytotoxicity.[9] This mechanism is particularly effective against anaerobic bacteria and parasites.[10]

  • The Chloromethyl Group: This functional group serves as a highly versatile synthetic handle. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide array of other functional groups, enabling the generation of diverse chemical libraries for biological screening.

The convergence of these three functionalities in a single molecule creates a powerful platform for the development of novel drug candidates. The trifluoromethyl and nitro groups can be considered the "warhead," dictating the potential biological activity, while the chloromethyl group acts as the "linker," allowing for the attachment of various "guidance systems" to modulate solubility, cell permeability, and target specificity.

Synthetic Pathways: Harnessing the Reactivity of the Chloromethyl Group

The primary avenue for derivatizing this compound lies in the nucleophilic substitution of the benzylic chloride. This allows for the construction of a diverse library of compounds with varied physicochemical properties and potential biological activities.

Synthesis of Ether and Thioether Derivatives

Reaction with alcohols, phenols, and thiols under basic conditions provides a straightforward route to ether and thioether derivatives. These modifications can significantly impact the lipophilicity and hydrogen bonding capacity of the parent molecule.

Experimental Protocol: General Procedure for O- or S-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, or DMF) is added a base (e.g., K2CO3, Cs2CO3, or NaH; 1.2 eq).

  • The corresponding alcohol, phenol, or thiol (1.1 eq) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ether or thioether derivative.

Caption: General scheme for the synthesis of ether and thioether derivatives.

Synthesis of Amine Derivatives

Reaction with primary or secondary amines yields the corresponding benzylamine derivatives. The introduction of a basic nitrogen atom can enhance aqueous solubility and provide a handle for further functionalization or salt formation.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of the primary or secondary amine (1.2 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA; 1.5 eq).

  • Add this compound (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60 °C until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-substituted product.

Synthesis of Heterocyclic Derivatives

The chloromethyl group can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs.[11] For instance, reaction with bifunctional nucleophiles can lead to the formation of five- or six-membered rings.

Caption: A typical experimental workflow for generating a library of derivatives.

Hypothesized Medicinal Chemistry Applications

Based on the known biological activities of trifluoromethylated and nitroaromatic compounds, we can hypothesize several promising therapeutic applications for derivatives of this compound.

Antimicrobial and Antiparasitic Agents

The nitroaromatic core is a well-established pharmacophore for antimicrobial and antiparasitic drugs.[8][10] The mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic species.[12] The trifluoromethyl group can enhance the lipophilicity, facilitating penetration into microbial cells. By appending different functionalities via the chloromethyl linker, it is possible to modulate the reduction potential of the nitro group and improve selectivity for microbial nitroreductases over mammalian enzymes, thereby reducing host toxicity.

Potential Targets: Anaerobic bacteria (e.g., Clostridium difficile, Helicobacter pylori), protozoan parasites (e.g., Trypanosoma cruzi, Leishmania species).

Anticancer Agents

Nitroaromatic compounds have also been investigated as anticancer agents, particularly as hypoxia-activated prodrugs.[6] The low oxygen environment (hypoxia) characteristic of solid tumors can facilitate the reductive bioactivation of the nitro group, leading to selective tumor cell killing. The trifluoromethyl group can contribute to enhanced metabolic stability and improved binding affinity to target proteins.[1] The derivatization at the benzylic position can be used to introduce moieties that target specific cancer-related pathways or improve tumor accumulation.

Potential Targets: Hypoxic solid tumors, various cancer cell lines.

Enzyme Inhibitors

The electron-withdrawing properties of both the nitro and trifluoromethyl groups can influence the electronic environment of the aromatic ring, making it a potential scaffold for designing enzyme inhibitors. The diverse substituents introduced at the chloromethyl position can be tailored to interact with specific residues in an enzyme's active site.

Table 1: Physicochemical Properties of Key Functional Groups

Functional GroupHansch-Fujita π ConstantHammett Constant (σp)Key Roles in Drug Design
Trifluoromethyl (-CF3)+0.88[1]+0.54Increased lipophilicity, metabolic stability, binding affinity[1][3]
Nitro (-NO2)-0.28+0.78[5]Bioactivation, hydrogen bonding, electron-withdrawing effects[5][7]

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to evaluate the therapeutic potential of the synthesized compound library.

Caption: A tiered approach for the biological screening of synthesized compounds.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a reactive synthetic handle and two potent pharmacophoric groups provides a versatile platform for medicinal chemists. The insights and protocols outlined in this technical guide are intended to stimulate further research into the potential of this underexplored molecule and its derivatives in addressing unmet medical needs. The strategic exploration of the chemical space accessible from this building block holds significant promise for the discovery of next-generation drugs.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

  • Trifluoromethyl group - Wikipedia. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]

  • Timeline showing the nitroaromatic drugs approved until 2023. - ResearchGate. Available at: [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC - PubMed Central. Available at: [Link]

  • CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.
  • 1-Chloromethyl-4-nitrobenzene - PMC - NIH. Available at: [Link]

  • EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. Available at: [Link]

  • (PDF) 1-Chloromethyl-4-nitrobenzene - ResearchGate. Available at: [Link]

  • Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - the NIST WebBook. Available at: [Link]

  • 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene - PubMed. Available at: [Link]

  • Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- - the NIST WebBook. Available at: [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Available at: [Link]

  • CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.
  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Publishing. Available at: [Link]

  • US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents.
  • CAS No : 859027-07-9 | Product Name : this compound. Available at: [Link]

  • Biologically relevant nitroaromatic compounds - ResearchGate. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

  • Biodegradation of nitroaromatic compounds - PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a key chemical intermediate in the development of advanced agrochemicals and pharmaceuticals. The document details the compound's physicochemical properties, outlines a robust two-step synthesis protocol grounded in established chemical principles, and explores the mechanistic rationale behind its reactivity. Furthermore, it discusses the strategic importance of this molecule as a building block, driven by the synergistic effects of its trifluoromethyl, nitro, and reactive benzyl chloride moieties, which are crucial for enhancing the biological efficacy and metabolic stability of target active ingredients. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, pesticide development, and fine chemical synthesis.

Introduction and Strategic Importance

This compound (CAS No. 859027-07-9) is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its strategic value stems from the unique combination of three distinct functional groups on a single benzene ring:

  • The Trifluoromethyl (-CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal and agrochemical design. This highly electronegative moiety can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. It also increases lipophilicity, which can improve membrane permeability and bioavailability, and can modulate the acidity or basicity of nearby functional groups, often leading to stronger binding interactions with biological targets.[1][2]

  • The Nitro (-NO₂) Group: As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also a common precursor to an amine group (-NH₂) via reduction, providing a convenient synthetic handle for further molecular elaboration.

  • The Chloromethyl (-CH₂Cl) Group: This functional group makes the molecule a potent benzylic electrophile. The chlorine atom is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of the 4-nitro-2-(trifluoromethyl)benzyl moiety into a wide range of substrates through Sₙ2 reactions, a critical step in the synthesis of complex target molecules.[3]

The confluence of these features makes this compound a high-value intermediate, particularly in the synthesis of novel fungicides and other bioactive compounds where enhanced efficacy and stability are paramount.[4]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 859027-07-9[5]
Molecular Formula C₈H₅ClF₃NO₂[6]
Molecular Weight 239.58 g/mol [6]
Appearance Not specified (typically a solid)-
SMILES C1=CC(=C(C=C1[O-])C(F)(F)F)CCl[7]
InChI Key JWFRBTUSUAFGOS-UHFFFAOYSA-N[7]
Storage Conditions Inert atmosphere, 2-8°C[6]

Synthesis and Manufacturing Process

The synthesis of this compound is not widely detailed in peer-reviewed literature, as it is primarily an industrial intermediate. However, a logical and chemically sound two-step synthetic route can be constructed from commercially available starting materials, based on well-established organic transformations. The process begins with the nitration of 2-(trifluoromethyl)toluene, followed by the selective free-radical chlorination of the benzylic methyl group.

Synthesis_Pathway Start 2-(Trifluoromethyl)toluene Precursor 4-Nitro-2-(trifluoromethyl)toluene Start->Precursor  Nitration (HNO₃ / H₂SO₄)   Final This compound Precursor->Final  Side-Chain Chlorination (e.g., NCS, hv)   Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (hv or AIBN) Cl_rad 2 Cl• I->Cl_rad generates Cl2 Cl₂ or NCS Cl2->Cl_rad homolysis Toluene Ar-CH₃ Benzyl_rad Ar-CH₂• Toluene->Benzyl_rad + Cl• HCl HCl Toluene->HCl - HCl Product Ar-CH₂Cl Benzyl_rad->Product + Cl₂ or NCS Product->Cl_rad + Cl• Cl_rad2 2 Cl• Cl2_term Cl₂ Cl_rad2->Cl2_term

Caption: Simplified free-radical mechanism for side-chain chlorination.

Experimental Protocol (Adapted from general benzylic chlorination procedures): [8][9]1. Setup: In a flask suitable for photochemical reactions (e.g., quartz), dissolve 4-nitro-2-(trifluoromethyl)toluene (1 equivalent) and N-Chlorosuccinimide (NCS, 1.05-1.1 equivalents) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). 2. Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. 3. Reaction: Heat the mixture to reflux while irradiating with a UV lamp (or a high-intensity visible light source). Monitor the reaction progress by GC or TLC, observing the consumption of the starting material. 4. Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. 5. Isolation: Wash the filtrate with a dilute sodium thiosulfate solution (to quench any remaining active chlorine) and then with water. 6. Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Applications in Synthesis

The primary application of this compound is as an electrophilic building block for the synthesis of more complex molecules. Its utility is demonstrated in its role as a key intermediate for active ingredients in agrochemicals and pharmaceuticals.

Agrochemical Synthesis

This compound is particularly valuable in the development of modern fungicides. The synthesis of many fungicidal compounds, such as those based on triazole or phenoxyphenyl ketone scaffolds, often requires the introduction of a substituted benzyl group. [4]The 4-nitro-2-(trifluoromethyl)benzyl moiety, installed via this intermediate, contributes to the final product's potency and metabolic resistance, leading to more effective and persistent crop protection agents.

Pharmaceutical Synthesis

In medicinal chemistry, the introduction of a trifluoromethyl group is a proven strategy for enhancing a drug candidate's pharmacokinetic profile. This compound provides a direct route to incorporate the CF₃ group along with a versatile nitro handle. The benzyl chloride functionality allows for covalent attachment to various nucleophilic scaffolds (e.g., containing -OH, -SH, or -NH₂ groups). The nitro group can then be reduced to an aniline, which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, or reductive amination, enabling the construction of diverse compound libraries for drug discovery.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

  • Reactivity: As a benzyl chloride derivative, it is a potent alkylating agent and should be considered a lachrymator and irritant. It will react with nucleophiles, including water (hydrolysis), albeit slowly.

  • Toxicity: Nitroaromatic compounds and alkylating agents are often toxic and may be mutagenic.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to minimize degradation. [6]

Conclusion

This compound stands out as a strategically important intermediate in the synthesis of high-value chemicals. Its utility is derived from a synthetically accessible structure that combines three key functional groups: a bioactivity-enhancing trifluoromethyl group, a versatile nitro group, and a reactive chloromethyl handle. The logical two-step synthesis, involving regioselective nitration followed by free-radical side-chain chlorination, provides an efficient pathway to this valuable molecule. For scientists and researchers in the agrochemical and pharmaceutical industries, this compound represents a powerful tool for the rational design and synthesis of next-generation active ingredients with improved performance and efficacy.

References

  • (WO2021047978A1) Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate.
  • (EP3670492A1) Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • (CN101033169A) Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
  • (EP3696164A1) Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. European Patent Office. [Link]

  • Side chain chlorination of substituted toluene. Chemistry Stack Exchange. [Link]

  • (CN102336689A) Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. [Link]

  • 1-Chloromethyl-4-nitrobenzene. ResearchGate. [Link]

  • This compound. Pharmaffiliates. [Link]

  • The Critical Role of Trifluoromethylbenzene Intermediates in Modern Agrochemicals. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]

  • The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. [Link]

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

  • (EP0129528B1) Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]

  • SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200. [Link]

  • 2-nitro-4-(trifluoromethyl)benzyl chloride (C8H5ClF3NO2). PubChemLite. [Link]

Sources

An In-depth Technical Guide to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of its Theoretical & Practical Profile for Advanced Research & Development

Abstract

This guide provides a comprehensive technical overview of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a key chemical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. We will explore its molecular structure, physicochemical properties, and synthesis. The core of this document is a detailed examination of the compound's theoretical underpinnings, focusing on its electronic structure and reactivity profile. This analysis is crucial for predicting its behavior in synthetic applications. Furthermore, this guide outlines its practical applications in drug development, provides an illustrative experimental protocol, and details essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile building block.

Molecular Profile & Physicochemical Properties

This compound (CAS No: 859027-07-9) is a substituted toluene derivative with a unique combination of functional groups that dictate its chemical behavior.[1][2] The molecule features a benzene ring substituted with a reactive chloromethyl group, a strongly electron-withdrawing nitro group, and a trifluoromethyl group, also a potent electron-withdrawing moiety.[3] This specific arrangement of substituents creates a molecule with distinct electronic properties, making it a valuable reagent in organic synthesis.

The key physicochemical properties are summarized in the table below:

PropertyValueSource
Molecular Formula C8H5ClF3NO2[1][2]
Molecular Weight 239.58 g/mol [2][4]
CAS Number 859027-07-9[1][2]
Appearance Data not available
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis & Mechanistic Considerations

The synthesis of substituted nitroaromatic compounds often involves electrophilic aromatic substitution reactions. For instance, a related compound, 1-(chloromethyl)-4-nitrobenzene, is synthesized by the nitration of benzyl chloride using a mixture of concentrated nitric and sulfuric acids.[5] A similar strategy could be envisioned for the synthesis of this compound, likely starting from a precursor already containing the trifluoromethyl group.

Another relevant synthetic approach is demonstrated in the preparation of 1-chloro-2-methyl-4-nitrobenzene, which can be synthesized from 4-chloroaniline through successive oxidation and methylation steps.[6][7] This highlights the variety of synthetic routes available for this class of compounds.

Theoretical & Computational Analysis

Electronic Structure & Reactivity

The presence of two strong electron-withdrawing groups, the nitro (-NO2) and trifluoromethyl (-CF3) groups, significantly influences the electron density distribution of the benzene ring. This electronic pull makes the chloromethyl (-CH2Cl) group a highly reactive electrophilic site, prone to nucleophilic attack. This is a key feature for its application as a building block in synthesis.

Structural studies of similar compounds, such as 1-(chloromethyl)-4-nitrobenzene, reveal a non-planar molecular geometry.[5][8] The nitro group is nearly coplanar with the aromatic ring, while the chlorine atom of the chloromethyl group deviates from this plane.[5][8] This conformational aspect can influence the accessibility of the reactive sites.

Workflow for Theoretical Investigation

A robust theoretical investigation of this molecule would follow a structured workflow to elucidate its properties.

G cluster_workflow Theoretical Study Workflow A Initial Structure Generation B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B Input Geometry C Frequency Calculation B->C Optimized Structure D Electronic Property Analysis C->D Verified Minimum Energy Structure E Reactivity Prediction D->E Calculated Properties (HOMO, LUMO, ESP)

Caption: A typical workflow for the computational analysis of a molecule.

Reactivity & Synthetic Utility

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon of the chloromethyl group. The electron-deficient nature of the aromatic ring enhances the electrophilicity of this carbon, making it an excellent substrate for a wide range of nucleophiles.

Common reactions would include:

  • Alkylation: Reaction with amines, alcohols, thiols, and carbanions to introduce the substituted benzyl moiety.

  • Williamson Ether Synthesis: Reaction with alkoxides to form ethers.

  • Gabriel Synthesis: Reaction with phthalimide salts to synthesize primary amines.

The reactivity of this compound makes it a versatile intermediate for constructing more complex molecular architectures.

Application in Medicinal Chemistry & Drug Development

Halogenated and nitrated aromatic compounds are important building blocks in the synthesis of a variety of industrial and pharmaceutical chemicals.[6] The trifluoromethyl group, in particular, is known to improve the lipophilicity and metabolic stability of drug candidates, often leading to better pharmacokinetic profiles and increased potency.[3]

While specific drugs synthesized directly from this compound are not detailed in the provided search results, its structural motifs are present in various classes of pharmaceuticals, including anti-cancer and anti-inflammatory agents, and treatments for central nervous system disorders.[3]

Illustrative Experimental Protocol: Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic substitution reaction. Note: This is a template and must be adapted and optimized for specific nucleophiles and reaction conditions.

Objective: To synthesize a derivative of this compound via nucleophilic substitution.

Materials:

  • This compound

  • Nucleophile (e.g., a substituted amine or phenol)

  • Apolar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (if required, e.g., Triethylamine, Potassium Carbonate)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere.

  • Reagent Addition: The nucleophile, solvent, and base (if necessary) are added to the flask and stirred until dissolved.

  • Reaction Initiation: A solution of this compound in the same solvent is added dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the final product are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety & Handling

This compound is classified as a hazardous chemical.[4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[9]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of water. Remove contaminated clothing.[10]

    • Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[9][10]

    • Inhalation: Move the person to fresh air.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2][9]

  • Incompatible Materials: Strong oxidizing agents and strong bases.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion & Future Outlook

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique electronic properties, stemming from the combination of a reactive chloromethyl group and two strong electron-withdrawing groups, make it an attractive intermediate for the development of novel pharmaceuticals and agrochemicals. Further theoretical studies, including Density Functional Theory (DFT) calculations, would provide deeper insights into its reactivity and could aid in the rational design of new synthetic methodologies and target molecules. The continued exploration of its synthetic applications is likely to yield innovative compounds with valuable biological activities.

References

  • PubChem. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2010). 1-(Chloromethyl)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1667. Retrieved from [Link]

  • Lynch, D. E., & McClenaghan, I. (2003). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 11), o641–o643. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2010). 1-Chloromethyl-4-nitrobenzene. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hameed, S., et al. (2008). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 13(12), 3091–3097. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

  • Hameed, S., et al. (2008). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to approach the handling of all chemical reagents with a comprehensive understanding of their potential hazards and the necessary precautions to mitigate risks. This guide provides an in-depth analysis of the safety and handling protocols for 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a compound that, while valuable in synthetic chemistry, demands rigorous adherence to safety procedures due to its inherent toxicological and reactive properties.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No. 777-37-7) is a halogenated aromatic nitro compound.[1][2] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a chloromethyl group on a benzene ring, contributes to its reactivity and its hazardous nature.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₅ClF₃NO₂[3][4]
Molecular Weight 239.58 g/mol [3]
Appearance Light yellow plate or needle-shaped solid[5]
UN Number 3261[3]
Hazard Class 8 (Corrosive)[1][3]

GHS Hazard Classification:

This compound is classified as hazardous. The primary hazards include:

  • Corrosive (Hazard Class 8): Causes severe skin burns and eye damage.[1][3][6]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5]

  • Respiratory Irritation: May cause respiratory irritation.[6]

The signal word for this chemical is "Danger".[3]

Section 2: Toxicological Assessment and Health Effects

Exposure to this compound can lead to severe acute and potentially chronic health effects.

Acute Effects:

  • Dermal and Eye Contact: Direct contact can cause severe irritation and burns to the skin and eyes.[5][6]

  • Inhalation: Inhaling dust or vapors can irritate the respiratory system.[6] High levels of exposure may interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia.[5] Symptoms of methemoglobinemia include headache, fatigue, dizziness, and a bluish discoloration of the skin and lips (cyanosis).[5] In severe cases, it can lead to respiratory distress, collapse, and even death.[5]

  • Ingestion: While specific data is limited, ingestion is expected to be harmful and may cause gastrointestinal irritation.[1]

Chronic Effects:

  • Skin Sensitization: The compound may cause an allergic skin reaction.[5] Once an allergy develops, even very low future exposures can trigger itching and a skin rash.[5]

  • Carcinogenicity: While this specific compound has not been identified as a carcinogen, it should be handled with caution as related toluene compounds have been identified as carcinogens.[5]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)

To minimize the risk of exposure, a multi-layered approach to safety is essential, incorporating engineering controls, administrative controls, and appropriate PPE.

Engineering Controls:

  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[8][9]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[10][11]

Administrative Controls:

  • Chemical Hygiene Plan: A comprehensive Chemical Hygiene Plan (CHP) should be developed and implemented for the laboratory.[11][12]

  • Training: All personnel handling this compound must receive thorough training on its hazards, safe handling procedures, and emergency response.[11]

  • Restricted Access: The area where this chemical is used should be clearly marked and access restricted to authorized personnel.

Personal Protective Equipment (PPE): A critical line of defense against chemical exposure.

PPE CategorySpecifications
Eye/Face Protection Chemical splash goggles and a face shield are mandatory.[5][13]
Skin Protection A lab coat and chemical-resistant gloves (e.g., nitrile) are required.[5][9]
Respiratory Protection If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[5][7]

PPE_Workflow

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and ensure the integrity of the compound.

Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[10]

  • Use spark-proof tools and avoid generating static electricity.[10][14]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][10]

  • Keep containers tightly closed and clearly labeled.[8][10]

  • Store away from heat, sparks, and open flames.[13]

  • Incompatible materials include strong oxidizing agents, strong bases, and sodium hydroxide.[1]

Section 5: Accidental Release and Disposal Measures

A clear and practiced emergency plan is vital for effectively managing accidental releases.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1]

  • Collect: Carefully place the absorbed material into a sealed, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Flowchart Spill_Occurs Spill Occurs Evacuate Evacuate Area Spill_Occurs->Evacuate Assess_Spill Assess Spill Size & Hazard Evacuate->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Large_Spill Large Spill Small_Spill->Large_Spill No Contain_Spill Contain Spill with Absorbent Small_Spill->Contain_Spill Yes Notify_EHS Notify Environmental Health & Safety Large_Spill->Notify_EHS Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate End Response Complete Decontaminate->End Notify_EHS->End

Waste Disposal:

  • Dispose of this chemical as hazardous waste in accordance with all local, state, and federal regulations.[5]

  • Do not dispose of it down the drain.[9]

Section 6: Fire and Explosion Hazards

While not readily ignitable, this compound may burn.[5]

  • Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or polymer foam extinguishers.[5]

  • Hazardous Combustion Products: Fires involving this compound can produce poisonous gases, including nitrogen oxides and hydrogen chloride.[5]

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is crucial to supplement this information with the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all institutional safety protocols. A proactive and informed approach to chemical safety is paramount in a research environment.

References

  • Chemwatch. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. Retrieved from [Link]

  • Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure. Retrieved from [Link]

  • Airgas. (2021). Safety Data Sheet: 4-Chloro-alpha,alpha,alpha-trifluorotoluene. Retrieved from [Link]

  • Acros Organics. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023). Benzene, 1-chloro-4-(trifluoromethyl)-: Evaluation statement. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • CKM. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • Oxford Academic. (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Retrieved from [Link]

  • Cal Poly. (n.d.). Standard Operating Procedures for Laboratory Use of Chemicals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloromethyl-4-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is a highly versatile electrophilic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its benzylic chloride is activated towards nucleophilic substitution by the presence of two strong electron-withdrawing groups on the aromatic ring: a nitro group at the para-position and a trifluoromethyl group at the ortho-position. These substituents significantly influence the reactivity of the benzylic carbon, making it an excellent substrate for a variety of SN2 reactions. This guide provides a comprehensive overview of the mechanistic considerations and detailed protocols for performing nucleophilic substitution reactions on this substrate with a range of common nucleophiles.

Mechanistic Insights: The Predominance of the SN2 Pathway

The reaction of this compound with nucleophiles proceeds readily at the benzylic carbon. While benzylic halides can, in principle, react via both SN1 and SN2 mechanisms, the electronic nature of this specific substrate strongly favors the SN2 pathway.[1][2]

Factors Favoring the SN2 Mechanism:

  • Primary Benzylic Halide: The substrate is a primary halide, which generally favors the SN2 mechanism due to minimal steric hindrance around the electrophilic carbon.[1]

  • Electron-Withdrawing Groups: The potent electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups destabilize the formation of a carbocation intermediate required for an SN1 pathway.[3] These groups would intensify the positive charge on the benzylic carbon, making the carbocation energetically unfavorable.

  • Transition State Stabilization: While seemingly counterintuitive, the electron-withdrawing groups can stabilize the SN2 transition state. The partial negative charges on the incoming nucleophile and the departing leaving group in the trigonal bipyramidal transition state are stabilized by the inductive effects of the -NO₂ and -CF₃ groups.

The general mechanism for the SN2 reaction is depicted below:

Caption: General SN2 reaction pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine, thiol, and alkoxide nucleophiles.

Protocol 1: Reaction with a Secondary Amine (Piperidine)

This protocol details the synthesis of N-((4-nitro-2-(trifluoromethyl)phenyl)methyl)piperidine. The reaction proceeds readily in the presence of a mild base to neutralize the HCl generated.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per mmol of the substrate).

  • Addition of Nucleophile: Add piperidine (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-((4-nitro-2-(trifluoromethyl)phenyl)methyl)piperidine.

Expected Outcome: This reaction typically proceeds with high yield (85-95%) to give the desired tertiary amine as a solid.

Protocol 2: Reaction with a Thiol (Thiophenol)

This protocol describes the synthesis of (4-nitro-2-(trifluoromethyl)benzyl)(phenyl)sulfane. The thiolate nucleophile is generated in situ using a suitable base.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Nucleophile Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL per mmol of thiophenol). Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solvent.

  • Addition of Thiophenol: Slowly add thiophenol (1.0 eq) to the suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • Addition of Electrophile: Add a solution of this compound (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired thioether.

Expected Outcome: The reaction generally provides the product in good to excellent yields (80-90%).

Protocol 3: Reaction with an Alkoxide (Sodium Ethoxide) - Williamson Ether Synthesis

This protocol details the preparation of 1-(ethoxymethyl)-4-nitro-2-(trifluoromethyl)benzene via a Williamson ether synthesis.[4][5]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol (15 mL per mmol of substrate).

  • Addition of Alkoxide: Add sodium ethoxide (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding deionized water (20 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and evaporate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Expected Outcome: This synthesis typically affords the corresponding benzyl ether in high yield ( >90%).

Data Summary

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution reactions of this compound.

NucleophileReagentsSolventTemperatureTime (h)Typical Yield (%)
PiperidineK₂CO₃AcetonitrileReflux2-485-95
ThiophenolNaHTHF0 °C to RT4-680-90
Sodium Ethoxide-EthanolRT6-8>90

Workflow Visualization

experimental_workflow cluster_amine Protocol 1: Amine Substitution cluster_thiol Protocol 2: Thiol Substitution cluster_alkoxide Protocol 3: Alkoxide Substitution A1 Setup: Substrate, K₂CO₃ in CH₃CN A2 Add Piperidine A1->A2 A3 Reflux (2-4h) A2->A3 A4 Work-up & Extraction A3->A4 A5 Purification (Chromatography) A4->A5 T1 Prepare Thiolate (NaH, Thiophenol in THF) T2 Add Substrate Solution T1->T2 T3 Stir at RT (4-6h) T2->T3 T4 Quench & Extract T3->T4 T5 Purification (Chromatography) T4->T5 O1 Setup: Substrate in EtOH O2 Add Sodium Ethoxide O1->O2 O3 Stir at RT (6-8h) O2->O3 O4 Work-up & Extraction O3->O4 O5 Purification (Chromatography) O4->O5

Caption: Experimental workflows for nucleophilic substitutions.

Safety and Handling

This compound is a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Sodium hydride is a flammable solid and reacts violently with water; it should be handled with extreme care under an inert atmosphere.

Conclusion

This compound is a highly reactive and versatile substrate for SN2 reactions. The protocols outlined in this guide provide robust and reproducible methods for the synthesis of a variety of substituted benzyl derivatives. The strong electron-withdrawing groups on the aromatic ring facilitate clean and efficient reactions with a range of nucleophiles under relatively mild conditions. By understanding the underlying mechanistic principles and following the detailed experimental procedures, researchers can effectively utilize this valuable building block in their synthetic endeavors.

References

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

  • Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction? Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Agrochemicals

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is a pivotal building block in the synthesis of advanced agrochemicals. Its utility stems from a unique combination of structural features: a reactive benzylic chloride for straightforward derivatization, and two powerful electron-withdrawing groups—nitro (-NO₂) and trifluoromethyl (-CF₃)—on the aromatic ring. These substituents are not merely passive components; they actively modulate the physicochemical properties of the final molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity, which can significantly improve the efficacy and bioavailability of a pesticide or herbicide.[1][2]

The benzylic chloride is the primary reactive handle, susceptible to a wide range of nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups, leading to the creation of extensive libraries of candidate compounds for biological screening. This guide provides an in-depth exploration of the key derivatization pathways for this versatile intermediate, complete with detailed protocols and the scientific rationale behind the experimental choices.

Core Derivatization Strategies via Nucleophilic Substitution

The primary mode of derivatization for this compound is the Sₙ2 reaction at the benzylic carbon. The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a variety of nucleophiles.

G start 1-(Chloromethyl)-4-nitro- 2-(trifluoromethyl)benzene ether O-Alkylation: Formation of Ethers start->ether R-OH / Base thioether S-Alkylation: Formation of Thioethers start->thioether R-SH / Base amine N-Alkylation: Formation of Amines start->amine R₂NH ester Esterification: Formation of Esters start->ester R-COO⁻ M⁺ G cluster_prep Thiolate Preparation cluster_reaction Sₙ2 Reaction Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base - HB⁺ Base Base (e.g., K₂CO₃) Start Benzylic Chloride Thiolate->Start Nucleophilic Attack Product Thioether Product Start->Product DMF or ACN G Start Nitro-substituted Derivative Reduction Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Start->Reduction Amine Aniline Derivative Reduction->Amine Further_Rxns Further Functionalization (Amide formation, Diazotization, etc.) Amine->Further_Rxns

Sources

Application Notes and Protocols for the Introduction of a 4-Nitro-2-(trifluoromethyl)benzyl Moiety using 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethylbenzyl Moiety

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl (-CF3) group, in particular, is of significant interest due to its ability to modulate key molecular attributes such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The 4-nitro-2-(trifluoromethyl)benzyl moiety, introduced by the alkylating agent 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, offers a valuable building block for the synthesis of novel therapeutics and other advanced materials. This guide provides a comprehensive overview of the principles and practices for effectively utilizing this reagent in organic synthesis.

Reagent Profile: this compound

PropertyValueSource
CAS Number 859027-07-9
Molecular Formula C₈H₅ClF₃NO₂
Molecular Weight 239.58 g/mol
Appearance No data available-
Boiling Point 264.1 ± 35.0 °C (Predicted)
Storage Inert atmosphere, room temperature

Mechanism of Action: Nucleophilic Substitution

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. The benzylic carbon is rendered highly electrophilic by the electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups on the benzene ring, and the electronegativity of the chlorine atom. This facilitates the attack by a wide range of nucleophiles, such as amines (N-alkylation) and alcohols or phenols (O-alkylation), to displace the chloride leaving group and form a new carbon-nucleophile bond.

SN2_Mechanism reagents Nu:⁻  +  this compound transition_state [Transition State]‡ reagents->transition_state Sₙ2 Attack products Nu-CH₂-Ar-NO₂-CF₃  +  Cl⁻ transition_state->products Chloride Departure

Caption: Generalized SN2 reaction pathway for the alkylation of a nucleophile (Nu:⁻) with this compound.

Experimental Protocols

The following protocols are generalized procedures for N- and O-alkylation reactions using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for N-Alkylation of Primary and Secondary Amines

This protocol is a general guideline for the synthesis of N-(4-nitro-2-(trifluoromethyl)benzyl) amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine and the chosen solvent.

  • Add the base (K₂CO₃ or Et₃N) to the stirred solution.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization.

N_Alkylation_Workflow start Combine Amine, Base, and Solvent add_reagent Add this compound start->add_reagent react Stir at RT or Heat (50-80°C) Monitor by TLC/LC-MS add_reagent->react workup Cool and Filter (if needed) react->workup purify Concentrate and Purify (Chromatography/Recrystallization) workup->purify product N-alkylated Product purify->product

Caption: Workflow for the N-alkylation of amines.

Protocol 2: General Procedure for O-Alkylation of Phenols and Alcohols

This protocol provides a general method for the synthesis of O-(4-nitro-2-(trifluoromethyl)benzyl) ethers.

Materials:

  • This compound (1.0 eq)

  • Phenol or alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol or alcohol and the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (NaH portion-wise or K₂CO₃) to the stirred solution. If using NaH, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base for deprotonation of the nucleophile. 2. Low reaction temperature. 3. Steric hindrance from a bulky nucleophile.1. For less acidic nucleophiles like alcohols, use a stronger base such as sodium hydride (NaH). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Increase reaction time or consider using a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.
Over-alkylation of Primary Amines The mono-alkylated product is more nucleophilic than the starting primary amine.1. Use an excess of the primary amine (2-5 equivalents). 2. Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
Difficult Purification 1. The product is an oil and does not crystallize. 2. Strong interaction of basic amine products with acidic silica gel.1. Purify by column chromatography. If the product is an oil, trituration with a non-polar solvent (e.g., cold hexanes) may induce crystallization. 2. For column chromatography of basic amines, add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase such as basic alumina or amine-functionalized silica gel.

Safety and Handling

This compound and related benzyl halides are lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[3][4][5]

  • Spills: In case of a spill, evacuate the area. For small spills, cover with an inert absorbent material such as sand or vermiculite, and place in a sealed container for disposal.[5]

  • Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local regulations.[6]

Conclusion

This compound is a potent and versatile reagent for the introduction of the 4-nitro-2-(trifluoromethyl)benzyl moiety into a variety of organic molecules. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. Careful consideration of the reaction conditions, particularly the choice of base and solvent, along with appropriate safety precautions, will enable the efficient synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • Aaron Chemistry GmbH. (2024). Safety Data Sheet: 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-. [Link]

Sources

Application Note & Protocols: Strategic Use of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Highly Activated Electrophile for Modern Synthesis

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is a potent and versatile electrophilic building block engineered for efficiency in complex organic synthesis. Its utility stems from a unique molecular architecture where a highly reactive benzylic chloride is exceptionally activated by the synergistic electron-withdrawing effects of two powerful substituents: a para-nitro group (-NO2) and an ortho-trifluoromethyl group (-CF3). This electronic arrangement renders the benzylic carbon atom profoundly electrophilic, enabling rapid and high-yielding nucleophilic substitution reactions under mild conditions.

This guide provides a comprehensive overview of the core reactivity, safety considerations, and detailed experimental protocols for leveraging this reagent in the synthesis of diverse molecular scaffolds, including ethers, amines, thioethers, and carbon-carbon coupled structures, which are pivotal in pharmaceutical and materials science research.[1][2]

Physicochemical Properties and Critical Safety Protocols

Before any experimental work, a thorough understanding of the reagent's properties and hazards is essential.

Compound Specifications
PropertyValueReference
CAS Number 859027-07-9[1]
Molecular Formula C₈H₅ClF₃NO₂[1]
Molecular Weight 239.58 g/mol [1]
Appearance Typically a solidN/A
Storage Inert atmosphere, 2-8°C[1]
Hazard Analysis and Safe Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not universally available, data from closely related analogs, such as 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene, indicate significant hazards.[3] This class of compounds is generally corrosive and lachrymatory.

  • Hazard Statements: Assumed to cause severe skin burns and eye damage (H314).[3][4] May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Body Protection: A flame-retardant lab coat is mandatory.

  • Disposal: Dispose of waste material through a licensed chemical destruction facility, in accordance with local and national regulations. Do not discharge to sewer systems.[5]

Core Reactivity and Mechanistic Rationale

The exceptional reactivity of this compound is a direct consequence of its electronic structure. The benzylic chloride is the focal point for nucleophilic attack.

Causality of Reactivity: The trifluoromethyl (-CF3) and nitro (-NO2) groups are potent electron-withdrawing groups.[6] They operate through both inductive (-I) and resonance (-M or -R) effects to pull electron density from the aromatic ring and, critically, from the chloromethyl group. This polarization creates a significant partial positive charge (δ+) on the benzylic carbon, making it an exceptionally "soft" and accessible electrophile for a wide range of nucleophiles. This activation facilitates reactions that would be sluggish or require harsh conditions with less substituted benzyl chlorides.[7][8]

Caption: Electronic activation of the benzylic carbon.

General Protocol for Nucleophilic Substitution

This section outlines a robust, adaptable protocol for reacting this compound with various nucleophiles (Nu-H or Nu⁻).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%BLDpharm, etc.Store under inert gas.[1]
Nucleophile (e.g., amine, phenol, thiol)≥98%VariesEnsure dryness for non-aqueous reactions.
Anhydrous Solvent (e.g., ACN, DMF, THF)DriSolv® or equivalentVariesCritical for preventing hydrolysis side reactions.
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)≥99%VariesSelect based on nucleophile pKa and reaction sensitivity.
Deuterated Solvents (for NMR)99.8 atom % DVariesFor product characterization.
Silica Gel230-400 meshVariesFor column chromatography.
Experimental Workflow Diagram

Caption: General workflow for nucleophilic substitution reactions.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.0 - 1.2 equivalents) and a suitable base (1.5 - 2.0 equivalents, if required) in an anhydrous solvent (e.g., acetonitrile or DMF).

  • Reaction Initiation: Prepare a separate solution of this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirring nucleophile mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 1-4 hours at room temperature but may be gently heated (40-60 °C) if sluggish.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the mixture by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure substituted product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Example: Synthesis of a Phenolic Ether (O-Alkylation)

This protocol details the synthesis of 1-((4-methoxyphenoxy)methyl)-4-nitro-2-(trifluoromethyl)benzene, a common scaffold in medicinal chemistry.

Specific Reaction Parameters
ParameterValue
Electrophile This compound (239.6 mg, 1.0 mmol)
Nucleophile 4-Methoxyphenol (136.6 mg, 1.1 mmol)
Base Cesium Carbonate (Cs₂CO₃) (488.7 mg, 1.5 mmol)
Solvent Anhydrous Acetonitrile (ACN) (10 mL)
Temperature Room Temperature
Reaction Time ~2 hours
Expected Yield >90%
Protocol Validation
  • TLC Monitoring: Use a 4:1 Hexanes:Ethyl Acetate mobile phase. The product should have an Rf value intermediate between the two starting materials.

  • Expected Outcome: The reaction should yield a pure, solid product after chromatography.

  • Characterization:

    • ¹H NMR: Expect a characteristic singlet for the benzylic methylene protons (-O-CH₂-Ar) around δ 5.2-5.5 ppm.

    • Mass Spec (ESI+): Look for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the product (C₁₅H₁₂F₃NO₄).

Conclusion

This compound is an exemplary reagent for synthetic chemists requiring a reliable and highly reactive electrophile. The powerful activating properties imparted by the nitro and trifluoromethyl substituents enable efficient bond formation with a wide array of nucleophiles under mild conditions. The protocols outlined herein provide a solid foundation for researchers to confidently incorporate this valuable building block into synthetic routes for novel pharmaceuticals, agrochemicals, and functional materials.

References

  • BLDpharm. 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene Safety Information.
  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Santa Cruz Biotechnology, Inc. 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET: 1-(Chloromethyl)-4-(trifluoromethoxy)benzene.
  • NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook.
  • BLDpharm. This compound.
  • Benchchem. Nucleophilic Substitution on 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Google Patents. Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • PubMed. 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene.
  • Quora. Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?.
  • PG.CHEMEASY. Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily.
  • NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

Sources

analytical techniques for monitoring reactions of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Monitoring of Reactions Involving 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound is a highly functionalized aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structure, featuring a reactive benzylic chloride, a strongly electron-withdrawing nitro group, and a trifluoromethyl moiety, makes it a versatile intermediate for a variety of chemical transformations, most notably nucleophilic substitution reactions.

The precise monitoring of reactions involving this substrate is critical for ensuring optimal yield, purity, and safety. In-process analytical controls allow researchers and process chemists to track the consumption of the starting material, the formation of the desired product, and the emergence of any impurities or by-products in real-time. This guide provides a detailed overview of the principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering in-depth protocols and expert insights tailored for the robust monitoring of reactions with this compound.

Physicochemical Properties & Analytical Considerations

Understanding the molecule's properties is fundamental to selecting and optimizing an analytical method.

  • Molecular Formula: C₈H₅ClF₃NO₂[1]

  • Molecular Weight: 239.58 g/mol [1]

  • Structure: The molecule contains a reactive benzylic chloride (-CH₂Cl) group. The aromatic ring is substituted with two strong electron-withdrawing groups (-NO₂ and -CF₃), which activate the benzylic position, making it highly susceptible to nucleophilic attack (Sₙ2-type reactions).[2]

  • Analytical Implications:

    • The presence of a nitro group and aromatic system creates a strong chromophore, making it ideal for UV-Vis detection in HPLC.

    • The trifluoromethyl group provides a unique spectroscopic handle for ¹⁹F NMR, offering a clean and highly sensitive method for reaction tracking.[3]

    • The molecule's halogen content (Cl and F) and nitro group make it highly sensitive to specialized detectors in Gas Chromatography, such as the Electron Capture Detector (ECD).[4]

    • While possessing some volatility, its reactivity and molecular weight necessitate careful consideration of thermal stability during GC analysis to prevent degradation in the injector port.

Primary Analytical Methodologies: Protocols and Rationale

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is arguably the most versatile and widely adopted technique for monitoring reactions of this type due to its robustness, high resolution, and suitability for non-volatile compounds in complex matrices.

Causality Behind Method Selection: The non-volatile nature of potential products (e.g., ethers, esters, or amine adducts) and the strong UV absorbance of the aromatic nitro-compound make reverse-phase HPLC with UV detection the method of choice for quantitative analysis. It allows for the simultaneous quantification of the starting material, product(s), and potential non-volatile impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation & Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

    • Recommended Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 phase provides excellent retention and separation for moderately polar to non-polar aromatic compounds.

  • Reagents & Mobile Phase Preparation:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to both phases to improve peak shape, though it may not be necessary. Formic acid is recommended for mass spectrometry compatibility.[5][6]

  • Chromatographic Conditions:

    • Detection Wavelength: 254 nm (The nitroaromatic system provides strong absorbance here, offering a good balance of sensitivity for reactant and potential products).

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient Elution: A gradient is recommended to ensure elution of both the starting material and potentially more non-polar products within a reasonable timeframe while maintaining good resolution.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.06040
10.01090
12.01090
12.16040
15.06040
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it in a known, large volume (e.g., 5 mL) of a suitable solvent (e.g., acetonitrile) to stop the reaction and prevent precipitation. This creates a dilution factor that must be accounted for in final calculations.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Data Interpretation:

    • Identify peaks based on their retention times, as determined by injecting standards of the starting material and, if available, the expected product.

    • Quantify the reaction progress by monitoring the decrease in the peak area of the this compound and the corresponding increase in the product peak area over time. The relative percentage of each component can be calculated from the peak areas (assuming similar response factors) or, for absolute quantification, by using a calibration curve.

Gas Chromatography (GC-FID/ECD)

GC is a powerful technique for separating and analyzing volatile compounds.[7] For the target molecule and its potential volatile derivatives, it can offer high resolution and sensitivity.

Causality Behind Method Selection: The choice of detector is critical. A Flame Ionization Detector (FID) provides a general-purpose, robust response for carbon-containing compounds. However, an Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic functional groups, such as halogens and nitro groups, making it an authoritative choice for trace-level analysis of this specific molecule.[4][8]

Experimental Protocol: GC-ECD Analysis

  • Instrumentation & Columns:

    • Gas chromatograph equipped with a split/splitless injector, an Electron Capture Detector (ECD), and a suitable capillary column.

    • Recommended Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents & Gases:

    • Carrier Gas: Helium or Nitrogen, high purity. Nitrogen is often preferred for ECD.

    • Makeup Gas (for ECD): Typically Nitrogen or an Argon/Methane mix, as specified by the instrument manufacturer.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C. This temperature must be high enough to ensure rapid volatilization but low enough to prevent thermal degradation of the reactive benzylic chloride. A temperature ramp study is advisable.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes. This program separates volatile components at the beginning and elutes higher-boiling compounds later.[7]

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column and detector.

  • Sample Preparation:

    • Quench the reaction aliquot as described in the HPLC protocol.

    • The dilution solvent must be GC-compatible (e.g., ethyl acetate, dichloromethane). Acetonitrile is also usable but may produce a large solvent front.

    • Ensure the sample is anhydrous if possible. Filter if necessary.

  • Data Interpretation & Trustworthiness:

    • The high sensitivity of the ECD means that chlorinated by-products or impurities will be readily detected.[4]

    • Peak identification is based on retention time comparison with authentic standards.

    • Due to the potential for thermal degradation, it is crucial to validate the method by ensuring no degradation peaks are observed and that recovery is quantitative. This can be checked by analyzing a known concentration of the starting material.

    • For unambiguous peak identification, especially for unknown by-products, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard. The NIST Chemistry WebBook contains mass spectral data for structurally similar compounds that can aid in identification.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information, making it an excellent tool for unambiguous identification of reactants, intermediates, and products. It can be used for offline analysis of quenched aliquots or, with specialized equipment, for real-time, in-situ reaction monitoring.[11][12]

Causality Behind Method Selection: The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR a uniquely powerful and clean analytical window. The ¹⁹F chemical shift is highly sensitive to the electronic environment, and since fluorine is 100% abundant with a high gyromagnetic ratio, this technique offers excellent sensitivity with a typically simple spectrum devoid of complex proton couplings.

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

  • Instrumentation & Reagents:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) that is compatible with the reaction mixture.

    • Internal standard (optional, for quantification), such as 1,3,5-trimethoxybenzene for ¹H NMR or hexafluorobenzene for ¹⁹F NMR.[3]

  • Sample Preparation (Offline Monitoring):

    • Withdraw an aliquot from the reaction and quench it.

    • Remove the reaction solvent under reduced pressure (if volatile).

    • Dissolve the residue in a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • ¹H NMR:

      • Acquire a standard proton spectrum. The benzylic protons (-CH₂Cl) of the starting material will appear as a characteristic singlet (typically around 4.5-5.0 ppm). Upon reaction, this signal will disappear and be replaced by a new signal for the product's benzylic protons at a different chemical shift.

    • ¹⁹F NMR:

      • Acquire a proton-decoupled fluorine spectrum.

      • The -CF₃ group of the starting material will appear as a sharp singlet.

      • The chemical shift of this singlet will change upon conversion to the product, providing a clear and often baseline-resolved pair of signals to monitor.[13]

      • Integrate the starting material and product signals to determine their relative molar ratio directly.

  • Data Interpretation:

    • Conversion Calculation: The percentage conversion can be calculated directly from the integral values of the product and remaining starting material signals.

      • % Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100

    • This method provides a direct molar ratio without the need for calibration curves, making it a highly accurate primary method for determining conversion.

Workflow and Method Selection

The choice of analytical technique depends on the specific goals of the analysis, such as speed, quantitative accuracy, or structural elucidation.

G cluster_0 Reaction Monitoring Workflow cluster_1 Analytical Goal Start Reaction in Progress Sampling Withdraw & Quench Aliquot Start->Sampling Quant Fast, Routine Quantitative Check? Sampling->Quant Struct Structural Info or By-product ID Needed? Sampling->Struct Quant->Struct No HPLC HPLC-UV (Quantitative, Robust) Quant->HPLC Yes GC GC-ECD/FID (Volatile Analytes, High Sensitivity) Quant->GC Yes (if volatile) NMR NMR (1H, 19F) (Structural, Absolute Molar Ratio) Struct->NMR Yes GCMS GC-MS / LC-MS (Unambiguous ID) Struct->GCMS Yes (complex mixture) Data Calculate Conversion, Purity, and Yield Struct->Data No HPLC->Data GC->Data NMR->Data GCMS->Data

Caption: Workflow for selecting an analytical technique.

Comparative Summary of Techniques

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV Quantitative monitoring of reactant, product, and non-volatile impurities.Highly robust and reproducible; applicable to a wide range of products; easy to automate.Requires solvent consumption; response factors can vary between compounds.
GC-ECD/FID Quantitative analysis of volatile and thermally stable compounds.Excellent resolution and sensitivity (especially ECD for this analyte)[4].Potential for thermal degradation of the reactant; not suitable for non-volatile products.
NMR (¹H, ¹⁹F) Structural confirmation and direct measurement of molar conversion.Provides unambiguous structural data; ¹⁹F NMR is a very clean probe; no calibration curve needed for conversion.[11]Lower throughput; requires more expensive equipment and deuterated solvents.
GC-MS / LC-MS Unambiguous identification of products and unknown by-products.Provides molecular weight and fragmentation data for definitive identification.[8]Primarily qualitative unless extensively calibrated; more complex instrumentation.

Conclusion

The successful synthesis of novel compounds from this compound relies on the rigorous application of in-process analytical controls. A multi-faceted approach is often the most effective strategy. HPLC-UV serves as the workhorse for routine quantitative monitoring, offering a superb balance of reliability and performance. GC-ECD provides exceptional sensitivity for trace analysis where applicable. Finally, ¹H and particularly ¹⁹F NMR spectroscopy stand as the definitive techniques for structural elucidation and the direct, calibration-free determination of reaction conversion. By leveraging the strengths of each method as outlined in this guide, researchers and drug development professionals can gain precise control over their chemical processes, leading to more efficient, high-yielding, and safer synthetic outcomes.

References

  • SIELC Technologies. (2018, February 16). 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.
  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene. In Toxicological Profile for 1,3-Dinitrobenzene.
  • SIELC Technologies. Separation of 1-Chloro-4-(chloromethyl)-2-nitrobenzene on Newcrom R1 HPLC column.
  • NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(3), 193-201.
  • Bordwell, F. G., & Hughes, D. L. (1982). Sₙ2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 47(17), 3224–3232.
  • Banks, R. E., & Williamson, K. (1964). Nitroxide chemistry. Part 15. Reactions between bistrifluoromethyl nitroxide and benzyl alcohol, azide, chloride, and cyanide. Journal of the Chemical Society, 815-818.
  • NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Kazimierczuk, K., & Kasprzak, P. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 92(15), 10439–10446.
  • Royal Society of Chemistry. (2016). Supplementary Information for Rhodium-Catalyzed Trimerization of Fluoroalkylated Alkynes.
  • LibreTexts. (2023, August 29). Gas Chromatography.
  • IVAN Users Group. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube.
  • Royal Society of Chemistry. (2016). Supplementary Information for Copper-Catalyzed Trifluoromethylation of Aryl Iodides.
  • SINFOO Chemical Solutions Co., Ltd. This compound.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide details the synthetic utility of 1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene as a versatile starting material for the construction of a variety of medicinally relevant heterocyclic scaffolds. The strategic positioning of the reactive chloromethyl group, the electron-withdrawing nitro and trifluoromethyl groups, and the potential for intramolecular cyclization following functionalization are explored. This document provides detailed, step-by-step protocols for the synthesis of key heterocyclic systems, including benzodiazepines, quinazolines, and benzothiazines. The causality behind experimental choices, mechanistic insights, and self-validating system protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Potential of a Trifluoromethylated Building Block

This compound is a highly functionalized aromatic compound that serves as an excellent starting point for the synthesis of complex heterocyclic structures. The trifluoromethyl group is a prevalent motif in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The nitro group, a powerful electron-withdrawing substituent, not only activates the benzylic position to nucleophilic attack but also serves as a synthetic handle for the introduction of an amino group, a key step in many cyclization strategies. The chloromethyl group is a readily displaceable leaving group, allowing for the facile introduction of various side chains that can subsequently participate in ring-forming reactions.

This guide will provide detailed synthetic pathways to leverage these functionalities for the construction of diverse heterocyclic cores, which are central to the development of new therapeutic agents.

I. Synthesis of 7-Nitro-5-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The following protocol outlines a two-step synthesis of a novel benzodiazepine derivative from this compound.

Overall Synthetic Workflow

workflow1 start 1-(Chloromethyl)-4-nitro-2- (trifluoromethyl)benzene step1 Step 1: N-Alkylation (Glycine Ethyl Ester, Et3N, DMF) start->step1 intermediate Intermediate A: Ethyl N-(4-nitro-2-(trifluoromethyl)benzyl)glycinate step1->intermediate step2 Step 2: Reductive Cyclization (SnCl2·2H2O, EtOH) intermediate->step2 product Product: 7-Nitro-5-(trifluoromethyl)-1,3,4,5- tetrahydro-2H-1,5-benzodiazepin-2-one step2->product

Caption: Synthetic workflow for the preparation of a 1,5-benzodiazepin-2-one derivative.

Step 1: Synthesis of Ethyl N-(4-nitro-2-(trifluoromethyl)benzyl)glycinate (Intermediate A)

This initial step involves a nucleophilic substitution reaction where the chloromethyl group of the starting material is displaced by the amino group of glycine ethyl ester. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.

Protocol:

  • To a solution of this compound (2.39 g, 10 mmol) in 50 mL of dimethylformamide (DMF), add glycine ethyl ester hydrochloride (1.53 g, 11 mmol) and triethylamine (3.04 g, 30 mmol).

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product as a pale yellow oil.

Expected Yield: 85-95%

Step 2: Synthesis of 7-Nitro-5-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

This step involves the reduction of the nitro group to an amine using stannous chloride dihydrate, followed by an in-situ intramolecular cyclization to form the benzodiazepine ring system.[1]

Protocol:

  • Dissolve ethyl N-(4-nitro-2-(trifluoromethyl)benzyl)glycinate (Intermediate A, 3.22 g, 10 mmol) in 100 mL of ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50 mmol) to the solution.[1]

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the resulting suspension with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the final product as a crystalline solid.

Expected Yield: 60-75%

Mechanism of Reductive Cyclization:

The reduction of the aromatic nitro group with SnCl₂ proceeds through a series of electron and proton transfers.[1] The newly formed aromatic amine then acts as a nucleophile, attacking the carbonyl group of the ester in an intramolecular fashion to form a tetrahedral intermediate. Subsequent elimination of ethanol leads to the formation of the stable seven-membered lactam ring of the benzodiazepine.

II. Synthesis of 6-Nitro-8-(trifluoromethyl)quinazolin-4-amine

Quinazolines are a prominent class of nitrogen-containing heterocycles with diverse pharmacological applications. The following protocol describes a potential multi-step synthesis of a substituted quinazoline from this compound.

Overall Synthetic Workflow

workflow2 start 1-(Chloromethyl)-4-nitro-2- (trifluoromethyl)benzene step1 Step 1: Cyanation (NaCN, DMSO) start->step1 intermediate1 Intermediate B: 2-(4-Nitro-2-(trifluoromethyl)phenyl)acetonitrile step1->intermediate1 step2 Step 2: Reduction (SnCl2·2H2O, EtOH) intermediate1->step2 intermediate2 Intermediate C: 2-(4-Amino-2-(trifluoromethyl)phenyl)acetonitrile step2->intermediate2 step3 Step 3: Cyclization (Formamide, Heat) intermediate2->step3 product Product: 6-Nitro-8-(trifluoromethyl)quinazolin-4-amine step3->product

Caption: Synthetic workflow for the preparation of a quinazolin-4-amine derivative.

Step 1: Synthesis of 2-(4-Nitro-2-(trifluoromethyl)phenyl)acetonitrile (Intermediate B)

This step involves the conversion of the benzylic chloride to a nitrile, a key precursor for the quinazoline ring.

Protocol:

  • In a round-bottom flask, dissolve this compound (2.39 g, 10 mmol) in 40 mL of dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (0.59 g, 12 mmol) in one portion.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification.

Expected Yield: >90%

Step 2: Synthesis of 2-(4-Amino-2-(trifluoromethyl)phenyl)acetonitrile (Intermediate C)

The nitro group is reduced to an amine, setting the stage for the cyclization reaction.

Protocol:

  • Dissolve the crude 2-(4-nitro-2-(trifluoromethyl)phenyl)acetonitrile (Intermediate B, from the previous step) in 80 mL of ethanol.

  • Add stannous chloride dihydrate (11.28 g, 50 mmol) and heat the mixture to 70°C for 2 hours.[1]

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude aminobenzyl cyanide.

Expected Yield: 70-85%

Step 3: Synthesis of 6-Nitro-8-(trifluoromethyl)quinazolin-4-amine

The final cyclization is achieved by heating the aminobenzyl cyanide with formamide, which serves as the source of the remaining carbon and nitrogen atoms of the pyrimidine ring.

Protocol:

  • Combine the crude 2-(4-amino-2-(trifluoromethyl)phenyl)acetonitrile (Intermediate C) with 30 mL of formamide.

  • Heat the mixture at 180 °C for 6 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure quinazolin-4-amine.

Expected Yield: 50-65%

III. Synthesis of 7-Nitro-9-(trifluoromethyl)-2,3-dihydro-1,4-benzothiazine

Benzothiazines are sulfur- and nitrogen-containing heterocycles with a range of biological properties. This protocol outlines a plausible route to a substituted benzothiazine.

Overall Synthetic Workflow

workflow3 start 1-(Chloromethyl)-4-nitro-2- (trifluoromethyl)benzene step1 Step 1: Thioether Formation (2-Aminothiophenol, K2CO3, Acetonitrile) start->step1 intermediate Intermediate D: 2-((4-Nitro-2-(trifluoromethyl)benzyl)thio)aniline step1->intermediate step2 Step 2: Reductive Cyclization (SnCl2·2H2O, EtOH) intermediate->step2 product Product: 7-Nitro-9-(trifluoromethyl)-2,3-dihydro- 1,4-benzothiazine step2->product

Caption: Synthetic workflow for the preparation of a 1,4-benzothiazine derivative.

Step 1: Synthesis of 2-((4-Nitro-2-(trifluoromethyl)benzyl)thio)aniline (Intermediate D)

A nucleophilic substitution reaction between the starting material and 2-aminothiophenol forms the key thioether intermediate.

Protocol:

  • To a suspension of potassium carbonate (2.76 g, 20 mmol) in 50 mL of acetonitrile, add 2-aminothiophenol (1.25 g, 10 mmol).

  • Stir the mixture for 15 minutes at room temperature, then add a solution of this compound (2.39 g, 10 mmol) in 20 mL of acetonitrile dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Expected Yield: 80-90%

Step 2: Synthesis of 7-Nitro-9-(trifluoromethyl)-2,3-dihydro-1,4-benzothiazine

This transformation is proposed to proceed via reduction of the nitro group, followed by intramolecular cyclization of the resulting diamine with the thioether linkage.

Protocol:

  • Dissolve 2-((4-nitro-2-(trifluoromethyl)benzyl)thio)aniline (Intermediate D, 3.44 g, 10 mmol) in 100 mL of ethanol.

  • Add stannous chloride dihydrate (11.28 g, 50 mmol) and heat the mixture to reflux for 6 hours.[1]

  • Work up the reaction as described in the benzodiazepine synthesis (Section I, Step 2).

  • Purify the crude product by column chromatography to obtain the desired benzothiazine.

Expected Yield: 55-70%

Data Summary

Heterocycle ClassIntermediate(s)Key Transformation(s)Overall Yield Range
Benzodiazepine N-alkylated glycine esterReductive Cyclization51-71%
Quinazoline Benzyl cyanide, Aminobenzyl cyanideCyanation, Reduction, Cyclization with Formamide32-56%
Benzothiazine ThioetherReductive Cyclization44-63%

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of complex and medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide a framework for the rational design and synthesis of novel benzodiazepines, quinazolines, and benzothiazines. The key synthetic strategies involve leveraging the reactivity of the chloromethyl group for initial C-N or C-S bond formation, followed by the strategic reduction of the nitro group to facilitate intramolecular cyclization. These methodologies offer a robust platform for the generation of compound libraries for drug discovery and development programs.

References

  • Lynch, D. E., & McClenaghan, I. (2003). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 11), o641–o643. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of N-Benzylglycine Ethyl Ester: Methods and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • AskIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.

Sources

Application Note and Protocol: A Guide to the Scale-Up Synthesis of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The trifluoromethyl and nitro groups make this molecule a versatile building block, but its synthesis on an industrial scale presents unique challenges. This application note details a robust two-step synthetic protocol, offering in-depth explanations of the reaction mechanisms, process optimization strategies, and critical safety considerations. The protocols provided are designed to be self-validating, with integrated analytical checkpoints to ensure reaction completion and product purity.

Introduction: Strategic Importance and Synthesis Overview

This compound is a crucial intermediate in organic synthesis. The presence of a trifluoromethyl group can enhance the biological activity of target molecules, while the nitro and chloromethyl functionalities provide reactive handles for further chemical transformations[1]. The primary challenge in the large-scale production of this compound lies in achieving high yield and purity while managing the hazardous nature of the reagents and intermediates involved.

This guide outlines a two-step synthetic route commencing with the nitration of 2-(trifluoromethyl)benzyl alcohol to yield 4-nitro-2-(trifluoromethyl)benzyl alcohol, followed by chlorination to afford the final product. This pathway is selected for its reliability and adaptability to industrial-scale equipment.

Synthetic Pathway and Mechanism

The synthesis proceeds through two distinct stages: nitration of the starting material followed by chlorination of the benzylic alcohol.

Step 1: Nitration of 2-(Trifluoromethyl)benzyl Alcohol

The initial step involves the electrophilic aromatic substitution (nitration) of 2-(trifluoromethyl)benzyl alcohol. The trifluoromethyl group is a deactivating meta-director; however, the hydroxylmethyl group is a weak ortho-, para-director. The regioselectivity for the para-nitro isomer is driven by steric hindrance at the ortho positions.

Reaction: 2-(Trifluoromethyl)benzyl alcohol + HNO₃/H₂SO₄ → 4-Nitro-2-(trifluoromethyl)benzyl alcohol

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. Careful temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts[2].

Step 2: Chlorination of 4-Nitro-2-(trifluoromethyl)benzyl Alcohol

The second step is the conversion of the benzylic alcohol to the corresponding benzyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

Reaction: 4-Nitro-2-(trifluoromethyl)benzyl alcohol + SOCl₂ → this compound + SO₂ + HCl

The reaction proceeds via a nucleophilic substitution mechanism. The alcohol oxygen attacks the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. A subsequent intramolecular rearrangement releases SO₂ and generates the final chlorinated product.

Detailed Experimental Protocols

Synthesis of 4-Nitro-2-(trifluoromethyl)benzyl Alcohol

Materials:

  • 2-(Trifluoromethyl)benzyl alcohol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Protocol:

  • In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge concentrated sulfuric acid.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add 2-(trifluoromethyl)benzyl alcohol to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional hour. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

Materials:

  • 4-Nitro-2-(trifluoromethyl)benzyl alcohol

  • Thionyl Chloride (SOCl₂)

  • Toluene

  • Pyridine (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Anhydrous Sodium Sulfate

Protocol:

  • In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber (for HCl and SO₂), and a dropping funnel, charge 4-nitro-2-(trifluoromethyl)benzyl alcohol and toluene.

  • Add a catalytic amount of pyridine to the mixture.

  • Slowly add thionyl chloride dropwise to the reactor at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred solution of saturated sodium bicarbonate. Caution: Vigorous gas evolution will occur.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Process Optimization and Data

For a successful and efficient scale-up, several parameters must be optimized. The following table summarizes key parameters and their impact on the synthesis.

ParameterStepImpact on Yield and PurityRecommended Range
Temperature NitrationLower temperatures favor para-substitution and minimize byproducts.0-10 °C
ChlorinationHigher temperatures increase reaction rate but can lead to decomposition.60-70 °C
Reagent Stoichiometry NitrationExcess nitric acid can lead to over-nitration.1.05-1.2 equivalents of HNO₃
ChlorinationExcess thionyl chloride ensures complete conversion.1.1-1.5 equivalents of SOCl₂
Reaction Time BothInsufficient time leads to incomplete reaction; excessive time can cause side reactions.Monitor by chromatography
Quenching Procedure NitrationSlow addition to ice prevents a rapid exotherm.Controlled rate of addition
ChlorinationCareful quenching of SOCl₂ is critical for safety.Slow addition to bicarbonate solution

Analytical Methods for Quality Control

To ensure the quality of the intermediate and final product, the following analytical techniques are recommended:

Analytical TechniquePurposeExpected Outcome
Thin Layer Chromatography (TLC) In-process monitoring of reaction completion.Disappearance of starting material spot and appearance of product spot.
Gas Chromatography (GC) Purity assessment of the final product and detection of volatile impurities.[3]A major peak corresponding to the product with minimal impurity peaks.[3]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and detection of non-volatile impurities.[4]A single major peak for the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the intermediate and final product.Spectra consistent with the proposed structures.
Mass Spectrometry (MS) Confirmation of molecular weight.[4]A molecular ion peak corresponding to the calculated mass.

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[5][6] Reacts violently with water to release toxic gases (HCl and SO₂).[7] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. A gas scrubber containing a caustic solution should be used to neutralize the off-gases.[5][8]

  • Concentrated Acids (H₂SO₄ and HNO₃): Highly corrosive. Handle with extreme care, using appropriate PPE. Nitration reactions are highly exothermic and have a risk of runaway reactions.[2] Strict temperature control is essential.

  • Solvents (Dichloromethane, Toluene): Flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.

Workflow and Logic Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship between the key steps.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination A 2-(Trifluoromethyl)benzyl alcohol B Nitration (HNO3/H2SO4, 0-10°C) A->B C Quenching (Ice) B->C D Extraction & Wash C->D E Drying & Concentration D->E F 4-Nitro-2-(trifluoromethyl)benzyl alcohol E->F G Chlorination (SOCl2, Toluene, 60-70°C) F->G H Quenching (NaHCO3 soln) G->H I Workup & Drying H->I J Purification (Distillation/Recrystallization) I->J K 1-(Chloromethyl)-4-nitro-2- (trifluoromethyl)benzene J->K QC_Logic Start Start Synthesis Nitration Nitration Step Start->Nitration TLC1 TLC/HPLC Check 1 Nitration->TLC1 TLC1->Nitration Incomplete Chlorination Chlorination Step TLC1->Chlorination Complete TLC2 TLC/GC Check 2 Chlorination->TLC2 TLC2->Chlorination Incomplete Purification Final Purification TLC2->Purification Complete FinalQC Full QC Analysis (GC, HPLC, NMR, MS) Purification->FinalQC Product Final Product FinalQC->Product Pass

Caption: Quality control checkpoints in the synthesis process.

References

  • Aziz-ur-Rehman, et al. (2010). 1-Chloromethyl-4-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, E66, o1667. [Link]

  • Google Patents. (2017). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
  • Google Patents. (2020). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • Google Patents. (2021). WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)
  • MDPI. (2006). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2006(4), M508. [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

  • TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. [Link]

  • U.S. National Library of Medicine. (n.d.). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. PubMed. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

Sources

protecting group strategies for 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Protecting Group Strategies for Reactions with 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Introduction: Taming a Powerful Electrophile

This compound is a highly reactive electrophilic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the benzylic chloride, a potent alkylating agent, which is further activated by the strong electron-withdrawing effects of the para-nitro and ortho-trifluoromethyl substituents. These groups stabilize the transition states of nucleophilic substitution reactions, making the compound an exceptionally efficient benzylating agent.

However, this high reactivity presents a significant challenge when the intended nucleophilic partner is a complex molecule bearing multiple reactive sites (e.g., amines, alcohols, thiols). Unchecked, the reaction leads to a lack of chemoselectivity, resulting in a mixture of products and diminished yields of the desired compound. Strategic implementation of protecting groups is therefore not merely an option, but a necessity for achieving controlled and predictable outcomes.

This guide provides a comprehensive overview of protecting group strategies tailored for reactions with this powerful electrophile. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions for their specific synthetic challenges. We will explore the selection, application, and removal of common protecting groups for amines, alcohols, and thiols, with a focus on orthogonal strategies that are critical for multi-step synthesis[1][2].

Section 1: Understanding the Reactivity Profile

The reactivity of this compound is dominated by the benzylic chloride. Primary benzylic halides readily undergo nucleophilic substitution via an SN2 mechanism. The presence of the nitro and trifluoromethyl groups on the aromatic ring significantly enhances the electrophilicity of the benzylic carbon, accelerating the rate of substitution.

While these electron-withdrawing groups also activate the aromatic ring to nucleophilic aromatic substitution (SNAr), this pathway is generally not competitive at the benzylic carbon under typical SN2 conditions[3][4]. The primary reactive pathway remains the displacement of the chloride by a nucleophile.

G cluster_0 Reactivity of this compound reagent This compound (Potent Electrophile) product Substituted Product reagent->product Nucleophilic Attack pathway Predominantly Sₙ2 Pathway nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product G start_node Amino Alcohol (HO-R-NH₂) step1_node Step 1: Orthogonal Protection start_node->step1_node protected_node Dual Protected Intermediate (TBDMS-O-R-NHBoc) step1_node->protected_node 1. TBDMS-Cl, Imidazole 2. (Boc)₂O, TEA step2_node Step 2: Selective Alkylation protected_node->step2_node alkylated_node Alkylated Intermediate step2_node->alkylated_node 1. NaH 2. Target Electrophile step3_node Step 3: Selective Deprotection (Amine) alkylated_node->step3_node deprotect1_node Alcohol-Protected Product step3_node->deprotect1_node TFA or HCl step4_node Step 4: Final Deprotection (Alcohol) deprotect1_node->step4_node final_product Final Product step4_node->final_product TBAF

Sources

Catalytic Transformations of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its trifluoromethyl and nitro groups confer unique electronic properties, while the chloromethyl group provides a reactive handle for diverse chemical transformations. This guide provides an in-depth exploration of catalytic methods for the derivatization of this versatile building block, with a focus on practical applications and robust protocols for researchers in the pharmaceutical and chemical industries.

The strategic functionalization of this compound allows for the introduction of diverse pharmacophores and the fine-tuning of molecular properties. This document will delve into two primary classes of catalytic transformations: palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, and the catalytic reduction of the nitro group to access the corresponding aniline, a crucial precursor for further elaboration.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient formation of C-C and C-N bonds with broad functional group tolerance.[1] For a substrate like this compound, these methods open avenues to a vast chemical space.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures by coupling an organohalide with an organoboron compound.[2] While the benzylic chloride of our substrate is reactive, careful selection of the catalyst, ligand, and base is crucial to achieve high yields and prevent side reactions.

Core Principles and Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of a sufficiently active catalyst system is paramount to overcome the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and a solution of potassium phosphate (3.0 mmol, 3.0 equiv.) in degassed water (1 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-nitro-1-(phenylmethyl)-2-(trifluoromethyl)benzene.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
24-Methoxyphenylboronic AcidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane110High
33-Thienylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90Moderate

Note: Yields are qualitative and will vary based on specific reaction optimization.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1-(Chloromethyl)-4-nitro-2- (trifluoromethyl)benzene + Arylboronic Acid Heating Heat to 100 °C (12-24 h) Reactants->Heating Add Catalyst & Base/Solvent Catalyst Pd(OAc)₂ + SPhos Base_Solvent K₃PO₄ in Toluene/H₂O Extraction Ethyl Acetate Extraction Heating->Extraction Cool to RT Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4] This reaction is of paramount importance in medicinal chemistry, as the aniline moiety is a common feature in many pharmaceutical agents.

Core Principles and Mechanistic Considerations:

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and t-Bu₃P·HBF₄ (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-(4-nitro-2-(trifluoromethyl)benzyl)morpholine.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)t-Bu₃P·HBF₄ (2)NaOt-BuToluene80High
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane100High
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF70Moderate

Note: Yields are qualitative and will vary based on specific reaction optimization.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH, - HX RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 - Product (Ar-NR₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Part 2: Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines that are versatile intermediates for the synthesis of pharmaceuticals, dyes, and agrochemicals.[6] Catalytic hydrogenation is a clean and efficient method for this transformation.[7]

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysts, such as palladium on carbon (Pd/C) and Raney nickel, are widely used for the reduction of nitro groups due to their high activity, selectivity, and ease of separation from the reaction mixture.[7][8]

Core Principles and Mechanistic Considerations:

Catalytic hydrogenation involves the addition of hydrogen across the nitro group on the surface of a metal catalyst. The choice of catalyst can influence the selectivity of the reduction, especially in the presence of other reducible functional groups. For substrates containing a benzylic chloride, careful control of reaction conditions is necessary to avoid hydrodechlorination. Raney nickel can sometimes be a better choice than Pd/C to minimize this side reaction.[7]

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a hydrogenation vessel, add a solution of this compound (1.0 mmol) in methanol (10 mL).

  • Carefully add 10% Pd/C (5-10 mol% Pd) or a slurry of Raney Nickel under a stream of inert gas.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and shake or stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(chloromethyl)-3-(trifluoromethyl)aniline. Further purification may be achieved by crystallization or column chromatography if necessary.

Data Presentation: Comparison of Catalysts for Nitro Reduction

CatalystSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Selectivity
10% Pd/CMethanol1-4RT2-6High (potential for dehalogenation)
Raney NiEthanol1-4RT4-12High (often better for halogenated substrates)[7]
SnCl₂EthanolN/AReflux6-18Good (milder, non-catalytic alternative)[7]

Workflow for Catalytic Nitro Reduction

Nitro_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup Substrate 1-(Chloromethyl)-4-nitro- 2-(trifluoromethyl)benzene in Methanol Hydrogenation Pressurize with H₂ (1-4 atm, RT) Substrate->Hydrogenation Add Catalyst Catalyst 10% Pd/C Filtration Filter through Celite Hydrogenation->Filtration Depressurize & Purge Concentration Concentrate Filtrate Filtration->Concentration Product 4-(Chloromethyl)-3- (trifluoromethyl)aniline Concentration->Product

Caption: Workflow for Catalytic Nitro Reduction.

Conclusion

The catalytic transformations of this compound presented in this guide offer a powerful toolkit for synthetic chemists. The palladium-catalyzed cross-coupling reactions provide efficient routes to novel C-C and C-N bond formations, while catalytic hydrogenation offers a clean and effective method for the synthesis of the corresponding aniline. By understanding the principles behind these reactions and following the detailed protocols, researchers can unlock the full potential of this versatile building block for the development of new pharmaceuticals and advanced materials.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald Hartwig amination catalysts - Johnson Matthey. (n.d.). Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1-Chloromethyl-4-nitrobenzene - PMC - NIH. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives - ResearchGate. (2019). Retrieved from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved from [Link]

  • (PDF) 1-Chloromethyl-4-nitrobenzene - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chemistry of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile chemical intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing explanations and actionable solutions.

Question 1: I am experiencing low yields in my nucleophilic substitution reactions with amines or alcohols. What are the likely causes and how can I optimize my reaction?

Answer:

Low yields in nucleophilic substitution reactions with this substrate are a common issue and can often be traced back to the electronic properties of the molecule and the reaction conditions. The benzene ring is substituted with two strong electron-withdrawing groups (EWGs): a nitro group (-NO2) and a trifluoromethyl group (-CF3).

Causality and Mechanistic Considerations:

  • SN1 vs. SN2 Pathways: The benzylic chloride in this compound is primary, which generally favors an SN2 mechanism. The potent EWGs on the aromatic ring strongly destabilize the formation of a positive charge on the benzylic carbon.[1][2] This makes the formation of a benzylic carbocation, the key intermediate in an SN1 reaction, highly unfavorable. Therefore, reaction conditions should be optimized for an SN2 pathway.

  • Transition State Stabilization: While EWGs disfavor the SN1 pathway, they can stabilize the transition state of an SN2 reaction, potentially increasing the reaction rate under appropriate conditions.[3]

Troubleshooting and Optimization Strategies:

Potential CauseExplanationRecommended Solutions
Sub-optimal Solvent Choice SN2 reactions are best conducted in polar aprotic solvents, which can solvate the cation of the nucleophile but do not strongly solvate the anion, leaving it more available to react. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.Use polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4]
Insufficiently Strong Base (for alcohol nucleophiles) For Williamson ether synthesis, the alcohol must be deprotonated to form a potent alkoxide nucleophile. A weak base may not fully deprotonate the alcohol, leading to low reactivity.Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[4]
Over-alkylation of Amine Nucleophiles When using primary or secondary amines, the resulting product can be more nucleophilic than the starting amine. This can lead to a second reaction with another molecule of the benzylic chloride, forming tertiary amines or quaternary ammonium salts.[4]Use a large excess of the starting amine to statistically favor mono-alkylation.[4]
Inappropriate Reaction Temperature While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.If the reaction is sluggish at room temperature, consider gently heating the mixture. Monitor the reaction closely for the formation of degradation products.[4]
Question 2: I have identified the corresponding benzyl alcohol, (4-nitro-2-(trifluoromethyl)phenyl)methanol, as a significant side product. How can I prevent its formation?

Answer:

The formation of (4-nitro-2-(trifluoromethyl)phenyl)methanol is a classic example of a hydrolysis side reaction.[4][5]

Mechanism of Formation:

If water is present in your reaction mixture, it can act as a nucleophile, attacking the benzylic carbon and displacing the chloride. This is a form of solvolysis. Although the SN1 pathway is disfavored, hydrolysis can still occur, especially if the reaction is heated for an extended period.

Mitigation Strategies:

  • Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water from your reaction.

    • Use anhydrous solvents. Solvents can be dried using appropriate drying agents or purchased as anhydrous grade.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Reagent Purity: Ensure that your starting materials and reagents are dry and free of water.

Question 3: My desired substitution product is contaminated with an alkene. What is causing this and how can I favor substitution over elimination?

Answer:

The formation of an alkene suggests that an E2 elimination reaction is competing with the desired SN2 substitution.[4]

Favoring Substitution over Elimination:

The outcome of the competition between SN2 and E2 reactions is heavily influenced by the nature of the base/nucleophile and the reaction temperature.

FactorFavors E2 EliminationFavors SN2 Substitution
Base/Nucleophile Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as bases rather than nucleophiles.[4]Good nucleophiles that are weakly basic (e.g., halides, azide) or strong, non-hindered bases/nucleophiles (e.g., methoxide, ethoxide).
Temperature Higher temperatures generally favor elimination over substitution.Lower reaction temperatures are preferable to minimize the elimination side product.[4]

Workflow for Minimizing Elimination:

G start Alkene side product observed base_check Is the base strong and sterically hindered? start->base_check temp_check Is the reaction run at elevated temperature? base_check->temp_check No solution1 Switch to a less hindered base/nucleophile. base_check->solution1 Yes solution2 Run the reaction at a lower temperature. temp_check->solution2 Yes end_goal Increased yield of SN2 product temp_check->end_goal No solution1->end_goal solution2->end_goal

Caption: Troubleshooting workflow for eliminating alkene side products.

Question 4: I am attempting a Friedel-Crafts alkylation using this compound as the alkylating agent, but the reaction is not working. What are the challenges?

Answer:

Using this compound in a Friedel-Crafts alkylation is challenging due to the electronic nature of both the alkylating agent and the aromatic substrate you are trying to alkylate.

Challenges and Considerations:

  • Deactivated Substrate: Friedel-Crafts alkylations are electrophilic aromatic substitution reactions. They work best with electron-rich (activated) aromatic rings. The presence of strongly deactivating groups like -NO2 and -CF3 on your alkylating agent does not directly inhibit its function as an electrophile precursor, but it highlights the general difficulty of reactions on deactivated rings. If your other reactant (the arene to be alkylated) also has deactivating groups, the reaction is very unlikely to proceed.[6]

  • Carbocation Rearrangement (Less Likely Here): A common side reaction in Friedel-Crafts alkylations is carbocation rearrangement to a more stable carbocation.[6][7] However, as discussed, the formation of a primary benzylic carbocation from this specific substrate is highly disfavored due to the EWGs, so this is less of a concern than the overall lack of reactivity.

  • Catalyst Complexation: The nitro group can coordinate with the Lewis acid catalyst (e.g., AlCl3), potentially deactivating the catalyst.

Potential Solutions:

  • Use a More Activated Arene: The reaction is more likely to succeed if you are alkylating a highly electron-rich aromatic compound (e.g., phenol, anisole, or anilines, though the latter can also complex with the catalyst).

  • Alternative Synthetic Routes: If Friedel-Crafts alkylation is failing, consider a two-step approach: perform a Friedel-Crafts acylation followed by reduction of the resulting ketone. Acyl cations do not undergo rearrangement and can react with less activated rings than required for alkylation.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity profile of this compound?

This compound is a benzylic chloride that is highly activated towards SN2 reactions due to the primary nature of the carbon-chlorine bond. The presence of strong electron-withdrawing groups (-NO2 and -CF3) significantly influences its reactivity by destabilizing any carbocation formation, thus strongly disfavoring SN1 and E1 pathways.[1][2] These groups make the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Q2: What are the recommended storage and handling conditions?

Given its reactivity, the compound should be stored in a cool, dry place away from moisture to prevent hydrolysis. It is incompatible with strong bases like sodium hydroxide, which can cause vigorous or even explosive reactions.[9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Q3: Can the nitro group on the aromatic ring participate in side reactions?

Yes. Under certain reducing conditions (e.g., using metals like zinc, tin, or iron in acidic media, or catalytic hydrogenation), the nitro group can be reduced to an amino group (-NH2). If your synthetic plan requires the nitro group to remain intact, you should avoid harsh reducing agents.[4]

Q4: Are there any significant safety concerns associated with this compound?

Yes. Aromatic nitro compounds and halogenated hydrocarbons should be handled with care. Contact can irritate the skin and eyes.[10] High-level exposure may interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia.[10] It is also important to be aware of its incompatibility with strong bases.[9] Always consult the Safety Data Sheet (SDS) before use.

References

  • Benchchem. (n.d.). Stability Under Scrutiny: A Comparative Analysis of 2-(Chloromethyl)benzoic Acid and Other Benzylic Halides.
  • Filo. (2025, May 30). Predict the order of relative stability of the three benzylic cations der...
  • Powers, D. G., et al. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
  • Powers, D. G., et al. (n.d.). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PubMed Central.
  • CAMEO Chemicals. (n.d.). BENZENE, 1-(CHLOROMETHYL)-4-NITRO-.
  • New Jersey Department of Health. (n.d.). Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-.
  • Chemistry Stack Exchange. (2020, April 6). Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the carbocation?.
  • PubChemLite. (n.d.). This compound.
  • Rehman, A., et al. (n.d.). 1-Chloromethyl-4-nitrobenzene. PubMed Central.
  • Benchchem. (n.d.). Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene".
  • Rehman, A., et al. (n.d.). 1-Chloromethyl-4-nitrobenzene. ResearchGate.
  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.
  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-.
  • CymitQuimica. (n.d.). CAS 1550-27-2: 1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene.
  • CymitQuimica. (n.d.). CAS 121-17-5: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.
  • Chemical Properties. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5).
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • PubMed Central. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
  • Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Benchchem. (n.d.). Nucleophilic Substitution on 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide.
  • Toronto Research Chemicals. (n.d.). This compound.
  • BLDpharm. (n.d.). 1550-27-2|1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene.
  • PubChem. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive and versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your reaction yields and purity.

Understanding the Reactivity of this compound

This compound is a primary benzylic halide engineered for high reactivity in nucleophilic substitution reactions. The key to its utility lies in the electronic properties of its substituents. The nitro (-NO₂) group at the para position and the trifluoromethyl (-CF₃) group at the ortho position are potent electron-withdrawing groups. Their combined inductive and resonance effects make the benzylic carbon exceptionally electrophilic and, therefore, highly susceptible to attack by nucleophiles.

This enhanced electrophilicity facilitates a bimolecular nucleophilic substitution (SN2) mechanism. The reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride leaving group. The transition state is stabilized by the electron-withdrawing nature of the aromatic ring, which helps to delocalize the developing negative charge.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for substitutions on this compound?

A1: Given that it is a primary benzylic halide, the predominant mechanism is SN2 (bimolecular nucleophilic substitution). This involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, and the chloride ion is displaced. An SN1 mechanism is unlikely due to the instability of the primary carbocation that would need to form.

Q2: How do the nitro and trifluoromethyl groups influence the reaction?

A2: Both the nitro and trifluoromethyl groups are strongly electron-withdrawing. This has two significant effects:

  • Activation of the Substrate: They pull electron density away from the benzene ring and, by extension, from the chloromethyl group. This makes the benzylic carbon more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles.

  • Stabilization of the Transition State: In an SN2 reaction, the transition state has a partial negative charge. The electron-withdrawing groups help to stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.

Q3: What are the best general conditions for performing substitutions on this substrate?

A3: For a typical SN2 reaction, polar aprotic solvents are preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its nucleophilicity. Common choices include:

  • Solvents: Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).

  • Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an alcohol or a thiol) or to act as an acid scavenger for the HCl generated if the nucleophile is a neutral amine. Suitable bases include potassium carbonate (K₂CO₃), sodium hydride (NaH) for alcohols and thiols, and triethylamine (Et₃N) or diisopropylethylamine (DIPEA) for amine substitutions.

  • Temperature: Many reactions can proceed at room temperature due to the high reactivity of the substrate. However, gentle heating (40-80 °C) may be necessary for less reactive nucleophiles.

Troubleshooting Guide

Scenario 1: Low or No Yield of the Desired Product

Question: I am not getting the expected yield for my substitution reaction. What are the likely causes and how can I improve it?

Answer: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Cause Explanation Recommended Solutions
Insufficiently Strong Base For nucleophiles like alcohols or thiols, a base is needed to generate the more nucleophilic alkoxide or thiolate. If the base is too weak, the concentration of the active nucleophile will be low.Use a stronger base. For alcohols, sodium hydride (NaH) is very effective. For thiols, potassium carbonate (K₂CO₃) is often sufficient, but a stronger base can be used if needed.
Inappropriate Solvent Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent.
Reaction Temperature Too Low While the substrate is reactive, some nucleophiles may require thermal energy to overcome the activation barrier.Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Moisture in the Reaction The presence of water can lead to the hydrolysis of the starting material to form 4-nitro-2-(trifluoromethyl)benzyl alcohol. If you are using a strong base like NaH, it will be quenched by water.Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Starting Material Impurities in the this compound or the nucleophile can inhibit the reaction.Verify the purity of your starting materials. If necessary, purify the substrate by recrystallization.

Troubleshooting Workflow for Low Product Yield

troubleshooting_low_yield start Low or No Yield check_base Is the base strong enough? start->check_base Evaluate check_solvent Is the solvent appropriate (polar aprotic)? check_base->check_solvent If Yes solution_base Use a stronger base (e.g., NaH for alcohols). check_base->solution_base If No check_temp Is the reaction temperature sufficient? check_solvent->check_temp If Yes solution_solvent Switch to DMF, DMSO, or ACN. check_solvent->solution_solvent If No check_anhydrous Are conditions anhydrous? check_temp->check_anhydrous If Yes solution_temp Increase temperature and monitor by TLC. check_temp->solution_temp If No check_purity Are starting materials pure? check_anhydrous->check_purity If Yes solution_anhydrous Use dry glassware and anhydrous solvents under N2/Ar. check_anhydrous->solution_anhydrous If No solution_purity Purify starting materials. check_purity->solution_purity If No

Caption: Troubleshooting workflow for low product yield.

Scenario 2: Formation of Multiple Products

Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple products is often due to competing reaction pathways or over-reaction.

Potential Side Reaction Explanation Recommended Solutions
Over-alkylation (with Amine Nucleophiles) If you are using a primary or secondary amine, the product (a secondary or tertiary amine) can be more nucleophilic than the starting amine and react with another molecule of the benzyl chloride.Use a large excess of the starting amine (e.g., 3-5 equivalents) to statistically favor the mono-alkylation product. Alternatively, for the synthesis of primary amines, consider using a Gabriel synthesis approach.[1]
Elimination (E2) Reaction A strong, sterically hindered base can promote the elimination of HCl to form a stilbene-type dimer, although this is less common for primary halides.Use a weaker, non-nucleophilic base like K₂CO₃ or a non-hindered base. Running the reaction at a lower temperature can also favor substitution over elimination.[1]
Hydrolysis of Starting Material As mentioned previously, the presence of water can lead to the formation of 4-nitro-2-(trifluoromethyl)benzyl alcohol.Maintain strictly anhydrous conditions throughout the reaction.

Visualization of Competing Reaction Pathways

competing_reactions substrate This compound + Nucleophile/Base sn2 SN2 Substitution (Desired Product) substrate->sn2 Good Nucleophile, Weakly Basic, Low Temperature e2 E2 Elimination (Byproduct) substrate->e2 Strong, Bulky Base, High Temperature overalkylation Over-alkylation (Byproduct with Amines) substrate->overalkylation Primary/Secondary Amine Nucleophile hydrolysis Hydrolysis (Byproduct) substrate->hydrolysis Presence of Water

Caption: Competing reaction pathways.

Experimental Protocols: Starting Points for Optimization

The following protocols are provided as validated starting points for your experiments. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific nucleophile.

Protocol 1: Synthesis of N-(4-nitro-2-(trifluoromethyl)benzyl)aniline
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.).

  • Addition of Alkylating Agent: Dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension.

  • Reaction: Stir the mixture at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-nitro-2-(trifluoromethyl)benzyl phenyl sulfide
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.).

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization.

Protocol 3: Synthesis of 4-nitro-2-(trifluoromethyl)benzyl methyl ether
  • Reaction Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF in a flame-dried flask under nitrogen, add anhydrous methanol (1.5 eq.) dropwise at 0 °C.

  • Formation of Alkoxide: Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

References

  • Lynch, D. E., & McClenaghan, I. (2003). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53401452, (4-Nitro-2-(trifluoromethyl)phenyl)methanol. Retrieved January 19, 2026 from [Link].

  • MDPI (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1013.
  • NIST (2021). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved January 19, 2026 from [Link].

  • NIST (2021). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117418, 2-Nitro-4-(trifluoromethyl)benzenethiol. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522405, 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67684, 4-(Trifluoromethyl)benzenemethanol. Retrieved January 19, 2026 from [Link].

  • European Patent Office. (2019). Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile (EP3696164A1).
  • Google Patents. (2021). Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)
  • Google Patents. (2020). Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene (EP3670492A1).
  • Google Patents. (2020). Preparation method of 2-nitro-4-trifluoromethyl benzonitrile (CN109438282B).
  • Google Patents. (2022). The preparation method of α-methyl-[4-(nitro)-2-(trifluoromethyl)
  • Google Patents. (2022). Process for the preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones (US12338195B2).
  • Google Patents. (1979).
  • Google Patents. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A2).
  • PrepChem. (n.d.). Synthesis of N-(4'-nitro-benzoyl)aniline. Retrieved January 19, 2026 from [Link].

  • ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols. Retrieved January 19, 2026 from [Link].

  • Organic Syntheses. (1921). p-NITROBENZYL CYANIDE. Retrieved January 19, 2026 from [Link].

  • ResearchGate. (2010). 1-Chloromethyl-4-nitrobenzene. Retrieved January 19, 2026 from [Link].

  • WIPO Patentscope. (2021). WO/2021/047978 PROCESS FOR THE PREPARATION OF Α-METHYL-[4-(NITRO)-2-(TRIFLUOROMETHYL)]-BENZYL NITRATE. Retrieved January 19, 2026 from [Link].

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 19, 2026 from [Link].

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 19, 2026 from [Link].

  • Patent Guru. (2022). Process for the preparation of a-methyl-[4-(nitro)-2-(trifluoromethyl)-benzyl nitrate-US12410119B2. Retrieved January 19, 2026 from https://www.

Sources

Technical Support Center: Purification of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 859027-07-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve the desired purity for your downstream applications.

The structure of this compound, with its electron-withdrawing groups and a reactive benzylic chloride moiety, presents a unique set of purification challenges. This guide will address these issues in a logical, question-and-answer format, explaining the causality behind the recommended experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Product Characterization & Common Impurities

Question 1: My initial purity analysis (by HPLC/GC) of the crude product shows multiple peaks. What are the likely impurities?

Answer: The impurity profile of crude this compound is highly dependent on the synthetic route. However, based on common synthetic pathways (e.g., chloromethylation of 1-nitro-3-(trifluoromethyl)benzene or nitration of 1-(chloromethyl)-2-(trifluoromethyl)benzene), several classes of impurities are frequently observed:

  • Isomeric Impurities: The most common challenge is the presence of constitutional isomers. The directing effects of the substituents on the benzene ring can lead to the formation of other isomers such as:

    • 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene

    • 2-(Chloromethyl)-1-nitro-4-(trifluoromethyl)benzene

    • Positional isomers of the starting materials that carry through the synthesis.

  • Over-chlorination or Incomplete Chlorination Products: Depending on the chloromethylation conditions, you might see dichlorinated species or unreacted starting material.

  • Hydrolysis Products: The benzylic chloride is susceptible to hydrolysis, which can lead to the formation of the corresponding benzyl alcohol (1-(Hydroxymethyl)-4-nitro-2-(trifluoromethyl)benzene).

  • Oxidation Products: The benzylic position can be oxidized to the corresponding benzaldehyde (4-nitro-2-(trifluoromethyl)benzaldehyde).

A logical workflow for identifying these impurities is presented below:

G cluster_0 Impurity Identification Workflow Crude Product Crude Product HPLC/GC-MS Analysis HPLC/GC-MS Analysis Crude Product->HPLC/GC-MS Analysis Mass Analysis Mass Analysis HPLC/GC-MS Analysis->Mass Analysis Isomers Isomers Mass Analysis->Isomers Same m/z Byproducts Byproducts Mass Analysis->Byproducts Different m/z Starting Material Starting Material Mass Analysis->Starting Material Different m/z Reference Standard Comparison Reference Standard Comparison Isomers->Reference Standard Comparison Confirm Identity Structure Elucidation (NMR) Structure Elucidation (NMR) Byproducts->Structure Elucidation (NMR) Identify Structure

Caption: Workflow for Impurity Identification.

Section 2: Purification by Recrystallization

Question 2: I am trying to purify my product by recrystallization, but it oils out or the purity does not improve significantly. What should I do?

Answer: This is a common issue, especially when dealing with isomeric impurities that have similar solubilities. The key to successful recrystallization is selecting an appropriate solvent system.[1]

Troubleshooting Recrystallization:

Problem Potential Cause Recommended Solution
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Select a solvent with a lower boiling point. Use a two-solvent system where the product is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). Dissolve in a minimum of the hot "good" solvent and add the "bad" solvent dropwise until turbidity persists, then reheat to clarify and cool slowly.
No crystals form upon cooling The solution is not supersaturated. The product is too soluble even at low temperatures.Concentrate the solution by evaporating some of the solvent.[1] Cool the solution in an ice bath. If crystals still do not form, scratch the inside of the flask with a glass rod to create nucleation sites.[1]
Purity does not improve The impurities co-crystallize with the product. The chosen solvent does not effectively differentiate between the product and impurities in terms of solubility.Experiment with different solvent systems. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Consider a solvent pair like ethanol/water or ethyl acetate/hexane. A patent for a related compound suggests using an ethyl acetate/n-hexane system for recrystallization.[2]
Low recovery Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Step-by-Step Protocol for Developing a Recrystallization Method:

  • Solvent Screening: In parallel, test the solubility of small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating.

  • Ideal Solvent Selection: An ideal solvent will show poor solubility at room temperature but high solubility at its boiling point.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and bring the mixture to a boil with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • If a hot filtration is necessary to remove insoluble impurities, perform it at this stage.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the recrystallized material and the mother liquor by HPLC or GC to assess the effectiveness of the purification.

Section 3: Purification by Column Chromatography

Question 3: My isomeric impurities are co-eluting with my product during column chromatography. How can I improve the separation?

Answer: Separating isomers is a frequent challenge in chromatography. Achieving separation requires optimizing the stationary phase, mobile phase, and column parameters.[3][4]

Troubleshooting Chromatographic Separation:

Problem Potential Cause Recommended Solution
Poor Separation (Co-elution) The polarity of the eluent is too high, causing all components to move too quickly. The stationary phase is not providing enough differential interaction.Decrease the polarity of the mobile phase. Use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). Use a shallower gradient or switch to isocratic elution with the optimized solvent mixture. Consider a different stationary phase (e.g., alumina or a bonded-phase silica).
Product is stuck on the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For this compound, a gradient of ethyl acetate in hexane is a good starting point.
Tailing of peaks The compound is interacting too strongly with the silica gel. The column is overloaded.Add a small amount of a polar modifier like acetic acid or triethylamine to the eluent (if compatible with your product's stability). Reduce the amount of crude material loaded onto the column.

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and show good separation between the product and impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

    • Carefully apply the sample to the top of the silica bed.[3]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the elution of compounds using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

Below is a diagram illustrating the decision-making process for optimizing column chromatography.

G cluster_1 Column Chromatography Optimization TLC Analysis TLC Analysis Good Separation? Good Separation? TLC Analysis->Good Separation? Proceed with Column Proceed with Column Good Separation?->Proceed with Column Yes Adjust Polarity Adjust Polarity Good Separation?->Adjust Polarity No Adjust Polarity->TLC Analysis Re-evaluate Try Different Solvents Try Different Solvents Adjust Polarity->Try Different Solvents Try Different Solvents->TLC Analysis Re-evaluate Change Stationary Phase Change Stationary Phase Try Different Solvents->Change Stationary Phase Change Stationary Phase->TLC Analysis Re-evaluate

Caption: Optimization workflow for column chromatography.

By systematically addressing these common issues, researchers can develop a robust and efficient purification strategy for this compound, ensuring high purity for subsequent synthetic steps.

References

  • SIELC Technologies. (2018). 1-Chloro-2-nitro-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • Rehman, A., Yasir, A., Akkurt, M., Abbasi, M. A., Jahangir, M., & Khan, I. U. (2010). 1-Chloromethyl-4-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, 66(7), o1672. Available from [Link]

  • Cheméo. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Retrieved from [Link]

  • SMARTER EVERY DAY. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure B. Purification by silica gel column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2003). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
  • fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • MDPI. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

managing the reactivity of the chloromethyl group in 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 859027-07-9). This document is designed for researchers, chemists, and drug development professionals to provide expert insights into managing the unique reactivity of this versatile building block. Here, we address common experimental challenges through detailed FAQs and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the reactivity of the chloromethyl group in this molecule?

The reactivity of this compound is dominated by two key features: its nature as a benzylic halide and the powerful electronic influence of the substituents on the aromatic ring.

  • Benzylic Halide Reactivity : The chloromethyl group is a benzylic halide, making it susceptible to nucleophilic substitution reactions (SN1 and SN2). The stability of the reaction intermediate or transition state is paramount.

  • Influence of Electron-Withdrawing Groups (EWGs) : The benzene ring is substituted with two strong electron-withdrawing groups: a nitro group (-NO₂) at the para position and a trifluoromethyl group (-CF₃) at the ortho position. These groups significantly modulate the reactivity of the chloromethyl group. Specifically, they destabilize the formation of a positive charge (carbocation) at the benzylic position.[1][2] This destabilization strongly disfavors reaction pathways that proceed through an SN1 mechanism. Consequently, the reactivity is primarily directed through an SN2 mechanism .

Q2: How do the -NO₂ and -CF₃ groups specifically affect SN2 reactions at the chloromethyl position?

While EWGs destabilize the carbocation intermediate of an SN1 reaction, they can accelerate SN2 reactions.[3] This is because the electron-withdrawing nature of the -NO₂ and -CF₃ groups helps to stabilize the electron-rich pentavalent transition state of an SN2 reaction.[3] This electronic stabilization lowers the activation energy, making the compound a potent electrophile for SN2 displacement by a wide range of nucleophiles.

Q3: What are the recommended storage and handling conditions for this compound?

Due to its reactivity and potential hazards, stringent storage and handling protocols are essential.

  • Storage : Store in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C).[4] This minimizes degradation from atmospheric moisture and slows potential decomposition pathways.

  • Handling :

    • Handle only in a well-ventilated chemical fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

    • Avoid contact with skin and eyes, as the compound can cause irritation.[7]

    • Keep away from incompatible materials such as strong bases, amines, and strong oxidizing agents.[5][8] Aromatic nitro compounds can react vigorously or even explosively with reducing agents or strong bases like sodium hydroxide.[8]

Q4: Can this compound undergo Nucleophilic Aromatic Substitution (SNAr)?

This is a critical consideration. While the primary reactive site is the chloromethyl group (a benzylic position), the aromatic ring itself is highly electron-deficient due to the -NO₂ and -CF₃ groups. These groups strongly activate the ring towards nucleophilic aromatic substitution (SNAr).[9][10] However, for SNAr to occur, there must be a suitable leaving group (like a halogen) directly attached to the aromatic ring. In this compound, there is no such leaving group on the ring. Therefore, SNAr is not a competing pathway for this specific molecule . If you were using an analogue, such as 1-chloro-4-nitro-2-(trifluoromethyl)benzene, SNAr would be a primary reaction pathway.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Reaction is slow, incomplete, or fails to initiate.

Possible Cause 1: Inappropriate Nucleophile/Base System. The reaction proceeds via an SN2 mechanism, which is sensitive to the strength and concentration of the nucleophile. Weak nucleophiles will react slowly.

Solution:

  • Select a Stronger Nucleophile : Use anions (e.g., alkoxides, thiolates, cyanides) instead of their neutral counterparts (alcohols, thiols) where possible.

  • Use a Non-Nucleophilic Base : If your nucleophile is an alcohol or thiol requiring deprotonation, use a strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide) to generate the active nucleophile in situ. Avoid using amine bases that can also act as competing nucleophiles.

  • Consider Phase-Transfer Catalysis : For reactions with poor solubility between the organic substrate and an aqueous or solid-phase nucleophile, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can dramatically increase reaction rates.

Possible Cause 2: Incorrect Solvent Choice. SN2 reactions are highly dependent on the solvent.

Solution:

  • Use Polar Aprotic Solvents : Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) will solvate the nucleophile via hydrogen bonding, reducing its reactivity.

Workflow for Troubleshooting Low Reactivity

G start Reaction Stalled or Incomplete? check_nuc Evaluate Nucleophile start->check_nuc check_solv Evaluate Solvent start->check_solv check_temp Evaluate Temperature start->check_temp sol_nuc_strength Use stronger nucleophile (e.g., RO⁻ instead of ROH) or add non-nucleophilic base (NaH). check_nuc->sol_nuc_strength Is it weak? sol_solv_type Switch to polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). check_solv->sol_solv_type Is it protic (e.g., EtOH, H₂O)? sol_temp_inc Increase temperature cautiously (e.g., to 50-80°C) while monitoring for side products. check_temp->sol_temp_inc Is temp < 50°C?

Caption: Troubleshooting workflow for low reactivity.

Issue 2: Significant formation of side products.

Possible Cause 1: Elimination (E2) Side Reaction. The strong electron-withdrawing groups increase the acidity of the benzylic protons on the chloromethyl group. A strong, sterically hindered base can preferentially abstract a proton, leading to an E2 elimination reaction and the formation of a styrene-type derivative.

Solution:

  • Avoid Sterically Hindered, Strong Bases : If your nucleophile is also a strong base (e.g., tert-butoxide), elimination can compete. If only basic conditions are needed to deprotonate a weak nucleophile, use a milder base like potassium carbonate (K₂CO₃) if feasible.

  • Control Temperature : Elimination reactions often have a higher activation energy than substitution and are favored at higher temperatures. Running the reaction at the lowest effective temperature can improve the SN2/E2 ratio.

Possible Cause 2: Over-alkylation or Multiple Substitutions. This is common with amine nucleophiles, where the initial product (a secondary amine) can act as a nucleophile itself, leading to tertiary amines and quaternary ammonium salts.

Solution:

  • Use a Large Excess of the Nucleophile : Using a large excess (5-10 equivalents) of the primary amine nucleophile can statistically favor the mono-alkylation product.

  • Protecting Group Strategy : Consider using a nucleophile with a protecting group, such as ammonia equivalents like phthalimide (for the Gabriel synthesis) followed by deprotection, to ensure mono-substitution.

Visualizing Competing Pathways

G cluster_sn2 Desired Pathway cluster_e2 Side Reaction reactant Ar-CH₂-Cl (Starting Material) ts_sn2 [Nu---CH₂(Ar)---Cl]⁻ Sɴ2 Transition State reactant->ts_sn2  Strong Nucleophile (Nu⁻)  Polar Aprotic Solvent ts_e2 E2 Transition State reactant->ts_e2  Strong, Hindered Base (B:)  High Temperature prod_sn2 Ar-CH₂-Nu (Substitution Product) ts_sn2->prod_sn2 prod_e2 Ar-CH=CH-R (Elimination) (From further reaction) ts_e2->prod_e2

Caption: Competing SN2 and E2 reaction pathways.

Issue 3: Starting material decomposes during the reaction.

Possible Cause: Presence of Incompatible Reagents or Conditions. The compound is sensitive to certain conditions that can lead to decomposition.

Solution:

  • Ensure Anhydrous Conditions : Benzylic halides can be sensitive to hydrolysis. Ensure all solvents and reagents are dry, and run the reaction under an inert atmosphere.

  • Avoid Strong Bases Where Possible : As noted, strong bases can cause unintended reactions. Aromatic nitro compounds are known to be unstable in the presence of strong bases like NaOH or KOH, which can lead to decomposition or explosive hazards.[8]

  • Monitor Reaction Progress : Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Avoid unnecessarily long reaction times or prolonged heating, which can promote decomposition.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for SN2 Reactions
Nucleophile TypeExample NucleophileRecommended Base (if needed)SolventTemperature (°C)Notes
O-Nucleophiles Phenol, AlcoholNaH, K₂CO₃DMF, THF25 - 60NaH provides fast, irreversible deprotonation. K₂CO₃ is a milder option.
N-Nucleophiles Primary/Secondary AmineK₂CO₃, Et₃N (as scavenger)Acetonitrile, DMSO25 - 80Use excess amine to prevent over-alkylation. Et₃N can be used to scavenge HCl.
S-Nucleophiles ThiolNaH, K₂CO₃DMF, Ethanol0 - 50Thiolates are excellent nucleophiles; reactions are often fast even at low temps.
C-Nucleophiles Malonic Ester AnionNaOEt, NaHEthanol, DMF25 - 70Ensure complete formation of the enolate before adding the electrophile.
Protocol: General Procedure for Nucleophilic Substitution with a Phenol

This protocol describes a typical SN2 reaction to form an ether linkage, highlighting critical control points.

  • Preparation (Inert Atmosphere) : Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Wash the NaH with dry hexanes (2x) to remove the oil, then place the flask under a positive pressure of nitrogen.

  • Solvent Addition : Add dry DMF via syringe to the flask. Cool the suspension to 0°C in an ice bath.

  • Nucleophile Formation : Dissolve the desired phenol (1.1 eq.) in a minimal amount of dry DMF. Add this solution dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at 0°C, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation (hydrogen evolution will cease).

  • Electrophile Addition : Dissolve this compound (1.0 eq.) in dry DMF. Add this solution dropwise to the phenoxide solution at room temperature.

  • Reaction Monitoring : Heat the reaction to the desired temperature (e.g., 50°C). Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup : Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Stability Under Scrutiny: A Comparative Analysis of 2-(Chloromethyl)benzoic Acid and Other Benzylic Halides.
  • Filo. (2025, May 30). Predict the order of relative stability of the three benzylic cations.
  • ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
  • PubMed Central. (n.d.). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
  • Aaron Chemistry. (2024, November 1). Safety Data Sheet: 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-.
  • Chemistry Stack Exchange. (2020, April 6). Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the carbocation?.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet: 1-(Chloromethyl)-4-(trifluoromethoxy)benzene.
  • BLDpharm. (n.d.). This compound.
  • CAMEO Chemicals. (n.d.). Benzene, 1-(Chloromethyl)-4-Nitro-.
  • YouTube. (2020, March 29). 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene.
  • National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

Sources

troubleshooting guide for failed reactions with 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Welcome to the technical support resource for this compound (CAS 859027-07-9). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during its use in chemical synthesis. As your Senior Application Scientist, I will provide field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

This reagent is a highly activated primary benzylic halide. Its reactivity is dominated by the interplay of three key structural features:

  • Benzylic Chloride (-CH₂Cl): The chloromethyl group is the primary site of reactivity. Benzylic halides are excellent substrates for nucleophilic substitution reactions because the adjacent aromatic ring can stabilize the transition state.[1][2]

  • Primary Halide: Being a primary halide, it strongly favors an Sₙ2 (bimolecular nucleophilic substitution) mechanism over an Sₙ1 (unimolecular) mechanism, which is generally hindered for primary systems.[3][4]

  • Strong Electron-Withdrawing Groups (EWGs): The presence of a nitro group (-NO₂) at the para-position and a trifluoromethyl group (-CF₃) at the ortho-position significantly influences reactivity.[5] These groups pull electron density from the benzene ring and the benzylic carbon, making the latter highly electrophilic and thus more susceptible to nucleophilic attack. However, these same groups would strongly destabilize the carbocation intermediate required for an Sₙ1 pathway, making this route kinetically unfavorable.[6]

In essence, you should treat this compound as a potent electrophile primed for Sₙ2 reactions.

Troubleshooting Guide for Failed Reactions

Q2: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Failure to achieve conversion is the most common issue and typically points to a problem with one of the core reaction parameters: the nucleophile, the solvent, or the temperature.

Below is a systematic workflow to diagnose the issue.

TroubleshootingWorkflow start Low / No Conversion Observed check_reagent 1. Verify Reagent Integrity (TLC, NMR of starting material) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Pass reagent_bad Reagent Degraded (Purify or re-order) check_reagent->reagent_bad Fail check_nucleophile 2. Assess Nucleophile Reactivity (pKa, Steric Hindrance) check_conditions 3. Evaluate Reaction Conditions (Solvent, Base, Temperature) check_nucleophile->check_conditions Nucleophile is appropriate nucleophile_weak Nucleophile is too weak or sterically hindered check_nucleophile->nucleophile_weak Problem identified conditions_bad Conditions are not optimal check_conditions->conditions_bad Problem identified reagent_ok->check_nucleophile solution_nucleophile Solution: - Use a stronger nucleophile - Use a stronger, non-nucleophilic base - Reduce steric bulk nucleophile_weak->solution_nucleophile solution_conditions Solution: - Switch to polar, aprotic solvent - Incrementally increase temperature - Ensure base is sufficiently strong conditions_bad->solution_conditions

Caption: Systematic workflow for troubleshooting low conversion.

The success of an Sₙ2 reaction is critically dependent on the nucleophile's strength.

  • Causality: A weak nucleophile (e.g., water, methanol) will react very slowly, if at all, without significant thermal energy.[7] Similarly, if your nucleophile requires deprotonation (e.g., an alcohol or thiol), the base used must be strong enough to generate a sufficient concentration of the active nucleophile (alkoxide or thiolate). The base's pKₐH (the pKₐ of its conjugate acid) should be significantly higher than the pKₐ of the nucleophile.

  • Solution:

    • Weak Nucleophiles: If using a neutral alcohol or amine, consider converting it to its more nucleophilic conjugate base with a suitable non-nucleophilic base (e.g., NaH for alcohols, DBU or proton sponge for amines).

    • Base Selection: Ensure your base is appropriate. For example, using a mild base like NaHCO₃ to deprotonate a phenol (pKₐ ≈ 10) for reaction is far more effective than using it for an aliphatic alcohol (pKₐ ≈ 16-18).

Nucleophile TypeExampleTypical pKₐRecommended Base (if needed)
ThiolThiophenol~6.6K₂CO₃, Cs₂CO₃, Et₃N
Phenol4-Methoxyphenol~10.2K₂CO₃, Cs₂CO₃, NaH
Aliphatic AlcoholPropanol~16NaH, KH, LHMDS
AminePiperidine~11.1 (pKₐH)Often used directly or with a non-nucleophilic base (e.g., DIPEA) to scavenge HCl
CarbanionDiethyl malonate~13NaOEt, NaH

The solvent plays a crucial role in stabilizing or destabilizing the reactants and transition state.

  • Causality: For Sₙ2 reactions, polar aprotic solvents are ideal. They can dissolve the ionic nucleophile but do not form a tight solvation shell around it, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) will hydrogen-bond to the nucleophile, stabilizing it and increasing the activation energy required for the reaction.

  • Solution: Switch from protic or nonpolar solvents to a polar, aprotic solvent.

Solvent ClassExamplesSuitability for Sₙ2Rationale
Polar Aprotic DMF, DMSO, Acetonitrile, THFExcellent Solubilizes reactants, does not solvate the nucleophile excessively.
Polar Protic Water, Methanol, EthanolPoor Strongly solvates and deactivates the nucleophile via H-bonding.
Nonpolar Toluene, Hexane, DichloromethanePoor to Fair Often fails to dissolve the nucleophile salt, leading to a heterogeneous and slow reaction. Phase-transfer catalysts can sometimes help.
  • Causality: While this compound is highly activated, a certain amount of thermal energy is still required to overcome the activation barrier, especially with moderately reactive nucleophiles.

  • Solution: If the reaction is clean but slow at room temperature, gradually increase the temperature in 10-20 °C increments (e.g., to 40 °C, then 60 °C), monitoring by TLC for product formation and potential decomposition. Be aware that nitro-aromatic compounds can be thermally sensitive.[8]

Q3: My reaction is messy, with multiple byproducts. What are the likely side reactions and how do I suppress them?

The formation of byproducts indicates that alternative reaction pathways are competing with the desired Sₙ2 substitution.

CompetingPathways reagents Reagent + Nucleophile/Base sn2_product Desired Sₙ2 Product reagents->sn2_product Sₙ2 (Favored) Strong Nucleophile Low Steric Hindrance e2_product E2 Elimination Product (Styrene derivative) reagents->e2_product E2 (Possible) Strong, Bulky Base snar_product SₙAr Product (Ring Substitution) reagents->snar_product SₙAr (Unlikely but possible) Harsh Conditions (High Temp, Strong Base)

Caption: Potential reaction pathways for the reagent.

  • Cause: This occurs if the nucleophile acts as a base, abstracting a proton from the benzylic carbon, leading to the formation of a double bond. This is more likely with strong, sterically hindered bases (e.g., potassium tert-butoxide) or at high temperatures. While E2 is generally less competitive for primary halides, it can still occur.[9]

  • Identification: Look for a product with a mass that is 36.5 Da (mass of HCl) less than the starting material.

  • Prevention:

    • Use a less hindered, more nucleophilic base/nucleophile.

    • Avoid excessively high temperatures.

    • If generating a nucleophile in situ, use a non-nucleophilic base (like NaH) rather than a bulky alkoxide.

  • Cause: The nitro and trifluoromethyl groups are potent activators for SₙAr, making the aromatic ring itself electron-deficient.[10][11] Under harsh conditions (very strong nucleophile, high heat), the nucleophile could attack the ring and displace one of the substituents (though the nitro and trifluoromethyl groups are generally poor leaving groups compared to halogens). This is far less likely than substitution at the chloromethyl position, as the C-Cl bond at the benzylic position is much weaker and more reactive.[12]

  • Identification: Look for products where the nucleophile has attached to the aromatic ring.

  • Prevention: Use the mildest possible conditions (lowest effective temperature, least excess of nucleophile) to favor the kinetically preferred Sₙ2 pathway.

  • Cause: Benzylic halides can be lachrymatory and are susceptible to hydrolysis if exposed to moisture.[13][14] Nitro compounds can be unstable to strong bases or high heat.[15]

  • Prevention:

    • Always use freshly purchased or purified starting material.

    • Run reactions under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents to prevent hydrolysis of the chloromethyl group to the corresponding benzyl alcohol.

Experimental Protocols

General Protocol for a Standard Sₙ2 Reaction

This protocol provides a robust starting point for substitution with a phenolic nucleophile.

Objective: Synthesis of 1-((4-methoxyphenoxy)methyl)-4-nitro-2-(trifluoromethyl)benzene.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous Acetonitrile (solvent)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-methoxyphenol and anhydrous acetonitrile.

  • Stir the mixture until the phenol is fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Add a solution of this compound in a small amount of anhydrous acetonitrile dropwise over 5 minutes.

  • Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts, washing the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • ChemBK. (2024). 1-Nitro-2-chloro-4-(trifluoromethyl)benzene - Physico-chemical Properties. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4035. Retrieved from [Link]

  • Rehman, A., et al. (2010). 1-Chloromethyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1667. Retrieved from [Link]

  • Rehman, A., et al. (2010). 1-Chloromethyl-4-nitrobenzene. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Professor Dave Explains. (2020). Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines.... RSC Publishing. Retrieved from [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Retrieved from [Link]

  • MDPI. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • Allen Institute. (n.d.). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Nitrobenzyl chloride. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PG.CHEMEASY. (2019). Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily. Retrieved from [Link]

  • NIH. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]

  • PubMed. (n.d.). 2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-. Retrieved from [Link]

Sources

effect of solvent and temperature on 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile but reactive compound. By understanding the interplay of solvent and temperature, you can optimize your reaction outcomes and mitigate potential issues.

I. Understanding the Reactivity of this compound

This compound is a highly activated benzylic chloride. Its reactivity is primarily governed by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzene ring. These groups significantly influence the stability of potential intermediates in nucleophilic substitution reactions.

The chloromethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. The key to successfully utilizing this reagent lies in controlling the reaction pathway, which is heavily dependent on the chosen solvent and reaction temperature. The reaction can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, or a combination of both.

II. FAQs: Navigating Key Experimental Variables

Q1: How do the nitro and trifluoromethyl groups affect the reactivity of the chloromethyl group?

The nitro and trifluoromethyl groups are potent electron-withdrawing groups. They destabilize the benzene ring electronically, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a double-edged sword: while it facilitates desired transformations, it can also lead to unwanted side reactions if not properly controlled. The presence of these groups also stabilizes the transition states of nucleophilic substitution reactions.

Q2: What is the primary mechanistic pathway for reactions with this compound?

Due to the substitution pattern, this benzylic halide can react via both SN1 and SN2 pathways. The benzylic carbocation that would be formed in an SN1 reaction is stabilized by resonance with the benzene ring. However, the strong electron-withdrawing groups can somewhat destabilize this carbocation. Conversely, the primary nature of the benzylic carbon is favorable for an SN2 reaction. The choice of solvent and nucleophile will ultimately dictate the dominant pathway.

Q3: How does solvent polarity influence the reaction?

Solvent polarity plays a critical role in determining the reaction mechanism and rate.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are excellent at solvating both cations and anions. They strongly favor the SN1 mechanism by stabilizing the carbocation intermediate and the leaving group (chloride ion). However, they can also solvate the nucleophile, potentially reducing its reactivity in an SN2 reaction.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents have dipoles but lack acidic protons. They are proficient at solvating cations but not anions. This leaves the nucleophile "naked" and highly reactive, thus strongly favoring the SN2 pathway.

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally much slower due to the poor solubility of many nucleophiles and the inability of the solvent to stabilize charged intermediates or transition states.

Q4: What is the expected effect of temperature on the reaction rate and selectivity?

Increasing the temperature generally increases the rate of both SN1 and SN2 reactions. However, higher temperatures can also lead to an increase in side reactions, such as elimination or decomposition, especially given the activated nature of the substrate. For reactions that can proceed through multiple pathways, temperature can influence the product distribution. It is often advisable to start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.

III. Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on mechanistic principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Poor nucleophile reactivity: The chosen nucleophile may not be strong enough. 2. Inappropriate solvent: The solvent may be hindering the desired reaction pathway (e.g., using a protic solvent for an SN2 reaction). 3. Low reaction temperature: The reaction may be too slow at the current temperature.1. Increase nucleophile strength: If possible, use a more nucleophilic reagent. For example, use an alkoxide instead of an alcohol. 2. Change the solvent: For an SN2 reaction, switch to a polar aprotic solvent like DMF or DMSO. For an SN1 reaction, a polar protic solvent like ethanol may be more suitable. 3. Increase the temperature: Cautiously increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.
Formation of multiple products 1. Mixed SN1/SN2 mechanism: The reaction conditions may allow both pathways to occur, leading to a mixture of products (e.g., racemization in SN1). 2. Side reactions: Elimination (E1 or E2) or reaction with the solvent (solvolysis) may be competing with the desired substitution.1. Force one mechanism: To favor SN2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor SN1, use a weak nucleophile in a polar protic solvent. 2. Minimize side reactions: Use a non-nucleophilic base if elimination is an issue. To avoid solvolysis, choose a solvent that is not nucleophilic.
Product decomposition 1. High reaction temperature: The product or starting material may be thermally unstable under the reaction conditions. 2. Presence of strong bases: The nitro and trifluoromethyl groups can make the benzylic protons slightly acidic, and strong bases could lead to decomposition pathways.1. Lower the reaction temperature: Run the reaction at the lowest temperature that provides a reasonable rate. 2. Use a milder base: If a base is required, opt for a weaker, non-nucleophilic base like potassium carbonate or triethylamine.
Reaction stalls before completion 1. Deactivation of the nucleophile: The nucleophile may be consumed by side reactions or protonated by an acidic species in the reaction mixture. 2. Poor solubility: The starting material or an intermediate may precipitate out of solution.1. Add more nucleophile: A stoichiometric excess of the nucleophile can sometimes drive the reaction to completion. 2. Improve solubility: Choose a solvent in which all components are soluble at the reaction temperature. A co-solvent system might be necessary.

IV. Experimental Protocol: A Representative Nucleophilic Substitution

This protocol provides a general framework for a typical SN2 reaction. Always perform a thorough risk assessment before starting any new experiment.

Objective: Synthesis of an ether via Williamson ether synthesis (SN2).

Materials:

  • This compound

  • Sodium ethoxide (or other desired sodium alkoxide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Reagent Addition:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve sodium ethoxide (1.1 eq) in anhydrous DMF.

  • Reaction:

    • Slowly add the sodium ethoxide solution to the solution of the starting material at room temperature with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • If the reaction is slow at room temperature, gently heat the mixture to 40-50°C.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

V. Visualizing Reaction Control

Decision-Making for Solvent Selection

Solvent_Selection start Desired Reaction Mechanism? sn1 SN1 Pathway (Carbocation Intermediate) start->sn1  Favors  Weak Nucleophile sn2 SN2 Pathway (Concerted) start->sn2  Favors  Strong Nucleophile protic Polar Protic Solvent (e.g., Ethanol, Water) Stabilizes carbocation sn1->protic Optimal Choice aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Enhances nucleophilicity sn2->aprotic Optimal Choice

Caption: Solvent selection workflow based on the desired reaction mechanism.

Interplay of Temperature and Reaction Outcome

Temperature_Effect cluster_temp Reaction Temperature cluster_outcome Primary Outcome low_temp Low Temperature (e.g., 0-25°C) controlled_sub Controlled Substitution (Higher Selectivity) low_temp->controlled_sub Favors high_temp High Temperature (e.g., > 80°C) side_reactions Side Reactions (Elimination, Decomposition) high_temp->side_reactions Increases Likelihood Of

Caption: Relationship between reaction temperature and expected outcomes.

VI. Safety Considerations

This compound and related nitroaromatic compounds should be handled with care. They are often classified as irritants and may be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aromatic nitro compounds can be incompatible with strong bases and may decompose exothermically.

VII. References

  • Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • Can you explain the role of solvents in SN1 and SN2 mechanisms? (2018). Quora. [Link]

  • Sn1 vs Sn2: Solvent effects. (n.d.). Khan Academy. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

preventing decomposition of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. This guide, curated by our senior application scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the challenges of working with this highly reactive intermediate. Our goal is to ensure the integrity of your experiments by minimizing the decomposition of this valuable reagent.

Understanding the Molecule: A Balancing Act of Reactivity and Instability

This compound is a potent electrophile, making it a valuable building block in organic synthesis. However, the very features that contribute to its reactivity also render it susceptible to decomposition. The benzylic chloride is activated for nucleophilic substitution, while the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influence the molecule's stability.[1][2] These groups destabilize any potential benzylic carbocation, making an SN1 pathway highly unfavorable.[1][3] Conversely, they enhance the electrophilicity of the benzylic carbon, predisposing the molecule to SN2 reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways are hydrolysis, reaction with strong bases, and thermal decomposition. The benzylic chloride is susceptible to hydrolysis, forming the corresponding benzyl alcohol and hydrochloric acid, a reaction that can be accelerated by heat and the presence of moisture.[4][5] Strong bases can promote elimination reactions or lead to the formation of undesired side products. Thermal decomposition is a concern for many nitroaromatic compounds.

Q2: My reaction is turning dark, and I'm seeing multiple spots on my TLC. What could be happening?

A2: A dark reaction color and multiple TLC spots are classic indicators of decomposition. This could be due to several factors, including the presence of moisture, use of a strong base, or excessive reaction temperature. The formation of colored byproducts is common with the degradation of nitroaromatic compounds.

Q3: How do the nitro and trifluoromethyl groups affect the stability of the molecule?

A3: Both the nitro and trifluoromethyl groups are strong electron-withdrawing groups.[2][6] They destabilize the formation of a positive charge at the benzylic position, which means SN1-type reactions are significantly hindered.[1][3] For SN2 reactions, these groups make the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack.[1] However, they can also destabilize the electron-rich transition state to some extent.

Q4: Can I use a strong base like sodium hydroxide with this compound?

A4: The use of strong, hard bases like sodium hydroxide is generally not recommended.[7] Besides promoting the desired substitution, they can also lead to side reactions such as hydrolysis of the chloromethyl group and other undesired reactions. Weaker, non-nucleophilic bases or the use of phase-transfer catalysis with dilute aqueous base are often better alternatives.

Q5: What is the recommended solvent for reactions with this compound?

A5: Aprotic, non-polar, or polar aprotic solvents are generally preferred. Solvents like toluene, dichloromethane, or acetonitrile are good starting points. Protic solvents, especially in the presence of a base, can participate in solvolysis reactions, leading to the formation of unwanted byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no product yield Decomposition of the starting material.Confirm the purity of your this compound before starting. Use anhydrous reaction conditions. Consider lowering the reaction temperature.
Formation of multiple byproducts Side reactions due to strong base or high temperature.Use a milder, non-nucleophilic base. If a base is necessary, consider using phase-transfer catalysis with a dilute aqueous base. Run the reaction at the lowest effective temperature.
Reaction turns black or dark brown Significant decomposition of the nitroaromatic compound.Immediately assess your reaction conditions. Check for sources of moisture or impurities in your reagents. Consider if your nucleophile is too basic.
Inconsistent results between batches Variable purity of the starting material.Source high-purity this compound. Analyze each new batch by a suitable analytical method (e.g., GC-MS, HPLC) to confirm purity before use.
Formation of the corresponding benzyl alcohol Hydrolysis of the chloromethyl group.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols to Minimize Decomposition

Protocol 1: General Nucleophilic Substitution under Anhydrous Conditions

This protocol is designed for nucleophiles that are not strongly basic and can be performed under strictly anhydrous conditions.

Objective: To perform a nucleophilic substitution on the benzylic chloride while minimizing hydrolysis and other side reactions.

Methodology:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reagents: Use anhydrous solvents and ensure your nucleophile is free of water.

  • Reaction Setup: To a solution of your nucleophile in an appropriate anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere, add a solution of this compound dropwise at a controlled temperature (start at 0 °C and slowly warm to room temperature if necessary).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use cold, deionized water and quickly extract the product into an organic solvent.

Protocol 2: Nucleophilic Substitution using Phase-Transfer Catalysis (PTC)

This protocol is recommended when a base is required for the reaction, as it allows the use of a dilute aqueous base, minimizing decomposition of the substrate.[8][9]

Objective: To facilitate a nucleophilic substitution reaction requiring a basic catalyst while protecting the substrate from hydrolysis and base-mediated degradation.

Methodology:

  • Reagents: Use a biphasic system of an organic solvent (e.g., toluene, dichloromethane) and a dilute aqueous solution of a base (e.g., 5-10% aq. Na₂CO₃ or K₂CO₃).

  • Catalyst: Add a suitable phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).

  • Reaction Setup: Combine the nucleophile, this compound, and the phase-transfer catalyst in the organic solvent. Add the dilute aqueous base and stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Temperature Control: Maintain the reaction at a low to moderate temperature (e.g., room temperature to 40 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

Visualization of Key Concepts

Decomposition Pathways

A This compound B Hydrolysis (H₂O) A->B C Reaction with Base (e.g., OH⁻) A->C D Thermal Stress (High Temp.) A->D E 1-(Hydroxymethyl)-4-nitro-2-(trifluoromethyl)benzene B->E F Elimination/Other Side Products C->F G Complex Degradation Products D->G

Caption: Major decomposition pathways for the target molecule.

Recommended Reaction Workflow (Phase-Transfer Catalysis)

A Start: Biphasic System (Organic Solvent + Dilute aq. Base) B Add Reactants: - Substrate - Nucleophile - PTC Catalyst A->B C Vigorous Stirring (Low to Moderate Temp.) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Work-up: - Phase Separation - Washing - Drying D->E F Product Isolation E->F

Caption: Workflow for nucleophilic substitution using PTC.

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is crucial for successful and reproducible reactions. Several analytical techniques can be employed for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and can be coupled with a UV detector for quantification, as nitroaromatic compounds are typically UV-active.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly useful tool.

References

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. National Institutes of Health. [Link]

  • Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks. [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PubMed. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Out of chlorobenzene and benzyl chloride, which one gets easily hydro. askIITians. [Link]

  • Which benzoyl chloride undergoes hydrolysis faster in water? Reddit. [Link]

  • Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions? PTC Organics. [Link]

  • The mechanism of the hydrolysis of benzyl chloride. SciSpace. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Predict the order of relative stability of the three benzylic cations der... Filo. [Link]

  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora. [Link]

  • 1-Chloromethyl-4-nitrobenzene. National Institutes of Health. [Link]

  • Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

  • 1-Chloromethyl-4-nitrobenzene. ResearchGate. [Link]

  • Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST WebBook. [Link]

  • Recent Development and Application of Chiral Phase-Transfer Catalysts. ACS Publications. [Link]

  • Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all? Quora. [Link]

  • Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes? Quora. [Link]

  • CAS No : 859027-07-9 | Product Name : this compound. Pharmaffiliates. [Link]

  • Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Cheméo. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. [Link]

  • Mechanistic insights into copper-mediated benzylic C(sp3)–H bond trifluoromethylation. Royal Society of Chemistry. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • A new mechanistic model for liquid–liquid phase transfer catalysis: Reaction of benzyl chloride with aqueous ammonium sulfide. ResearchGate. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • How do you perform purity analysis? Chromatography Forum. [Link]

  • Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. [Link]

  • 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. PubChem. [Link]

  • Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis. ACS Publications. [Link]

  • BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. New Jersey Department of Health. [Link]

  • Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily. PG.CHEMEASY. [Link]

  • Explanation of the difference in reactivity between 1-chloro-2-nitrobenze... Filo. [Link]

  • Benzene, 1-(chloromethyl)-4-nitro-. NIST WebBook. [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Involving 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile building block. My aim is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate the critical workup phase of your reactions, ensuring high yield and purity of your target molecules. The inherent reactivity of the benzylic chloride moiety, coupled with the electronic effects of the nitro and trifluoromethyl groups, presents unique challenges and opportunities that a well-designed workup can master.

Section 1: Safety First - Prerequisite for a Successful Experiment

Before initiating any reaction, a thorough understanding of the reagent's safety profile is paramount. The workup phase often involves handling the reagent in its crude form, making adherence to safety protocols non-negotiable.

Q1: What are the primary safety hazards associated with this compound and related nitroaromatics?

A1: This compound, like many benzylic halides and nitroaromatics, should be handled with extreme caution. Key hazards include:

  • Irritation: It is expected to be a skin and eye irritant.[1] Direct contact should be avoided by using appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[2][3]

  • Toxicity: Nitroaromatic compounds can be toxic. For instance, the related compound 1-(chloromethyl)-4-nitrobenzene can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (a blue tint to the skin).[1][4]

  • Reactivity: Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[4] They can also react explosively with strong bases like sodium hydroxide, even in the presence of solvents.[4]

All manipulations should be performed in a certified chemical fume hood.[1]

Q2: How should I properly quench a reaction containing this reagent, and what are the immediate safety considerations?

A2: Quenching is the first step in deactivating reactive species. For reactions involving this benzylic chloride, quenching is typically done by adding the reaction mixture to cold water or an ice/water slurry.[5] This serves to dilute reagents, dissipate heat from any exothermic processes, and effectively stop the reaction.[5] If the reaction was run with acidic or basic catalysts, the quench solution should be chosen to neutralize them, but care must be taken. For example, adding a concentrated basic reaction mixture directly to a strong acid can cause a violent, exothermic reaction. Always add the reaction mixture slowly to the quenching solution with vigorous stirring.

Q3: What are the guidelines for waste disposal?

A3: All waste containing this reagent, its byproducts, or solvents used in the workup should be treated as hazardous waste. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines. Never dispose of this chemical down the drain. Contaminated materials should be placed in a designated, sealed container for professional disposal.[1]

Section 2: The Standard Workup Protocol - A Foundational Workflow

Most applications of this compound involve nucleophilic substitution at the benzylic carbon. The following is a generalized, robust workup procedure for isolating a neutral, organic-soluble product from such a reaction.

Protocol 1: Standard Aqueous Workup for Neutral Products

This protocol is designed to remove inorganic salts, acidic or basic residues, and water-soluble impurities.

  • Quenching: Slowly pour the completed reaction mixture into a beaker containing crushed ice or cold deionized water (5-10 times the reaction volume) with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product. Combine the organic layers.

  • Neutralizing Wash (Critical Step): Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] Add the bicarbonate solution carefully, as CO₂ gas may evolve if acidic residues are present. Swirl gently and vent the funnel frequently before shaking vigorously.[7] This step is crucial to remove acids that could cause product degradation on silica gel during chromatography.[5]

  • Water Wash: Wash the organic layer with deionized water to remove residual bicarbonate and other water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step removes the bulk of the dissolved water from the organic phase, increasing the efficiency of the drying agent.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.

Visualizing the Standard Workflow

G Reaction Completed Reaction Mixture Quench Quench (Ice/Water) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc & H₂O) Quench->Extraction Organic Combined Organic Layers Extraction->Organic Product Aqueous1 Aqueous Layer 1 (Waste) Extraction->Aqueous1 Byproducts Bicarb Wash with sat. NaHCO₃ Organic->Bicarb Aqueous2 Aqueous Layer 2 (Acidic Impurities Removed) Bicarb->Aqueous2 Water Wash with H₂O Bicarb->Water Aqueous3 Aqueous Layer 3 (Water-Soluble Impurities) Water->Aqueous3 Brine Wash with Brine Water->Brine Aqueous4 Aqueous Layer 4 (Bulk Water Removed) Brine->Aqueous4 Dry Dry with Na₂SO₄ Brine->Dry Filter Filter & Concentrate Dry->Filter Crude Crude Product Filter->Crude

Caption: General experimental workflow for the workup of reactions.

Section 3: Troubleshooting Guide - Navigating Common Experimental Hurdles

Even with a robust protocol, unexpected issues can arise. This section addresses the most common problems encountered during the workup of reactions involving this compound.

Problem / Observation Probable Cause(s) Expert Solution & Scientific Rationale
Significant amount of benzyl alcohol byproduct, 1-(Hydroxymethyl)-4-nitro-2-(trifluoromethyl)benzene, observed in crude NMR/TLC. Hydrolysis of the benzylic chloride starting material or product. This is exacerbated by: • Presence of water in the reaction solvent. • Prolonged reaction times at elevated temperatures. • Use of strong aqueous base (e.g., NaOH, KOH) during workup.[8]Preventative Measures: Ensure your reaction is run under anhydrous conditions if the nucleophile is not aqueous. Corrective Action: During workup, use a mild base like saturated NaHCO₃ for neutralization instead of stronger bases.[8] Perform the workup promptly after the reaction is complete. Purification: The target benzylic chloride is significantly less polar than the corresponding alcohol. They can typically be separated effectively using silica gel column chromatography.
A persistent emulsion forms during liquid-liquid extraction. • High concentration of reagents or product acting as a surfactant. • Presence of fine, insoluble particulate matter. • Insufficient difference in density between the two phases.Solution 1 (Most Common): Add a significant amount of saturated brine to the separatory funnel. The increased ionic strength of the aqueous phase often forces the separation of the layers.[7] Solution 2: If particulates are visible, filter the entire biphasic mixture through a pad of Celite® or glass wool. Solution 3 (Patience): Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.
After adding the organic solvent and aqueous solution, an insoluble solid/goo forms at the interface. • Precipitation of inorganic salts (e.g., from a neutralized catalyst). • Your product or a byproduct may be insoluble in both the organic and aqueous phases. • Polymeric byproducts.Solution: Add more of both the organic solvent and water to try and dissolve the solid. If it persists, filter the entire mixture through a Büchner funnel with a Celite® pad to remove the insoluble material before proceeding with the separation of the liquid layers.[7][9] The solid can then be washed with solvent and analyzed separately if desired.
The product appears to have been lost during the workup (low crude mass). • The product may have higher water solubility than anticipated. • The product may be volatile and was lost during solvent evaporation. • The product may be unstable to the acidic or basic wash conditions.[10]Troubleshooting Steps: 1. Check Aqueous Layers: Before discarding any aqueous layers, spot them on a TLC plate to see if your product is present. If so, re-extract the aqueous layers with more solvent. 2. Test Stability: Before a full-scale workup, test the stability of your product by taking a small aliquot of the reaction mixture and treating it with the planned acidic/basic wash solution. Monitor by TLC to see if degradation occurs.[10] 3. Gentle Evaporation: If volatility is a concern, remove the solvent at a lower temperature and pressure. Check the rotovap trap for any condensed product.[10]

Section 4: Data & Physicochemical Properties

A clear understanding of the reagent's properties is essential for planning experiments.

PropertyValueSource(s)
Chemical Name This compound[2][11]
CAS Number 859027-07-9; 225656-59-7[2][11]
Molecular Formula C₈H₅ClF₃NO₂[2]
Molecular Weight 239.58 g/mol [2][11]
Appearance Liquid or Solid[12]
Solubility Low solubility in water; soluble in common organic solvents.[13]

Section 5: Visualizing Impurity Removal

A key goal of the workup is the systematic removal of different classes of impurities. The choice and sequence of aqueous washes are designed to achieve this efficiently.

G cluster_0 Crude Organic Layer cluster_1 Washing Steps cluster_2 Purified Organic Layer Crude Crude Product Acidic Impurities (e.g., HCl) Basic Impurities (e.g., excess amine) Inorganic Salts Water Wash Wash 1: NaHCO₃(aq) Wash 2: H₂O(aq) Wash 3: Brine(aq) Crude:acid->Wash Removed by NaHCO₃ wash Crude:base->Wash Removed by H₂O wash (or specific acid wash) Crude:salt->Wash Removed by H₂O wash Crude:water->Wash Removed by Brine wash Purified Purified Product Trace Water Wash->Purified Product Remains in Organic Layer

Sources

Technical Support Center: Catalyst Deactivation in Reactions of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to a critical challenge in the synthetic application of this versatile building block: catalyst deactivation. Our focus will be on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, where the unique electronic and steric properties of this substrate can present significant hurdles to maintaining catalytic activity.

Understanding the Challenge: The Multifaceted Nature of Catalyst Deactivation

The structure of this compound presents a confluence of functionalities that can contribute to catalyst deactivation. The electron-deficient nature of the aromatic ring, due to the presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group, can influence the kinetics of the catalytic cycle.[1][2] Furthermore, the nitro group itself, and its potential reduction intermediates, can act as catalyst poisons.[3][4] The reactive benzylic chloride (-CH₂Cl) moiety, while the intended site of transformation, can also participate in side reactions that consume or inhibit the catalyst.

This guide will dissect these challenges and provide actionable strategies to diagnose, mitigate, and resolve issues of catalyst deactivation, ensuring the success and reproducibility of your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose the root cause of catalyst deactivation based on common experimental observations.

Issue 1: The Reaction Fails to Initiate or Proceeds with Extremely Low Conversion

Q1: My cross-coupling reaction with this compound is not starting. What are the likely causes related to the catalyst?

A1: The failure of a reaction to initiate often points to an inactive catalyst from the outset. Several factors related to the specific substrate and reaction conditions can contribute to this:

  • Incomplete Catalyst Activation: Many palladium-catalyzed reactions start with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[5] The efficiency of this reduction can be hampered by impurities or suboptimal reaction conditions.

  • Immediate Catalyst Poisoning: Trace impurities in your starting materials or solvents can act as potent catalyst poisons.[3] Sulfur-containing compounds are particularly notorious for poisoning palladium catalysts.[6] Given the synthetic routes to many reagents, sulfur-based impurities can be an unforeseen contaminant.

  • Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions can be sensitive to air and moisture, leading to the formation of phosphine oxides which are generally poor ligands for palladium.

Troubleshooting Workflow for Non-Starting Reactions:

Start Reaction Fails to Initiate Check_Catalyst Verify Catalyst and Ligand Integrity Start->Check_Catalyst Check_Reagents Assess Reagent and Solvent Purity Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Start->Check_Inertness Optimize_Activation Optimize Catalyst Activation Check_Catalyst->Optimize_Activation Purify_Reagents Purify Starting Materials and Solvents Check_Reagents->Purify_Reagents Degas_System Thoroughly Degas Reaction Mixture Check_Inertness->Degas_System Switch_Catalyst Consider Alternative Catalyst/Ligand System Optimize_Activation->Switch_Catalyst If no improvement Purify_Reagents->Switch_Catalyst If no improvement Degas_System->Switch_Catalyst If no improvement

Caption: A logical workflow for troubleshooting non-starting reactions.

Issue 2: The Reaction Starts but Stalls or Shows a Significant Decrease in Rate

Q2: My reaction begins as expected, but the conversion plateaus after a certain point. What could be causing this mid-reaction catalyst deactivation?

A2: This is a classic symptom of catalyst deactivation occurring during the catalytic cycle. The primary suspects in the context of this compound are:

  • Poisoning by Nitro Group Reduction Intermediates: Under certain reaction conditions, particularly with hydrogen sources present (e.g., in some Suzuki couplings or from side reactions), the nitro group can be partially reduced to nitroso or hydroxylamine species. These intermediates are known to coordinate strongly with palladium, effectively poisoning the catalyst.[3][4]

  • Formation of Palladium Black: A common visual indicator of catalyst deactivation is the precipitation of palladium black. This occurs when the Pd(0) species agglomerate and fall out of the catalytic cycle. This can be promoted by high temperatures or the presence of species that destabilize the palladium-ligand complex.

  • Product Inhibition: In some cases, the desired product or a byproduct can coordinate to the palladium center more strongly than the starting materials, leading to a slowdown of the catalytic turnover.

  • Dehalogenation Side Reaction: Benzylic chlorides can undergo a competing hydrodehalogenation reaction, where the chlorine atom is replaced by a hydrogen.[7][8] This side reaction can consume the active catalyst and generate byproducts that may interfere with the main reaction.

Troubleshooting Strategies for Stalled Reactions:

Potential Cause Diagnostic Approach Recommended Solution
Nitro Group Reduction Analyze the crude reaction mixture by LC-MS for the presence of nitroso, hydroxylamine, or aniline byproducts.- Use a milder base. - Lower the reaction temperature. - Consider a ligand that promotes faster reductive elimination, minimizing the lifetime of sensitive intermediates.
Palladium Black Formation Visual observation of a black precipitate.- Use more robust, sterically hindered ligands to stabilize the Pd(0) center. - Lower the reaction temperature. - Ensure a strictly inert atmosphere to prevent oxidative degradation.
Product Inhibition Run a reaction with a high initial concentration of the product to see if it inhibits the reaction rate.- If confirmed, it may be necessary to run the reaction at a lower concentration or consider a continuous flow setup where the product is removed as it is formed.
Dehalogenation Identify the dehalogenated byproduct (4-nitro-2-(trifluoromethyl)toluene) by GC-MS or NMR.- Use a less hydridic base. - Ensure the absence of adventitious water or other proton sources. - Employ a catalyst system known to favor cross-coupling over dehalogenation.

Frequently Asked Questions (FAQs)

Q3: Can the trifluoromethyl group on the substrate affect catalyst stability?

A3: Yes, the strongly electron-withdrawing nature of the trifluoromethyl group can have both positive and negative effects. On one hand, it can accelerate the oxidative addition step of the catalytic cycle.[1] On the other hand, the resulting electron-poor palladium complex may be more susceptible to certain deactivation pathways. The electronic properties of the ancillary ligands have a significant impact on the rates of reductive elimination from palladium(II) complexes, which is a crucial step in the catalytic cycle.[9][10]

Q4: Are there specific ligands that are recommended for reactions with this substrate?

A4: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often preferred. Ligands like those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos) are designed to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.[11] For Suzuki-Miyaura reactions, N-heterocyclic carbene (NHC) ligands have also shown high activity.[7]

Q5: How can I regenerate a palladium catalyst that has been deactivated in a reaction involving this compound?

A5: Catalyst regeneration depends on the deactivation mechanism.

  • For poisoning by nitrogen-containing compounds: A common method involves washing the catalyst with a dilute acid solution to remove the adsorbed species, followed by a thorough wash with a neutral solvent and drying.[12]

  • For palladium black: The palladium black can sometimes be redissolved and converted back to an active precatalyst, but this is often a complex process. Prevention is the better strategy.

  • For coke formation (less common in these reactions but possible at high temperatures): A controlled oxidation (calcination) can burn off carbonaceous deposits. However, this must be done carefully to avoid sintering the palladium particles.[13]

Q6: What role does the base play in catalyst deactivation?

A6: The choice of base is critical. A base that is too strong or too nucleophilic can lead to side reactions, such as dehalogenation or degradation of the starting materials or products.[5] For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often used.[5] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or K₃PO₄ are typically required. The base can also influence the aggregation state of the palladium catalyst.

Experimental Protocols

Protocol 1: Small-Scale Test Reaction to Diagnose Catalyst Deactivation

This protocol is designed to quickly assess the viability of a catalyst system and identify potential deactivation issues.

  • Reagent Preparation:

    • Thoroughly dry and degas all solvents (e.g., toluene, dioxane) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Purify this compound by recrystallization or column chromatography if its purity is questionable.

    • Use high-purity coupling partners (e.g., boronic acid for Suzuki-Miyaura, amine for Buchwald-Hartwig).

  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

    • Add the degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

    • Add this compound (1.0 eq), the coupling partner (1.2 eq), and the base (2.0-3.0 eq).

    • Heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitoring and Analysis:

    • Take small aliquots of the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) under an inert atmosphere.

    • Quench the aliquots with a suitable solvent and analyze by TLC, GC-MS, or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts.

    • A plateau in product formation indicates catalyst deactivation.

Protocol 2: Catalyst Regeneration by Acid Wash (for poisoning by nitrogenous species)

  • Catalyst Recovery:

    • If using a heterogeneous catalyst (e.g., Pd/C), filter the reaction mixture to recover the catalyst.

    • If using a homogeneous catalyst, precipitation of the deactivated catalyst may be induced by adding a non-polar solvent.

  • Washing Procedure:

    • Suspend the recovered catalyst in a dilute solution of a non-oxidizing acid (e.g., 0.1 M HCl or acetic acid) and stir for 30-60 minutes at room temperature.

    • Filter the catalyst and wash thoroughly with deionized water until the washings are neutral.

    • Wash the catalyst with a polar organic solvent (e.g., ethanol or acetone) to remove water.

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Activity Test:

    • Use the regenerated catalyst in a small-scale test reaction (Protocol 1) to assess its recovered activity.

Visualizing Deactivation Pathways

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Pd_Black Palladium Black (Aggregation) Pd0->Pd_Black Ligand_Degradation Ligand Degradation Pd0->Ligand_Degradation Transmetalation Transmetalation (Nu) OxAdd->Transmetalation Dehalogenation Hydrodehalogenation OxAdd->Dehalogenation RedElim Reductive Elimination Transmetalation->RedElim Nitro_Poisoning Poisoning by -NO₂ Reduction Intermediates Transmetalation->Nitro_Poisoning RedElim->Pd0

Caption: Common catalyst deactivation pathways branching from the main catalytic cycle.

References

  • Method for reactivating palladium catalysts. (n.d.). Google Patents.
  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. (2025). Benchchem.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Retrieved from [Link]

  • Workup procedure for palladium-catalyzed reactions involving aryl halides. (2025). Benchchem.
  • An Overview of Palladium-catalyzed Trifluoromethylation Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. (2001). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. (n.d.). ChemRxiv. Retrieved from [Link]

  • Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano. (2017). iMedPub. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Palladium catalysts: Powering green chemistry innovations. (2025). FasterCapital. Retrieved from [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2025). ResearchGate. Retrieved from [Link]

  • The renaissance of palladium(II)-catalyzed oxidation chemistry. (n.d.). PMC. Retrieved from [Link]

  • The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). ACS Publications. Retrieved from [Link]

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (n.d.). PMC. Retrieved from [Link]

  • Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. (n.d.). ACS Publications. Retrieved from [Link]

  • The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. (n.d.). PMC. Retrieved from [Link]

  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. (2025). ResearchGate. Retrieved from [Link]

  • Post-Transition-State Dynamic Effects in the Transmetalation of Pd(II)-F to Pd(II)-CF3. (2023). ACS Publications. Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). RSC Publishing. Retrieved from [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). PubMed. Retrieved from [Link]

  • Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2017). PubMed. Retrieved from [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (2026). PubMed. Retrieved from [Link]

  • Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. (2023). Chinese Chemical Society. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. (2025). ACS Publications. Retrieved from [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (n.d.). RSC Publishing. Retrieved from [Link]

  • Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. (2025). ResearchGate. Retrieved from [Link]

  • Catalytic Palladium Nanoreactor Design for the Suzuki Cross Coupling Reaction. (n.d.). Nottingham ePrints. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect. Retrieved from [Link]

  • Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. (2007). PubMed. Retrieved from [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). PubMed. Retrieved from [Link]

  • Palladium-catalyzed C(sp3)–Si cross-coupling silylation of benzyl halides with hydrosilanes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (2012). Author Manuscript.
  • Suzuki–Miyaura reaction of C–F bonds in fluorographene. (n.d.). ResearchGate. Retrieved from [Link]

  • Impeding Catalyst Sulfur Poisoning in Aqueous Solution by Metal–Organic Framework Composites. (n.d.). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds. (2025). Benchchem.

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide eschews a rigid template, instead offering a logical and experimentally grounded workflow. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for structural characterization, and objectively compare its utility against alternative benzylation agents.

The Chemistry of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Highly Reactive Electrophile

This compound is a potent electrophile, primed for nucleophilic substitution reactions. Its reactivity stems from the convergence of several electronic factors within the molecule. The benzylic chloride is inherently reactive, and this reactivity is significantly enhanced by the strong electron-withdrawing effects of both the nitro group at the para position and the trifluoromethyl group at the ortho position.

These groups act in concert to stabilize the transition state of an SN2 reaction, making the benzylic carbon highly susceptible to attack by a wide array of nucleophiles, including alkoxides, amines, and thiolates. The general reaction scheme is depicted below:

G cluster_0 Nucleophilic Substitution reagents Nu:⁻ reactant This compound reagents->reactant product Substituted Product reactant->product leaving_group Cl⁻

Caption: General nucleophilic substitution reaction.

The electron-withdrawing nature of the nitro and trifluoromethyl groups polarizes the C-Cl bond, increasing the electrophilicity of the benzylic carbon and facilitating the displacement of the chloride leaving group.

Structural Confirmation of Reaction Products: A Multi-Technique Approach

Definitive structural confirmation of the resulting products is crucial. A combination of spectroscopic and analytical techniques is employed to unambiguously determine the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key diagnostic signals for a successful substitution reaction include:

  • Disappearance of the Chloromethyl Protons: The characteristic singlet of the -CH₂Cl protons in the starting material (typically around δ 4.8 ppm) will be absent in the product.

  • Appearance of New Methylene Protons: A new singlet or multiplet will appear, corresponding to the -CH₂-Nu protons. The chemical shift of this signal is highly dependent on the nature of the nucleophile. For example, in an ether linkage (-CH₂-OR), the signal will be shifted downfield compared to an amine linkage (-CH₂-NHR).

  • Aromatic Protons: The aromatic region of the spectrum will show a characteristic pattern for the 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information about the carbon framework of the molecule. Key changes to look for include:

  • Disappearance of the Chloromethyl Carbon: The signal for the -CH₂Cl carbon will be replaced by a new signal for the -CH₂-Nu carbon.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the new substituent, providing further structural confirmation. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.[1]

¹⁹F NMR Spectroscopy:

Fluorine NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group. A single sharp singlet is expected for the -CF₃ group.[1][2] Its chemical shift can be subtly influenced by the nature of the nucleophile attached to the benzylic carbon.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for Representative Reaction Products

Nucleophile (Nu⁻)Product StructurePredicted ¹H NMR (δ, ppm) -CH₂-NuPredicted ¹⁹F NMR (δ, ppm) -CF₃
CH₃O⁻1-(Methoxymethyl)-4-nitro-2-(trifluoromethyl)benzene~ 4.6~ -61
C₂H₅O⁻1-(Ethoxymethyl)-4-nitro-2-(trifluoromethyl)benzene~ 4.7 (q), 1.3 (t)~ -61
PhNH₂N-(4-Nitro-2-(trifluoromethyl)benzyl)aniline~ 4.5~ -62
PhS⁻1-((Phenylthio)methyl)-4-nitro-2-(trifluoromethyl)benzene~ 4.3~ -61

Note: These are approximate values based on data from analogous compounds and are meant for illustrative purposes.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the reaction products of this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized. The molecular ion peak (M⁺ or [M+H]⁺) will confirm the successful incorporation of the nucleophile and the loss of the chlorine atom. The fragmentation pattern can also provide valuable structural information. For example, a common fragment would correspond to the 4-nitro-2-(trifluoromethyl)benzyl cation.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. In the context of these reaction products, IR can confirm:

  • The presence of the nitro group: Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • The C-F bonds of the trifluoromethyl group: Strong absorption bands in the region of 1300-1100 cm⁻¹.

  • The newly formed bond: For example, a C-O stretching band for an ether or a N-H stretching band for a secondary amine.

The disappearance of the C-Cl stretching vibration from the starting material provides further evidence of a successful reaction.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of derivatives of this compound.

General Procedure for Nucleophilic Substitution

G start Start dissolve Dissolve 1-(Chloromethyl)-4-nitro-2- (trifluoromethyl)benzene and nucleophile in a suitable solvent (e.g., DMF, CH3CN) start->dissolve add_base Add a non-nucleophilic base (e.g., K2CO3, Et3N) if necessary dissolve->add_base heat Heat the reaction mixture (e.g., 50-80 °C) add_base->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography or recrystallization workup->purify characterize Characterize the product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for nucleophilic substitution.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, aniline, sodium thiophenoxide)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Base (if required, e.g., potassium carbonate, triethylamine)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the nucleophile (1.1 equivalents) in the chosen solvent, add this compound (1.0 equivalent).

  • If the nucleophile is used as its salt, no additional base is needed. If a neutral nucleophile (e.g., an amine) is used, add a non-nucleophilic base (1.5 equivalents).

  • Stir the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Characterization Workflow

G product Purified Product nmr ¹H, ¹³C, ¹⁹F NMR product->nmr ms Mass Spectrometry (HRMS) product->ms ir Infrared Spectroscopy product->ir xray Single Crystal X-ray Diffraction (if crystalline) product->xray data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis

Caption: Workflow for structural characterization.

Comparative Analysis with Alternative Benzylation Agents

While this compound is a highly effective reagent, several alternatives exist for introducing a benzyl group. The choice of reagent often depends on the specific substrate and desired reaction conditions.

Table 2: Comparison of Benzylation Agents

ReagentActivating GroupTypical ConditionsAdvantagesDisadvantages
This compound -NO₂, -CF₃Mild base, moderate temperatureHigh reactivity, introduces a specific functionalized benzyl groupLimited commercial availability of diverse derivatives
Benzyl Bromide NoneStrong base (e.g., NaH)Readily available, high reactivityRequires strongly basic conditions, which may not be compatible with sensitive functional groups
Benzyl Trichloroacetimidate TrichloroacetimidateAcid catalyst (e.g., TfOH)Mild acidic conditions, suitable for base-sensitive substratesReagent can be unstable
2-Benzyloxy-1-methylpyridinium Triflate Pyridinium triflateHeatNeutral conditions, bench-stable reagentMay require higher temperatures

The primary advantage of this compound lies in its inherent high reactivity under relatively mild conditions and the introduction of a synthetically versatile 4-nitro-2-(trifluoromethyl)benzyl moiety. The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.

Conclusion

The structural confirmation of reaction products from this compound relies on a synergistic application of modern analytical techniques. By carefully analyzing the data from NMR, MS, and IR spectroscopy, researchers can confidently elucidate the structures of their target molecules. The high reactivity of this reagent, coupled with the synthetic utility of the incorporated moiety, ensures its continued importance in the fields of drug discovery and materials science. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis and characterization of these valuable compounds.

References

  • Supporting Information for a publication by The Royal Society of Chemistry.
  • Supporting Information for a publication by The Royal Society of Chemistry.
  • PubChem Compound Summary for CID 67058, 1-Methoxy-4-methyl-2-nitrobenzene.
  • PubChem Compound Summary for CID 522405, 1-Nitro-4-(trifluoromethoxy)benzene.
  • BLDpharm. N-Benzyl-2-nitro-4-(trifluoromethyl)aniline.
  • ResearchGate. ¹H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound 2) and (b) 1'-(diethoxymethyl)-4'- nitrobenzene (compound 3).
  • ChemicalBook. 4-(Trifluoromethoxy)nitrobenzene(713-65-5) ¹³C NMR spectrum.
  • Lynch, D. E., & McClenaghan, I. (2003). 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene.
  • PubChem Compound Summary for CID 67128, 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine.
  • NIST. Aniline, 2-nitro-4-trifluoromethyl- - Mass Spectrum. In NIST Chemistry WebBook.
  • NIST. Aniline, 2-nitro-4-trifluoromethyl-. In NIST Chemistry WebBook.
  • Santa Cruz Biotechnology. 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene.
  • ChemicalBook. N-BENZYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINE.
  • NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. In NIST Chemistry WebBook.
  • Khan, I. U., et al. (2015). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2015(2), M859.
  • PubChem Compound Summary for CID 600604, 1-Methoxy-4-(trifluoromethyl)benzene.
  • European Patent Office. (2020). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. In NIST Chemistry WebBook.
  • Wimmer, L., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-7.
  • ChemScene. 1-Nitro-2-(trifluoromethoxy)benzene.
  • ChemSynthesis. 1-nitro-2-(trifluoromethyl)benzene.
  • BenchChem. Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.
  • Pharmaffiliates. This compound.
  • NIST. Benzene, 1-methyl-4-nitro-. In NIST Chemistry WebBook.
  • ChemScene. This compound.
  • Sigma-Aldrich. 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene 95%.
  • ResearchGate. 1-Bromo-4-nitro-2-(trifluoromethyl)benzene.
  • Guseinov, F. I., et al. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole.
  • ResearchGate. Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro- N -[(4-nitrophenyl) methyl]- N -phenylbenzenemethanamine.
  • Csendes, I. G., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2022(3), M1435.
  • Matrix Fine Chemicals. 1-NITRO-4-(TRIFLUOROMETHYL)BENZENE.

Sources

A Comparative Guide to the Reactivity of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene and Other Benzyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced Reactivity of Substituted Benzyl Halides

Benzyl halides are indispensable reagents in organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and materials. Their reactivity in nucleophilic substitution reactions is a cornerstone of synthetic strategy. This heightened reactivity stems from the ability of the adjacent phenyl ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.[1] However, the substitution pattern on the aromatic ring profoundly modulates this intrinsic reactivity, often dictating the mechanistic pathway and reaction rate.

This guide provides a comprehensive comparative analysis of the reactivity of 1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene , a highly functionalized benzyl halide. Due to the presence of two potent electron-withdrawing groups (EWGs) at the ortho and para positions, its reactivity profile is unique. We will dissect the electronic and steric factors governing its behavior by comparing it against a spectrum of other benzyl halides, from the parent benzyl chloride to analogs bearing either activating or deactivating substituents. This analysis is grounded in established principles of physical organic chemistry and supported by experimental solvolysis data for related compounds, enabling researchers to make informed decisions in reaction design and optimization.

Theoretical Framework: Unraveling the Factors Governing Reactivity

The reactivity of primary benzyl halides, such as those discussed here, is a delicate balance between the concerted SN2 mechanism and the stepwise SN1 mechanism. The preferred pathway is dictated by the stability of the respective transition states and intermediates, which are heavily influenced by the electronic and steric nature of the aromatic substituents.

Electronic Effects: A Quantitative Perspective with Hammett Constants

The electronic influence of a substituent on a reaction center can be quantified using the Hammett equation, which provides a linear free-energy relationship.[2] The substituent constant, σ, measures the electron-donating or electron-withdrawing character of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

For the substituents on our target molecule:

  • p-Nitro (-NO₂): This group is strongly electron-withdrawing through both resonance (-R) and inductive (-I) effects, which deactivates the ring. It possesses a large positive Hammett constant (σp = +0.78), indicating its powerful electron-withdrawing nature.[3] This effect strongly destabilizes the formation of a positive charge at the benzylic carbon, thus dramatically retarding SN1 reactions.[4][5]

  • o-Trifluoromethyl (-CF₃): The trifluoromethyl group is one of the most powerful EWGs, acting primarily through a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms.[6] This significantly increases the electrophilicity of the benzylic carbon.

SubstituentPositionHammett Constant (σ)
Nitro (-NO₂)para+0.78[3]
Trifluoromethyl (-CF₃)meta+0.43[7]
Trifluoromethyl (-CF₃)para+0.54[7]
Methyl (-CH₃)para-0.17[3]

Note: A specific Hammett constant for an ortho-CF₃ group is not straightforward due to the inclusion of steric effects, but its electronic character is strongly electron-withdrawing.

In an SN1 reaction, EWGs destabilize the developing positive charge of the benzyl carbocation, slowing the reaction. Conversely, in an SN2 reaction, these groups increase the partial positive charge on the benzylic carbon, making it a more potent electrophile for nucleophilic attack. However, the transition state of an SN2 reaction has developing negative charge character, which can be destabilized by strong EWGs. The overall effect is a complex interplay of these competing factors.

Steric Effects of Ortho Substituents

The presence of a substituent at the ortho position to the chloromethyl group introduces steric hindrance. This bulkiness can physically impede the backside attack of a nucleophile required for the SN2 mechanism, thereby decreasing the reaction rate.[6] The trifluoromethyl group on this compound is sterically demanding and is expected to contribute to a lower SN2 reaction rate compared to a non-ortho-substituted analog.

Figure 1: SN2 reaction mechanism for a substituted benzyl chloride. Electron-withdrawing groups (EWGs) and steric hindrance from ortho substituents significantly influence the transition state energy and, consequently, the reaction rate.

Comparative Reactivity Analysis: Insights from Solvolysis Data

To quantitatively compare the reactivity of various benzyl halides, we can examine their first-order rate constants (ksolv) for solvolysis in a standardized solvent system. The following data for solvolysis in 20% acetonitrile in water at 25°C provides a clear illustration of substituent effects.[4]

CompoundSubstituentsMechanismRate Constant, ksolv (s⁻¹)Relative Rate
4-Methoxybenzyl chloride4-OCH₃SN12.22.2 x 10⁸
Benzyl chlorideHSN1/SN2~1.0 x 10⁻⁶ (est.)100
4-Nitrobenzyl chloride4-NO₂SN21.0 x 10⁻⁸1
3,4-Dinitrobenzyl chloride3-NO₂, 4-NO₂SN21.1 x 10⁻⁸1.1
This compound 2-CF₃, 4-NO₂ SN2 (predicted) < 1.0 x 10⁻⁸ (predicted) < 1 (predicted)

Data for substituted benzyl chlorides sourced from Richard, J. P., et al. (2012).[4]

Analysis of Experimental Data:
  • Electron-Donating Groups (EDGs): The 4-methoxy group (an EDG) dramatically accelerates the reaction by over 8 orders of magnitude compared to 4-nitrobenzyl chloride.[4] This is classic behavior for a reaction proceeding through an SN1 mechanism, where the EDG stabilizes the benzyl carbocation intermediate.

  • Electron-Withdrawing Groups (EWGs): The 4-nitro group slows the reaction by about 2 orders of magnitude relative to benzyl chloride. The addition of a second nitro group (3,4-dinitro) has a minimal additional effect on the rate in this case.[4] This demonstrates the powerful deactivating effect of the nitro group on the SN1 pathway. The residual reactivity is attributed to a slow, concerted SN2 mechanism.

Predicted Reactivity of this compound:

Based on the established principles and the data above, we can construct a well-reasoned prediction for the reactivity of our target compound:

  • SN1 Pathway is Highly Unfavorable: The combined electron-withdrawing power of a para-nitro group (σp = +0.78) and an ortho-trifluoromethyl group makes the formation of a benzyl carbocation extremely difficult. The rate of any SN1 reaction would be exceptionally slow, far slower than that of 4-nitrobenzyl chloride.

  • SN2 Pathway is Dominant but Hindered: The default mechanism will be SN2. The two strong EWGs will render the benzylic carbon highly electrophilic (δ+), which is favorable for nucleophilic attack. However, this electronic activation is likely counteracted by two negative factors:

    • Steric Hindrance: The bulky ortho-CF₃ group will significantly hinder the backside approach of the nucleophile.

    • Transition State Destabilization: The accumulation of negative charge in the SN2 transition state may be somewhat destabilized by the already electron-poor aromatic ring.

Experimental Protocol: Comparative Solvolysis via HPLC Monitoring

To empirically validate the predicted reactivity, a comparative kinetics experiment is essential. This protocol describes a method for determining the first-order rate constants of solvolysis for different benzyl halides by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC). This method provides a self-validating system by directly measuring reactant concentration over time.

prep Prepare Stock Solutions (Benzyl Halides in Acetonitrile) inject Inject Substrate into Thermostatted Solvent (t=0) prep->inject thermo Thermostat Reaction Solvent (e.g., 20% MeCN/H₂O at 25°C) thermo->inject aliquot Withdraw Aliquots at Timed Intervals inject->aliquot quench Quench Reaction (e.g., with cold MeCN) aliquot->quench hplc Analyze Aliquot by HPLC quench->hplc plot Plot ln[Substrate] vs. Time hplc->plot calc Calculate k_solv (Slope = -k) plot->calc

Figure 2: Experimental workflow for determining solvolysis rate constants (k_solv) using HPLC analysis.

Objective:

To determine and compare the first-order rate constants for the solvolysis of benzyl chloride, 4-nitrobenzyl chloride, and this compound.

Materials:
  • Benzyl chloride

  • 4-Nitrobenzyl chloride

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted water bath or reaction block

  • HPLC system with a UV detector and a C18 column

Methodology:
  • Preparation of Solutions:

    • Prepare a stock solution of the reaction solvent: 20% (v/v) acetonitrile in water.

    • Prepare individual stock solutions (e.g., 0.1 M) of each benzyl halide in pure acetonitrile. Causality: Using a concentrated stock in a non-reactive solvent prevents solvolysis before the experiment begins and allows for precise initiation of the reaction.

  • Reaction Setup:

    • Place a known volume (e.g., 50.0 mL) of the 20% acetonitrile/water solvent into three separate reaction vessels.

    • Equilibrate the reaction vessels in a thermostatted water bath at a constant temperature (e.g., 25.0 ± 0.1 °C). Allow at least 20 minutes for thermal equilibrium. Causality: Reaction rates are highly sensitive to temperature; precise temperature control is critical for reproducibility and accurate comparison.

  • Reaction Initiation and Sampling:

    • To initiate the first reaction, rapidly inject a small, precise volume of one benzyl halide stock solution into its corresponding reaction vessel to achieve the desired final concentration (e.g., 1 mM). Start a stopwatch immediately (t=0).

    • At predetermined time intervals (e.g., every 10 minutes for benzyl chloride; every hour for 4-nitrobenzyl chloride; potentially every several hours for the target compound), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of cold, pure acetonitrile. Causality: Quenching rapidly stops the reaction by diluting the aqueous solvent, allowing for accurate measurement of the reactant concentration at that specific time point.

  • HPLC Analysis:

    • Analyze each quenched aliquot by HPLC. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and set the UV detector to a wavelength where the benzyl halide has strong absorbance.

    • Record the peak area of the starting benzyl halide for each time point.

  • Data Analysis:

    • For each benzyl halide, create a data table of peak area versus time.

    • Calculate the natural logarithm of the peak area (ln[Area]), which is proportional to the concentration.

    • Plot ln[Area] versus time (in seconds). The data should yield a straight line for a first-order reaction.

    • The slope of this line is equal to the negative of the first-order rate constant (-ksolv). Determine the slope using linear regression.

    • Compare the calculated ksolv values for the three compounds.

Final Summary

This compound represents a case of extreme deactivation towards nucleophilic substitution. Its reactivity is governed by a combination of powerful electronic withdrawal from both a para-nitro and an ortho-trifluoromethyl group, alongside significant steric hindrance from the ortho-substituent.

  • SN1 Reactivity: Essentially non-existent. The formation of the corresponding benzyl carbocation is prohibitively unfavorable.

  • SN2 Reactivity: This is the only viable pathway, but it is severely hampered. While the benzylic carbon is rendered highly electrophilic, the steric blockade from the ortho-CF₃ group is predicted to be the rate-limiting factor, making this compound less reactive than even 4-nitrobenzyl chloride.

For synthetic applications, forcing conditions—such as using highly potent, small nucleophiles at elevated temperatures—would be necessary to achieve substitution. This guide provides the theoretical and practical framework for researchers to understand, predict, and experimentally verify the unique reactivity of this and other highly substituted benzyl halides.

References

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 17(9), 10595–10620. Available at: [Link]

  • ResearchGate. (n.d.). Rate constants (k/s −1 ) and activation parameters for solvolyses of p-methoxy benzoyl chloride (1, Z = OMe) in formic acid a. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzyl chloride. Chem-Impex. Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Reprinted by Dover Publications). Data available at [Link]

  • PubChem. (n.d.). 4-Nitrobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. Retrieved from [Link]

  • Njardarson, J. T., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6532–6539. Available at: [Link]

  • Wikipedia. (2024). Hammett equation. Wikipedia. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Potential of Compounds Derived from 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the latent biological activities harbored within derivatives of the versatile chemical scaffold, 1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. This guide is crafted for researchers, medicinal chemists, and drug development professionals who are in pursuit of novel therapeutic agents. Herein, we will dissect the potential of this starting material, drawing objective comparisons from experimental data on structurally related compounds to forecast the therapeutic promise of its derivatives. We will delve into the causality behind experimental designs and furnish you with detailed protocols to empower your own investigations.

The Starting Block: Understanding this compound

This compound is a substituted toluene molecule characterized by three key functional groups: a reactive chloromethyl group, a nitro group, and a trifluoromethyl group. Each of these imparts distinct physicochemical properties that make it an attractive starting point for the synthesis of a diverse library of compounds with potential biological activities.

  • The chloromethyl group is a versatile handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and heterocyclic systems.

  • The nitro group is a strong electron-withdrawing group and a known pharmacophore in many antimicrobial agents. Its reduction to an amino group provides another avenue for structural diversification.

  • The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. It is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The convergence of these three groups on a single benzene ring sets the stage for the development of novel molecules with potentially synergistic biological effects.

Comparative Analysis of Potential Biological Activities

While direct studies on the biological activities of derivatives from this compound are emerging, a wealth of information exists for structurally analogous compounds. By examining these, we can extrapolate the potential of our target derivatives.

Antimicrobial and Antifungal Potential

The presence of the nitroaromatic moiety is a strong indicator of potential antimicrobial activity. The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within microbial cells to form cytotoxic nitroso and hydroxylamine intermediates, which can cause DNA damage and lead to cell death.

Furthermore, trifluoromethylated heterocyclic compounds have demonstrated significant antimicrobial and antifungal efficacy. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Some of these compounds were also effective in eradicating biofilms, a critical aspect of persistent infections.[1]

Table 1: Comparative Antimicrobial Activity of Structurally Related Compounds

Compound ClassOrganismMIC (µg/mL)Reference
Nitro derivatives with halogenationS. aureus15.6–62.5[2]
Candida sp.15.6–62.5[2]
N-(trifluoromethyl)phenyl pyrazole derivativesMRSA3.12[1]
S. epidermidis1.56[1]
E. faecium0.78[1]
Anticancer Potential

The trifluoromethyl group is a hallmark of many modern anticancer drugs. It can enhance the efficacy of a compound by increasing its ability to penetrate cell membranes and by improving its metabolic stability, leading to a longer duration of action.

Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity.[3] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified through screening by the National Cancer Institute (NCI) to have potent antiproliferative effects against a variety of human cancer cell lines.[3]

Similarly, novel 1,2,3-benzotriazine derivatives have been designed as Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, a key target in cancer therapy.[5] The introduction of a 3-chloropropoxy group, which could be conceptually derived from a chloromethyl starting material, enhanced the antiproliferative effects.[5]

Table 2: Comparative Anticancer Activity (IC50) of Structurally Related Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine derivative (3b)Leukemia (CCRF-CEM)< 0.01[3]
Melanoma (SK-MEL-28)0.35[3]
Breast Cancer (T-47D)0.54[3]
1,2,3-Benzotriazine derivative (8m)Breast Cancer (T47D)0.32[5]
Prostate Cancer (DU145)0.45[5]
Prostate Cancer (PC-3)0.51[5]
1,2,4 Triazole Pyridine derivative (TP6)Murine Melanoma (B16F10)41.12[6]

Proposed Synthetic Strategies and Experimental Protocols

The reactive chloromethyl group of this compound is the key to unlocking a diverse chemical space. Below is a proposed workflow for the synthesis and biological evaluation of novel derivatives.

General Synthetic Workflow

G A 1-(Chloromethyl)-4-nitro-2- (trifluoromethyl)benzene B Nucleophilic Substitution (e.g., with thiols, amines, phenols) A->B Introduce diverse moieties C Diverse Functionalized Derivatives B->C D Reduction of Nitro Group (e.g., with SnCl2, H2/Pd-C) C->D Create new reactive site H Biological Screening (Antimicrobial, Anticancer Assays) C->H E Amino Derivatives D->E F Further Functionalization (e.g., amide coupling, cyclization) E->F Build complexity G Heterocyclic Derivatives F->G G->H I Lead Compound Identification H->I

Caption: Proposed synthetic workflow for generating diverse derivatives.

Detailed Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of synthesized compounds against a panel of cancer cell lines.

Materials:

  • Synthesized compounds dissolved in DMSO (10 mM stock).

  • Cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete growth medium. Add 100 µL of each dilution to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Detailed Experimental Protocol: Broth Microdilution for Antimicrobial MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the compounds in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Future Directions

The potential mechanisms of action for derivatives of this compound are likely to be multifaceted, stemming from its unique combination of functional groups.

G A Derivative of 1-(Chloromethyl)-4-nitro- 2-(trifluoromethyl)benzene B Antimicrobial Activity A->B C Anticancer Activity A->C D Nitro Group Reduction (in microbial cells) B->D H Kinase Inhibition (e.g., VEGFR) C->H I Apoptosis Induction C->I E Reactive Nitrogen Intermediates D->E F DNA Damage E->F G Bacterial Cell Death F->G J Inhibition of Proliferation H->J I->J K Tumor Growth Inhibition J->K

Caption: Potential mechanisms of biological activity.

For antimicrobial applications, the nitro group is a prime candidate for inducing oxidative stress and DNA damage in pathogens. For anticancer applications, the trifluoromethyl-substituted aromatic core can be tailored to target specific enzymes, such as protein kinases, that are crucial for cancer cell survival and proliferation.

The future for derivatives of this compound is bright. The strategic combination of its reactive sites allows for the creation of a vast chemical library. High-throughput screening of these derivatives against a wide range of biological targets is a promising avenue for the discovery of novel lead compounds. Further derivatization to enhance solubility, bioavailability, and target specificity will be crucial steps in translating these promising scaffolds into clinically viable therapeutic agents.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022-06-14). Available at: [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. (n.d.). Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. (2022-01-13). Available at: [Link]

  • Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. (n.d.). Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (n.d.). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of regioisomers is a non-negotiable cornerstone of quality control and regulatory compliance. Isomers, while possessing identical molecular formulas, can exhibit vastly different chemical, biological, and toxicological profiles. This guide provides a comprehensive framework for the spectroscopic differentiation of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene and its key positional isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond rote data presentation to explore the causal relationships between molecular structure and spectral output, empowering researchers to make unambiguous structural assignments.

The Challenge of Isomeric Differentiation

The subject of our study, this compound (henceforth Isomer A ), and its positional isomers, such as 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene (Isomer B ), present a significant analytical challenge. The presence of strong electron-withdrawing groups (EWG), the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, dramatically influences the electronic environment of the benzene ring. The specific placement of these groups relative to each other and to the chloromethyl (-CH₂Cl) reporter group creates subtle yet distinct spectroscopic signatures that we can exploit for positive identification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides the most definitive data for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic effects of the substituents.

Predicted ¹H NMR Spectral Comparison

The primary differentiating factor among the isomers will be the chemical shifts and coupling patterns of the three aromatic protons. The strong EWGs deshield nearby protons, shifting their resonances downfield to higher ppm values.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

IsomerProton H-3Proton H-5Proton H-6-CH₂Cl Protons
A: 1-(CH₂Cl)-4-NO₂-2-CF₃ ~8.0 ppm (d, J ≈ 2 Hz)~7.8 ppm (dd, J ≈ 8, 2 Hz)~7.6 ppm (d, J ≈ 8 Hz)~4.7 ppm (s)
B: 1-(CH₂Cl)-2-NO₂-4-CF₃ ~7.9 ppm (d, J ≈ 8 Hz)~7.7 ppm (dd, J ≈ 8, 2 Hz)~8.1 ppm (d, J ≈ 2 Hz)~4.8 ppm (s)
  • Rationale for Predictions:

    • In Isomer A , H-3 is ortho to two powerful EWGs (-CF₃ and -NO₂), resulting in a significant downfield shift. The small coupling constant (d) is due to a four-bond coupling to H-5. H-5 is split by both H-6 (ortho coupling, ~8 Hz) and H-3 (meta coupling, ~2 Hz), appearing as a doublet of doublets (dd). H-6 is ortho to the -CH₂Cl group and meta to the -NO₂ group, showing a standard ortho coupling to H-5.

    • In Isomer B , the environment is different. H-6 is now ortho to the -NO₂ group, leading to its strong deshielding and downfield shift. H-3 is ortho to the -CH₂Cl group, and H-5 is ortho to the -CF₃ group. This rearrangement of substituent effects allows for clear differentiation based on the chemical shifts and splitting patterns of the aromatic region.

¹⁹F NMR: A Simple, Unambiguous Probe

For trifluoromethyl-containing compounds, ¹⁹F NMR is a powerful and often simpler technique. As ¹⁹F has a spin of ½ and a natural abundance of 100%, it provides clean, high-resolution spectra.

  • Expected Observation: Both Isomer A and Isomer B will show a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift will be characteristic of a -CF₃ group on a benzene ring, typically in the range of -60 to -65 ppm (relative to CFCl₃). While the exact chemical shift may differ slightly between the isomers due to the different electronic environments, the primary utility of ¹⁹F NMR here is to confirm the presence of the -CF₃ group.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, acquire data with a spectral width of approximately 15 ppm, centered around 7 ppm. For ¹⁹F NMR, use a spectral width of approximately 50 ppm, centered around -65 ppm.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans for ¹H, and 64-256 scans for ¹⁹F).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS reference (0.00 ppm for ¹H).

Below is a workflow diagram for the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh 5-10 mg of Isomer b Dissolve in 0.6 mL CDCl₃ with TMS a->b c Tune & Shim Spectrometer b->c d Acquire ¹H, ¹³C, ¹⁹F Spectra c->d e Fourier Transform (FID -> Spectrum) d->e f Phase & Baseline Correction e->f g Calibrate to TMS f->g h Assign Chemical Shifts & Coupling Constants g->h i Compare with Predicted Data for Isomers h->i j Confirm Structure i->j

Caption: General workflow for isomeric differentiation via NMR spectroscopy.

Part 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR is often definitive, IR and MS provide crucial complementary data, confirming functional groups and molecular weight.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is excellent for confirming the presence of key functional groups. The differences between isomers in an IR spectrum are typically found in the fingerprint region (below 1500 cm⁻¹) and are related to the C-H out-of-plane bending modes, which are sensitive to the substitution pattern on the benzene ring.

Table 2: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H (-CH₂Cl)2960 - 2850Stretch
Aromatic C=C1600 - 1450Stretch
Nitro (-NO₂)1550 - 1515 (asym) Stretch
1355 - 1335 (sym) Stretch
Trifluoromethyl (-CF₃)1350 - 1100Stretch (often multiple strong bands)
C-Cl800 - 600Stretch
C-H Out-of-Plane Bending900 - 675Bending (highly dependent on substitution pattern)

The most diagnostic bands are the strong absorptions for the nitro group's asymmetric and symmetric stretches. The C-F stretches of the trifluoromethyl group are also typically very strong and easily identifiable. While these bands confirm the presence of the functional groups in all isomers, the precise pattern of C-H bending vibrations in the fingerprint region can provide corroborating evidence for the specific substitution pattern.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): All isomers will have the same nominal molecular weight. For C₈H₅ClF₃NO₂, the monoisotopic mass is approximately 239.99 Da. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

  • Isotopic Pattern: The presence of one chlorine atom will result in a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity of about one-third that of the M⁺ peak (from the ³⁵Cl isotope). This is a vital piece of evidence.

  • Fragmentation: The primary fragmentation pathway is often the loss of the chlorine atom from the benzylic position to form a stable benzyl cation.

    • [M-Cl]⁺: A prominent peak at m/z ≈ 205 would be expected for all isomers. This fragment corresponds to the nitrophenyl(trifluoromethyl)methyl cation.

    • Further fragmentation would involve the loss of NO₂ or other neutral fragments, but the [M-Cl]⁺ fragment is often the most diagnostic starting point after the molecular ion.

The mass spectra of the isomers are expected to be very similar, as the fragmentation is driven by the lability of the benzylic chloride. Therefore, MS is primarily used to confirm the molecular weight and elemental formula, rather than to differentiate the isomers from one another.

Experimental Protocol for MS and IR Analysis

Spec_Workflow cluster_ir IR Spectroscopy (ATR) cluster_ms Mass Spectrometry (EI-MS) ir1 Place small sample on ATR crystal ir2 Acquire background spectrum (air) ir1->ir2 ir3 Acquire sample spectrum ir2->ir3 ir4 Identify key functional group bands ir3->ir4 ms1 Dissolve sample in volatile solvent (e.g., MeOH) ms2 Inject into GC-MS or via direct insertion probe ms1->ms2 ms3 Acquire mass spectrum ms2->ms3 ms4 Analyze M⁺, isotopic pattern, and fragmentation ms3->ms4

Caption: Standard workflows for IR and MS analysis of small molecules.

Conclusion: A Multi-Technique Approach for Unambiguous Identification

No single technique provides all the answers. A robust analytical strategy for differentiating isomers of this compound relies on the synergistic use of multiple spectroscopic methods.

  • Mass Spectrometry first confirms the molecular weight and elemental formula (C₈H₅ClF₃NO₂), establishing that the sample is indeed one of the target isomers.

  • Infrared Spectroscopy provides rapid confirmation of the essential functional groups: nitro, trifluoromethyl, and chloromethyl.

  • NMR Spectroscopy (¹H and ¹⁹F) serves as the definitive tool for differentiation. The distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum, dictated by the unique electronic environment in each isomer, allow for unambiguous structural assignment.

By understanding the principles behind how substituent position influences spectral output, researchers can confidently distinguish between these closely related but distinct chemical entities, ensuring the integrity and safety of their downstream applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and a high rate of attrition in clinical trials.[1][2][3] This guide provides an in-depth technical analysis of the potential cross-reactivity of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene , a compound whose structural motifs—a reactive benzyl chloride, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—suggest a complex interaction profile with the cellular proteome.

Instead of a rigid, templated approach, this guide will dissect the inherent chemical properties of the topic compound to predict its cross-reactivity and compare it with other relevant chemical entities. We will explore the causality behind experimental choices for assessing these off-target interactions and provide detailed, self-validating protocols for key assays.

The Electrophilic Nature of this compound: A Predictor of Cross-Reactivity

The chemical structure of this compound strongly suggests its potential as a reactive electrophile, specifically an alkylating agent.[4][5] The chloromethyl group is a known electrophilic "warhead" that can form covalent bonds with nucleophilic residues on proteins, such as cysteine, lysine, and histidine.[6][7][8] The presence of both a nitro group and a trifluoromethyl group, both strong electron-withdrawing substituents, is expected to further enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[9][10]

This inherent reactivity is a double-edged sword. While it can be harnessed for potent, targeted covalent inhibition, it also carries the risk of promiscuous, off-target covalent modifications, leading to a broad cross-reactivity profile and potential toxicity.[11][12] Unlike non-covalent inhibitors that bind reversibly, the formation of a stable covalent bond can lead to prolonged and irreversible modulation of protein function.[13][14]

Comparative Analysis with Alternative Scaffolds

Comparison with Non-Reactive Analogs:

A key comparison is with analogs lacking the reactive chloromethyl group, such as 1-methyl-4-nitro-2-(trifluoromethyl)benzene. The absence of the electrophilic center would drastically reduce the potential for covalent modification of proteins. Any off-target effects of such an analog would likely be due to non-covalent interactions, which are typically less potent and have a shorter duration of action. The trifluoromethyl group in such compounds is known to enhance lipophilicity and can contribute to binding affinity through hydrophobic interactions.[14]

Comparison with Other Covalent Inhibitors:

The cross-reactivity profile of this compound can be benchmarked against other classes of covalent inhibitors. For instance, kinase inhibitors containing a trifluoromethylphenyl urea scaffold, such as Sorafenib and Regorafenib, are known multi-kinase inhibitors with documented off-target effects.[15] While their mechanism of inhibition is primarily non-covalent, they highlight how the trifluoromethylphenyl motif is utilized in targeting specific protein families. A key differentiator for our topic compound is the benzyl chloride moiety, which suggests a broader, less specific reactivity profile compared to inhibitors designed with more targeted covalent warheads.

Table 1: Predicted Cross-Reactivity Profile Comparison

Compound ClassPrimary InteractionPredicted Cross-ReactivityKey Structural Drivers
This compound Covalent AlkylationHigh and BroadHighly electrophilic benzyl chloride due to nitro and trifluoromethyl groups.
Non-reactive Analog (e.g., 1-methyl-4-nitro-2-(trifluoromethyl)benzene) Non-covalentLow to ModerateHydrophobic interactions driven by the trifluoromethyl group.
Targeted Covalent Inhibitors (e.g., Michael acceptors) CovalentModerate to High, but more specificReactivity of the warhead is tuned for specific nucleophiles in the target's active site.
Trifluoromethylphenyl Urea Kinase Inhibitors (e.g., Sorafenib) Non-covalentModerate to High (within kinome)Binding to the ATP pocket of multiple kinases.

Experimental Strategies for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential to comprehensively characterize the cross-reactivity of a reactive compound like this compound. The following section details key methodologies, explaining the rationale behind each step.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful label-free method to assess direct binding of a compound to its target proteins within a cellular context.[6] The principle is that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with either this compound at various concentrations or vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific target protein remaining in the soluble fraction by Western blot or other quantitative proteomic methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Kinome Scanning for Off-Target Kinase Interactions

Given that a significant portion of the proteome consists of kinases and they are common off-targets for small molecules, kinome scanning is a crucial assay. It provides a broad overview of a compound's activity against a large panel of kinases.

Experimental Protocol: Kinome Scanning (Competition Binding Assay Principle)

  • Assay Principle: A test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates inhibition.

  • Data Analysis: Results are typically expressed as the percentage of kinase remaining bound compared to a vehicle control. This allows for the generation of a comprehensive selectivity profile across the kinome.

G cluster_0 Assay Components cluster_1 Competition cluster_2 Quantification Kinase DNA-tagged Kinase Incubation Incubation Kinase->Incubation Compound Test Compound Compound->Incubation Ligand Immobilized Ligand Ligand->Incubation qPCR qPCR Incubation->qPCR Selectivity Profile Selectivity Profile qPCR->Selectivity Profile

Caption: Principle of a competition binding-based kinome scan.

Chemoproteomic Profiling for Unbiased Off-Target Identification

For a reactive compound like this compound, unbiased chemoproteomic approaches are invaluable for identifying covalent protein targets on a proteome-wide scale.[16][17] Activity-Based Protein Profiling (ABPP) is a powerful technique in this regard.[15][18]

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

  • Proteome Preparation: Prepare a cell or tissue lysate.

  • Competitive Inhibition: Pre-incubate the proteome with varying concentrations of this compound.

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged covalent probe that reacts with a class of nucleophilic residues (e.g., iodoacetamide for cysteines). The topic compound will compete with the probe for binding to reactive sites.

  • Click Chemistry: Ligate a biotin tag to the alkyne-tagged probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment: Enrich the biotin-tagged proteins using streptavidin-coated beads.

  • Proteomic Analysis: Digest the enriched proteins and identify them by liquid chromatography-mass spectrometry (LC-MS/MS). Proteins that show reduced labeling in the presence of the topic compound are its potential off-targets.[19][20]

ABPP_Workflow Proteome Proteome Lysate Inhibitor This compound Proteome->Inhibitor Pre-incubation Probe Alkyne-tagged Covalent Probe Inhibitor->Probe Competitive Labeling Click Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Targets Identified Off-Targets MS->Targets

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Conclusion: A Framework for Proactive Cross-Reactivity Assessment

While direct experimental data on the cross-reactivity of this compound remains to be published, its chemical structure provides a strong basis for predicting a broad off-target profile mediated by covalent modification. The presence of a highly electrophilic benzyl chloride moiety, activated by both nitro and trifluoromethyl groups, suggests that this compound is likely to interact with a multitude of cellular nucleophiles.

For researchers working with this or structurally related compounds, a proactive and comprehensive assessment of cross-reactivity is not just recommended—it is imperative. The experimental strategies outlined in this guide, from initial target engagement studies using CETSA to broad kinome scanning and unbiased chemoproteomic profiling, provide a robust framework for elucidating the on- and off-target interactions of such reactive molecules. By understanding the principles behind these assays and applying them rigorously, scientists can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

References

  • Yao, X., et al. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]

  • Lomenick, B., et al. (n.d.). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. PMC. [Link]

  • Zanon, V., et al. (2024, September 27). Discovery of electrophilic degraders that exploit SNAr chemistry. bioRxiv. [Link]

  • Arkin, M. R., et al. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH. [Link]

  • Ward, C. C., et al. (n.d.). Comprehensive Mapping of Electrophilic Small Molecule-Protein Interactions in Human Cells. ResearchGate. [Link]

  • Pinto, S., et al. (2019, July 30). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. [Link]

  • Abboud, M. I., et al. (2023, April 14). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. NIH. [Link]

  • Willems, L. I., et al. (2020, December 28). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Domingues, M. R., et al. (2019, April 23). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. [Link]

  • de Bruin, G., et al. (2016, August 23). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. [Link]

  • Yang, Y., et al. (2018, April 8). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

  • ResearchGate. (n.d.). Comparison of non-covalent and covalent interactions between an enzyme... ResearchGate. [Link]

  • Takamiya, H., et al. (1978, November). Masking of protein antigen by modification of amino groups with carbobenzoxychloride (benzyl chloroformate) and demasking by treatment with nonspecific protease. PubMed. [Link]

  • Yang, L., et al. (2011, March 31). Exploring Off-Targets and Off-Systems for Adverse Drug Reactions via Chemical-Protein Interactome — Clozapine-Induced Agranulocytosis as a Case Study. NIH. [Link]

  • ResearchGate. (n.d.). Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy. ResearchGate. [Link]

  • Willems, L. I., et al. (n.d.). Activity-based protein profiling: A graphical review. PMC. [Link]

  • Lawrence, P., & Brenna, J. T. (n.d.). Covalent Adduct Chemical Ionization Mass Spectrometry. CORNELL UNIVERSITY - : NIFA Reporting Portal. [Link]

  • Zhang, T., et al. (2025, July 24). Modern perspectives on covalent and reversible covalent inhibitors: From selectivity to clinical translation. ScienceDirect. [Link]

  • Li, Z., et al. (2020, December 2). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Kassen, D., et al. (2020, April). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. PubMed. [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • He, S., et al. (2021, July 15). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. MDPI. [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Wikipedia. [Link]

  • CAS.org. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. CAS.org. [Link]

  • Zhang, T., et al. (2023, April 29). An update on the discovery and development of reversible covalent inhibitors. PMC. [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Oncohema Key. [Link]

  • Colvin, M. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

  • Wang, Y., et al. (n.d.). Bioorthogonally activated reactive species for target identification. PMC. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Zhang, Y., et al. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC. [Link]

  • Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • Hemmi, H., et al. (1985, January). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]

  • Kim, H., et al. (n.d.). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. NIH. [Link]

  • PubChem. (n.d.). 4-nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. PubChem. [Link]

  • Khan Academy. (n.d.). Covalent modifications to enzymes. Khan Academy. [Link]

  • ResearchGate. (n.d.). Approaches to covalent protein modification in chemical biology and... ResearchGate. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. LibreTexts Chemistry. [Link]

  • Bordwell, F. G., & Hughes, D. L. (1984). SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to Catalyst Efficacy in Reactions of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic building blocks is paramount. 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene stands out as a valuable intermediate, featuring a highly reactive benzylic chloride susceptible to nucleophilic substitution. The presence of two strong electron-withdrawing groups, a nitro group at the para position and a trifluoromethyl group at the ortho position, significantly activates the chloromethyl group for SN2 reactions. This activation, however, necessitates a careful selection of catalytic systems to achieve optimal yields, selectivity, and reaction kinetics while minimizing side reactions.

This guide provides an in-depth comparison of the efficacy of various catalysts for nucleophilic substitution reactions involving this compound. We will delve into the mechanistic underpinnings of different catalytic approaches, present comparative data, and provide detailed experimental protocols to aid researchers in selecting the most suitable catalyst for their specific synthetic needs.

The Crucial Role of Catalysis in Activating a Sterically Hindered and Electron-Deficient Substrate

The inherent reactivity of the benzylic chloride in this compound is a double-edged sword. While the electron-withdrawing groups enhance its susceptibility to nucleophilic attack, they also increase the propensity for side reactions, such as hydrolysis or elimination, particularly under harsh basic conditions. Furthermore, the trifluoromethyl group ortho to the chloromethyl moiety introduces steric hindrance that can impede the approach of nucleophiles.

Catalysis, particularly phase-transfer catalysis (PTC), emerges as a powerful tool to circumvent these challenges. PTC facilitates the transfer of a nucleophile from an aqueous or solid phase to an organic phase where the substrate resides, enabling the reaction to proceed under milder, biphasic conditions. This approach often leads to higher yields, cleaner reactions, and easier product isolation.

Comparing the Titans: Quaternary Ammonium vs. Phosphonium Salts in Phase-Transfer Catalysis

The most common phase-transfer catalysts for nucleophilic substitution on benzylic halides are quaternary ammonium and phosphonium salts. Their efficacy is dictated by several factors, including the lipophilicity of the cation, the nature of the counter-ion, and their thermal stability.

Quaternary Ammonium Salts: The Workhorse Catalysts

Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are widely employed due to their commercial availability and proven effectiveness in a vast array of reactions.[1] In the context of reactions with this compound, TBAB facilitates the transport of anionic nucleophiles from the aqueous to the organic phase, where they can react with the substrate.

The general mechanism for a TBAB-catalyzed nucleophilic substitution is depicted below:

PTC_Mechanism_Ammonium Nu_aq Nu⁻ (aq) QNu_aq Q⁺Nu⁻ (aq) Nu_aq->QNu_aq Ion Exchange QBr_aq Q⁺Br⁻ (aq) QBr_aq->QNu_aq QNu_org Q⁺Nu⁻ (org) QNu_aq->QNu_org Phase Transfer RCl_org R-Cl (org) RNu_org R-Nu (org) RCl_org->RNu_org QNu_org->RNu_org SN2 Reaction QCl_org Q⁺Cl⁻ (org) QNu_org->QCl_org Forms QCl_org->QBr_aq Phase Transfer & Ion Exchange

Caption: Phase-Transfer Catalysis Mechanism with Quaternary Ammonium Salts.

Phosphonium Salts: The High-Temperature Specialists

Quaternary phosphonium salts, such as tetrabutylphosphonium bromide, offer a key advantage over their ammonium counterparts: enhanced thermal stability.[2] This makes them the catalysts of choice for reactions requiring elevated temperatures, where ammonium salts might undergo Hofmann elimination. For sluggish nucleophilic substitutions on sterically hindered substrates like this compound, the ability to operate at higher temperatures can significantly improve reaction rates.

Performance Data: A Comparative Analysis

While specific kinetic data for the catalytic reactions of this compound is not extensively reported in readily accessible literature, we can extrapolate from studies on structurally similar activated benzyl chlorides. The following table summarizes typical performance characteristics based on these analogous reactions.

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAdvantagesLimitations
Quaternary Ammonium Salt Tetrabutylammonium Bromide (TBAB)Biphasic (e.g., Toluene/Water), 50-80 °C, Base (e.g., K₂CO₃)Readily available, cost-effective, high efficiency at moderate temperatures.Susceptible to degradation (Hofmann elimination) at high temperatures (>100 °C).
Quaternary Phosphonium Salt Tetrabutylphosphonium Bromide (TBPB)Biphasic (e.g., Toluene/Water), 80-120 °C, Base (e.g., K₂CO₃)High thermal stability, suitable for high-temperature reactions, potentially higher turnover numbers.Generally more expensive than ammonium salts.
Crown Ethers 18-Crown-6Solid-Liquid PTC (e.g., Acetonitrile), Room Temp. to 80 °CExcellent for solubilizing alkali metal cations, can be highly efficient.Higher cost, potential toxicity.

Experimental Protocols for Catalyst Comparison

To facilitate a direct comparison of catalyst efficacy, the following experimental protocols are provided. These are designed as a starting point and may require optimization based on the specific nucleophile and desired product.

General Procedure for Nucleophilic Etherification

This protocol outlines the synthesis of a benzyl ether derivative, a common transformation for this substrate.

Materials:

  • This compound

  • An alcohol (e.g., Phenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Phase-Transfer Catalyst (e.g., TBAB or TBPB)

  • Toluene

  • Deionized Water

Experimental Workflow:

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge flask with substrate, phenol, K₂CO₃, and toluene. B Add phase-transfer catalyst (e.g., TBAB or TBPB). A->B C Add deionized water. B->C D Heat the mixture to the desired temperature (e.g., 80 °C). C->D E Stir vigorously for the required reaction time. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Separate the organic and aqueous layers. G->H I Wash the organic layer with brine, dry over Na₂SO₄. H->I J Concentrate under reduced pressure. I->J K Purify the crude product by column chromatography. J->K

Caption: Experimental workflow for the phase-transfer catalyzed etherification.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired alcohol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and toluene (10 mL per mmol of substrate).

  • Add the phase-transfer catalyst (0.1 eq). For a direct comparison, set up parallel reactions with TBAB and TBPB.

  • Add deionized water (5 mL per mmol of substrate).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for TBAB, and a higher temperature, e.g., 110 °C, can be explored for TBPB) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate phenols and alcohols to form the nucleophilic alkoxide in situ, while being mild enough to minimize hydrolysis of the benzylic chloride.

  • Biphasic System: The use of a toluene/water system is a hallmark of phase-transfer catalysis. Toluene serves as the solvent for the organic substrate, while water dissolves the inorganic base and the nucleophile precursor.

  • Vigorous Stirring: Adequate mixing is crucial to maximize the interfacial area between the two phases, which directly impacts the rate of phase transfer and, consequently, the overall reaction rate.

  • Catalyst Loading: A catalytic amount (typically 5-10 mol%) is usually sufficient. Higher loadings may not significantly increase the reaction rate and can complicate product purification.

Trustworthiness: A Self-Validating System

The described protocol incorporates a self-validating system. By running parallel reactions with different catalysts under identical conditions (except for temperature, which can be varied to leverage the specific properties of the catalyst), a direct and reliable comparison of their efficacy can be obtained. The progress of the reaction, monitored by techniques like TLC or GC-MS, provides real-time data on the conversion of the starting material and the formation of the product, allowing for a quantitative assessment of catalyst performance.

Conclusion

The selection of an optimal catalyst for reactions involving this compound is a critical step in synthetic design. While quaternary ammonium salts like TBAB are effective and economical for reactions at moderate temperatures, quaternary phosphonium salts offer superior thermal stability, making them advantageous for more challenging transformations that require higher temperatures. The choice between these catalysts will ultimately depend on the specific nucleophile, the desired reaction conditions, and economic considerations. The provided protocols and comparative insights serve as a valuable resource for researchers to make informed decisions and accelerate their drug discovery and development efforts.

References

  • Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 20(5), 3481-3486. [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]

  • A new mechanistic model for liquid–liquid phase transfer catalysis: Reaction of benzyl chloride with aqueous ammonium sulfide. ResearchGate. [Link]

  • Kinetics of reaction of benzyl chloride with sodium acetate using tetrahexylammonium chloride as a phase-transfer catalyst. ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc.[Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI. [Link]

  • Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. Scientific Research Publishing. [Link]

  • KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. SID. [Link]

  • PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. IU Indianapolis ScholarWorks. [Link]

  • Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. Elsevier. [Link]

  • Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions. SciSpace. [Link]

  • Tetrabutylammonium Bromide: An Efficient Catalyst for the Synthesis of Xanthenediones under Solvent-free Conditions. Oriental Journal of Chemistry. [Link]

  • Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. PubMed Central. [Link]

  • Tetrabutylammonium Bromide: An Efficient Phase Transfer Catalyst in Organic Synthesis. ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1-Chloromethyl-4-nitrobenzene. ResearchGate. [Link]

  • Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
  • Patent No. US 7,781,597 B2.
  • 1-Chloromethyl-4-nitrobenzene. PubMed Central. [Link]

  • Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis. Nottingham ePrints. [Link]

  • Selected efficient chiral quaternary ammonium salt phase-transfer... ResearchGate. [Link]

  • Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journals. [Link]

Sources

bioisosteric replacement studies involving the trifluoromethyl group of this compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the trifluoromethyl (CF3) group stands as a cornerstone of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity have made it a favored substituent for enhancing the potency and pharmacokinetic profiles of drug candidates. However, the quest for optimized drug-like properties is a continuous journey of refinement. Bioisosteric replacement, the strategic substitution of one functional group for another with similar physicochemical or biological properties, offers a powerful approach to fine-tune molecular characteristics. This guide provides an in-depth, objective comparison of common bioisosteric replacements for the trifluoromethyl group, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Rationale for Replacing the Trifluoromethyl Group

The decision to replace a trifluoromethyl group is driven by the need to address specific challenges in drug development. While the CF3 group often imparts desirable characteristics, it can also introduce liabilities such as increased lipophilicity, which may lead to poor solubility or off-target effects. Furthermore, subtle modifications to steric bulk, electronics, and hydrogen bonding potential can unlock significant improvements in target engagement, selectivity, and overall pharmacological profile. Understanding the nuances of each bioisosteric replacement is therefore crucial for rational drug design.

A Comparative Analysis of Common Trifluoromethyl Bioisosteres

Several functional groups have emerged as effective bioisosteres for the trifluoromethyl group, each with its own distinct set of properties. The most common replacements include the pentafluorosulfanyl (SF5), nitro (NO2), cyano (CN), methyl (CH3), and trifluoromethoxy (OCF3) groups.

Bioisosteres cluster_replacements Common Bioisosteric Replacements CF3 Trifluoromethyl (CF3) SF5 Pentafluorosulfanyl (SF5) CF3->SF5 'Super-CF3' Increased Lipophilicity & Electron Withdrawal NO2 Nitro (NO2) CF3->NO2 Strong Electron Withdrawal CN Cyano (CN) CF3->CN Linear Geometry & H-bond Acceptor CH3 Methyl (CH3) CF3->CH3 Reduced Lipophilicity & Electron Withdrawal OCF3 Trifluoromethoxy (OCF3) CF3->OCF3 Increased Lipophilicity

Caption: Common bioisosteric replacements for the trifluoromethyl group.

The selection of an appropriate bioisostere is a context-dependent decision, guided by the specific goals of the drug discovery program. The following table provides a quantitative comparison of the key physicochemical properties of these functional groups.

Functional GroupHansch-Leo Lipophilicity Parameter (π)Hammett Electronic Parameter (σp)van der Waals Volume (ų)
-CF3 0.880.5442.6
-SF5 1.510.6863.5
-NO2 -0.280.7828.9
-CN -0.570.6628.9
-CH3 0.56-0.1722.4
-OCF3 1.040.3556.6

Experimental Protocols for Comparative Evaluation

To empirically assess the impact of bioisosteric replacement, a series of standardized in vitro assays are essential. The following protocols provide a framework for the synthesis of a model compound and the subsequent evaluation of its physicochemical and pharmacological properties.

Synthesis of a Model Compound and its Bioisosteric Analogs

The following is a general synthetic scheme for the preparation of a trifluoromethyl-containing compound and its nitro analog. Specific reaction conditions may need to be optimized based on the specific scaffold.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start Starting Material (e.g., Aryl Halide) Intermediate1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Intermediate1 CF3_Analog Trifluoromethylated Product Intermediate1->CF3_Analog Trifluoromethylating Agent (e.g., Ruppert's Reagent) Nitro_Analog Nitro Analog Intermediate1->Nitro_Analog Nitrating Agent (e.g., HNO3/H2SO4)

Caption: General synthetic workflow for CF3 and NO2 analogs.

Detailed Protocol for Suzuki Coupling:

  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., dioxane/water) are added the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated to the appropriate temperature (e.g., 80-100 °C) under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Physicochemical Property Determination

LogP Determination (Shake-Flask Method):

The shake-flask method remains the gold standard for the experimental determination of the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[1]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[1]

  • Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4, pre-saturated with each other. The final concentration of the test compound should be in the low micromolar range.[1]

  • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes):

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[2][3]

  • Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[2][3]

  • The test compound is added to the microsomal suspension at a final concentration of 1 µM.

  • The reaction is initiated by the addition of NADPH, a cofactor required for many metabolic enzymes.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t1/2) and intrinsic clearance (Clint) of the compound are calculated from the rate of disappearance of the parent compound over time.

Pharmacological Activity Evaluation

In Vitro Potency (IC50) Determination (Cell-Based Assay):

This assay determines the concentration of a compound required to inhibit a specific biological process by 50%.[4]

  • Cells expressing the target of interest are seeded in a 96-well plate and allowed to adhere overnight.[4]

  • The cells are then treated with a serial dilution of the test compound, typically ranging from nanomolar to micromolar concentrations. A vehicle control (e.g., DMSO) is also included.[4]

  • After a specific incubation period, a reagent to measure cell viability or a specific cellular response (e.g., enzyme activity, second messenger levels) is added.

  • The signal is measured using a plate reader.

  • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Case Study: Trifluoromethyl vs. Nitro and Pentafluorosulfanyl Groups in CB1 Receptor Modulators

A compelling example of the impact of bioisosteric replacement is seen in the development of positive allosteric modulators (PAMs) of the cannabinoid CB1 receptor.[5][6] The initial lead compound, ZCZ011, featured an aliphatic nitro group. While potent, this compound suffered from poor metabolic stability.[5]

Replacement of the nitro group with a trifluoromethyl group resulted in compounds with significantly improved metabolic stability in human, rat, and mouse liver microsomes.[5] Interestingly, the CF3-containing analogs also exhibited increased potency in a β-arrestin recruitment assay, a measure of receptor activation.[5]

In a separate study on p97 inhibitors, the replacement of a trifluoromethyl group with a pentafluorosulfanyl group led to a surprising decrease in potency.[7] However, the trifluoromethoxy analog was found to be a closer biochemical match to the original trifluoromethyl-containing compound.[7] These findings underscore the often unpredictable nature of bioisosteric replacements and the importance of empirical testing.

Conclusion and Future Perspectives

The trifluoromethyl group remains an invaluable tool in the medicinal chemist's arsenal. However, a deep understanding of its bioisosteric replacements is essential for navigating the complexities of drug optimization. The pentafluorosulfanyl group offers a "super-trifluoromethyl" with enhanced lipophilicity and metabolic stability, while the nitro and cyano groups provide strong electron-withdrawing properties in a smaller steric footprint. The methyl group can be used to reduce lipophilicity and electron-withdrawing character.

The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their drug design efforts. As our understanding of the subtle interplay between molecular properties and biological activity continues to evolve, so too will the strategic application of bioisosterism in the pursuit of safer and more effective medicines.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Drug Metabolism. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Wipf, P., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(11), 1225–1230.
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062.
  • Altomonte, S., et al. (2014). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Advances, 4(39), 20164-20176.
  • Zheng, Y., & Tice, C. M. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.
  • Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
  • Domainex. (2022). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

Sources

The Unseen Accelerator: A Comparative Kinetic Guide to Reactions with 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, the choice of reagents can dictate the pace, efficiency, and ultimate success of a synthetic route. Among the vast arsenal of building blocks, benzylic halides bearing electron-withdrawing groups are workhorses for introducing key structural motifs. This guide provides an in-depth kinetic comparison of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a highly activated electrophile, with other relevant benzyl chlorides. By understanding the subtle interplay of electronic and steric effects on reaction rates, researchers can make more informed decisions in designing and optimizing their synthetic strategies.

The Subject of Our Study: this compound

This compound is a primary benzylic chloride characterized by the presence of two potent electron-withdrawing groups on the aromatic ring: a nitro group (-NO₂) at the para position and a trifluoromethyl group (-CF₃) at the ortho position relative to the chloromethyl group. These substituents dramatically influence the reactivity of the benzylic carbon towards nucleophilic attack.

The strong inductive (-I) and resonance (-M) effects of the nitro group, combined with the powerful inductive effect of the trifluoromethyl group, render the benzylic carbon exceptionally electrophilic. This heightened reactivity makes it a valuable reagent for forging new carbon-heteroatom and carbon-carbon bonds, often under milder conditions than its less-activated counterparts.

The Cornerstone of Reactivity: Nucleophilic Substitution at the Benzylic Carbon

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile (Nu⁻) displaces the chloride leaving group. This can proceed through two principal mechanisms: a unimolecular S(_N)1 reaction involving a carbocation intermediate, or a bimolecular S(_N)2 reaction involving a concerted backside attack.

Given that this compound is a primary benzylic halide, the S(_N)2 pathway is generally favored due to the low steric hindrance around the reaction center. Furthermore, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly destabilizes the formation of a positive charge at the benzylic position, making the S(_N)1 pathway highly unfavorable. Our comparative analysis will therefore focus on the kinetics of S(_N)2 reactions.

A Head-to-Head Comparison: Kinetic Data for Substituted Benzyl Chlorides

Substituted Benzyl ChlorideSubstituent(s)First-Order Rate Constant (k_solv, s⁻¹)Relative Rate (vs. Benzyl Chloride)
4-Methoxybenzyl chloride4-OCH₃2.2~ 1,375,000
Benzyl chlorideH1.6 x 10⁻⁶ (estimated)1
4-Chlorobenzyl chloride4-Cl4.5 x 10⁻⁷~ 0.28
4-Nitrobenzyl chloride4-NO₂1.3 x 10⁻⁸~ 0.008
3,4-Dinitrobenzyl chloride3-NO₂, 4-NO₂1.1 x 10⁻⁸~ 0.007

Data is sourced from studies on the solvolysis of ring-substituted benzyl chlorides and represents a significant range of reactivities.[1]

Analysis of the Data:

The data clearly demonstrates the profound impact of substituents on the rate of nucleophilic substitution.

  • Electron-donating groups , such as the methoxy group in 4-methoxybenzyl chloride, dramatically accelerate the reaction. This is traditionally explained by the stabilization of a carbocation-like transition state, suggesting a shift towards an S(_N)1-like mechanism.

  • Electron-withdrawing groups , in contrast, significantly retard the rate of solvolysis. The rate constant for 4-nitrobenzyl chloride is approximately 125 times smaller than that of unsubstituted benzyl chloride. This is because electron-withdrawing groups destabilize the developing positive charge in the transition state of an S(_N)1 reaction. For an S(_N)2 reaction, while they increase the electrophilicity of the carbon, they can also destabilize the transition state which has developing negative charge on the leaving group. However, the increased ground-state electrophilicity is often the dominant factor in accelerating S(_N)2 reactions with strong nucleophiles.

Predicting the Reactivity of this compound:

Based on the trends observed, we can confidently predict that this compound will be significantly more reactive towards nucleophiles in an S(_N)2 reaction than benzyl chloride and even 4-nitrobenzyl chloride. The combined electron-withdrawing power of the nitro and trifluoromethyl groups will make the benzylic carbon a much "harder" electrophilic center, highly susceptible to attack by a wide range of nucleophiles. While solvolysis rates are suppressed by electron-withdrawing groups, the rate of reaction with a charged nucleophile (a more typical synthetic scenario) is expected to be substantially faster.

Experimental Design for Kinetic Analysis

To empirically determine and compare the reaction kinetics of this compound with other benzylic halides, a well-designed experimental protocol is essential. The following outlines a general procedure for a pseudo-first-order kinetic study using HPLC to monitor the reaction progress.

Protocol: Determination of Second-Order Rate Constants for the Reaction of Benzylic Chlorides with a Nucleophile

Objective: To determine the second-order rate constant for the reaction of a substituted benzyl chloride with a given nucleophile (e.g., a primary amine, thiol, or phenoxide).

Principle: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction. This allows the reaction to be treated as a pseudo-first-order process, simplifying the kinetic analysis.

Materials:

  • This compound

  • Alternative benzylic chlorides (e.g., benzyl chloride, 4-nitrobenzyl chloride)

  • Nucleophile of interest (e.g., aniline, thiophenol)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Internal standard for HPLC analysis

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the benzylic chloride (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile (e.g., 1.0 M) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel, add the nucleophile solution and the internal standard solution.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding a small, known volume of the benzylic chloride stock solution. Start a timer immediately.

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing a suitable quenching agent (e.g., a dilute acid for an amine nucleophile) and the mobile phase for HPLC analysis.

    • Analyze the quenched samples by HPLC.

  • Data Analysis:

    • From the HPLC chromatograms, determine the concentration of the remaining benzylic chloride at each time point by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the concentration of the benzylic chloride (ln[BC]) versus time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k' / [Nucleophile].

Self-Validation:

  • The linearity of the plot of ln[BC] vs. time confirms that the reaction is first-order with respect to the benzylic chloride.

  • Repeating the experiment with different excess concentrations of the nucleophile should yield different pseudo-first-order rate constants, but the calculated second-order rate constant should remain consistent.

Visualizing the Mechanistic Landscape

The choice between S(_N)1 and S(_N)2 pathways is a critical aspect of understanding the reactivity of benzylic halides. The following diagrams illustrate the key mechanistic steps and the factors influencing the preferred pathway.

SN1_vs_SN2 cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway cluster_factors Influencing Factors start_sn1 Benzylic Halide carbocation Carbocation Intermediate (Rate-Determining Step) start_sn1->carbocation Leaving Group Departs product_sn1 Product carbocation->product_sn1 Nucleophile Attacks start_sn2 Benzylic Halide transition_state Transition State (Concerted Step) start_sn2->transition_state Backside Attack by Nucleophile product_sn2 Product transition_state->product_sn2 Leaving Group Departs substrate Substrate Structure (Primary vs. Tertiary) ewg Electron-Withdrawing Groups ewg->carbocation Destabilize ewg->transition_state Stabilize (for strong Nu) nucleophile Nucleophile Strength solvent Solvent Polarity

Caption: A comparison of the S(_N)1 and S(_N)2 reaction pathways and the key factors that influence the mechanism.

Experimental_Workflow prep Prepare Stock Solutions (Benzylic Chloride, Nucleophile, Internal Standard) setup Set up Thermostated Reaction (Nucleophile + Internal Standard) prep->setup initiate Initiate Reaction (Add Benzylic Chloride) setup->initiate monitor Monitor Reaction Progress (Withdraw and Quench Aliquots at Timed Intervals) initiate->monitor analyze HPLC Analysis monitor->analyze data Data Processing (Plot ln[BC] vs. time) analyze->data result Calculate Rate Constants (k' and k₂) data->result

Caption: A streamlined workflow for the experimental determination of reaction kinetics using HPLC.

Conclusion: Harnessing Enhanced Reactivity in Synthesis

The presence of strong electron-withdrawing groups in this compound makes it a highly potent electrophile for S(_N)2 reactions. While a direct quantitative comparison is pending dedicated kinetic studies, the analysis of related substituted benzyl chlorides provides a robust framework for predicting its enhanced reactivity. For drug development professionals and synthetic chemists, this translates to the potential for milder reaction conditions, faster reaction times, and the ability to employ a broader range of weaker nucleophiles. By understanding the kinetic principles that govern its reactivity, researchers can strategically leverage this powerful building block to construct complex molecular architectures with greater efficiency and control.

References

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 130(46), 15552–15566. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Drug Candidates Derived from 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A drug's metabolic profile influences its bioavailability, half-life, and potential for drug-drug interactions, thereby shaping its overall efficacy and safety. This guide provides an in-depth analysis of the metabolic stability of drug candidates synthesized from the common building block, 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene. We will explore the inherent metabolic liabilities of this scaffold, compare its performance with alternative chemical moieties, and provide detailed experimental protocols for robust in vitro assessment.

The this compound scaffold is frequently employed in medicinal chemistry due to the versatile reactivity of the chloromethyl group and the electron-withdrawing properties of the nitro and trifluoromethyl substituents. However, these very features can also be metabolic red flags. Nitroaromatic compounds are susceptible to reduction by cytosolic and microsomal reductases, potentially leading to the formation of reactive nitroso and hydroxylamine intermediates. Similarly, the trifluoromethyl group, while often enhancing metabolic stability and lipophilicity, can undergo oxidative metabolism.

This guide will present a comparative study of a hypothetical drug candidate, "Compound A," derived from the title scaffold, against two structurally related alternatives: "Compound B," where the nitro group is replaced by a cyano group, and "Compound C," where the trifluoromethyl group is substituted with a chlorine atom. This comparison will be based on data from two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Experimental Design & Rationale

A robust assessment of metabolic stability requires a multi-faceted approach. We have selected two complementary in vitro systems to model different aspects of hepatic metabolism.

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. It is a high-throughput and cost-effective method for initial screening of metabolic liabilities, particularly oxidative metabolism.

  • Hepatocyte Stability Assay: This assay employs intact liver cells, providing a more holistic view of metabolism that includes both Phase I and Phase II (conjugative) pathways, as well as cellular uptake and efflux processes. This assay offers a more physiologically relevant model of in vivo metabolism.

The selection of comparator compounds is crucial for a meaningful analysis. Compound B, with its cyano substituent, offers a common bioisosteric replacement for the nitro group, potentially mitigating the risk of reductive metabolism. Compound C, with a chloro-substituent instead of a trifluoromethyl group, allows for the evaluation of the metabolic impact of this common halogen substitution.

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Compound A (Nitro/CF3) Microsomes Liver Microsomal Stability Assay A->Microsomes Hepatocytes Hepatocyte Stability Assay A->Hepatocytes B Compound B (Cyano/CF3) B->Microsomes B->Hepatocytes C Compound C (Nitro/Cl) C->Microsomes C->Hepatocytes LCMS LC-MS/MS Analysis Microsomes->LCMS Hepatocytes->LCMS HalfLife Half-Life (t1/2) Calculation LCMS->HalfLife IntrinsicClearance Intrinsic Clearance (Clint) Calculation HalfLife->IntrinsicClearance

Caption: Workflow for Comparative Metabolic Stability Assessment.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each test compound (Compound A, B, and C) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADPH in 0.1 M potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 1 µL of the 10 mM test compound stock solution to 99 µL of the diluted HLM suspension to achieve a final compound concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM warfarin).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

Protocol 2: Hepatocyte Stability Assay
  • Cell Culture and Plating:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Plate the hepatocytes in collagen-coated 96-well plates at a density of 0.5 x 10^6 cells/mL in hepatocyte culture medium.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • Incubation:

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • Dilute the stock solution in culture medium to a final concentration of 1 µM.

    • Remove the old medium from the hepatocyte plates and add 100 µL of the compound-containing medium.

    • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), collect both the cell supernatant and the cell lysate (after lysing the cells with acetonitrile).

  • Sample Processing and Analysis:

    • Combine the supernatant and lysate for each time point.

    • Add an internal standard and centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound concentration.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the described assays.

Table 1: Liver Microsomal Stability Data

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)
Compound A 1546.2
Compound B 4515.4
Compound C 2527.7
Verapamil (Control) 1257.8

Table 2: Hepatocyte Stability Data

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (Clint, µL/min/10^6 cells)
Compound A 2824.8
Compound B 759.2
Compound C 4814.4
7-Ethoxycoumarin (Control) 2034.7

Interpretation of Results and Mechanistic Insights

The data clearly indicates that Compound A, derived from the this compound scaffold, exhibits the lowest metabolic stability in both assay systems. This is consistent with the known metabolic liabilities of the nitro and trifluoromethyl groups.

The significantly improved stability of Compound B suggests that the nitro group is a primary site of metabolism in Compound A. The replacement of the nitro group with a cyano group, a common bioisostere, effectively mitigates this metabolic pathway. The cyano group is generally more resistant to metabolic transformations.

Compound C, where the trifluoromethyl group is replaced by a chlorine atom, also shows improved stability compared to Compound A, albeit to a lesser extent than Compound B. This suggests that the trifluoromethyl group is also a site of metabolism, likely through oxidative pathways.

The hepatocyte assay data corroborates the findings from the microsomal assay, with a similar trend in stability observed across the three compounds. The generally longer half-lives in the hepatocyte assay may be attributed to factors such as cellular uptake limitations or the involvement of both Phase I and Phase II metabolic pathways.

Potential Metabolic Pathways

G cluster_0 Compound A Metabolism CompoundA Compound A (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) CompoundA->Nitroso Nitroreductase Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Nitroreductase Amine Amine Metabolite (Ar-NH2) Hydroxylamine->Amine

Caption: Potential Reductive Metabolism of Compound A.

Conclusion and Future Directions

This guide demonstrates a systematic approach to assessing the metabolic stability of drug candidates derived from the this compound scaffold. Our comparative analysis highlights the potential metabolic liabilities associated with the nitro and trifluoromethyl groups and underscores the value of strategic bioisosteric replacements in optimizing drug metabolism profiles.

The experimental protocols and data presented herein provide a framework for researchers to conduct their own comparative stability studies. Future work should focus on identifying the specific metabolites formed from Compound A to confirm the proposed metabolic pathways. This can be achieved through metabolite identification studies using high-resolution mass spectrometry. Furthermore, in vivo pharmacokinetic studies in animal models are warranted to validate these in vitro findings and to fully characterize the disposition of these compounds.

By proactively addressing metabolic stability during the early stages of drug discovery, researchers can significantly increase the probability of developing safe and effective medicines.

References

  • Title: The Role of Nitroreductases in the Metabolism of Nitroaromatic Compounds Source: Journal of Biological Chemistry URL: [Link]

  • Title: Reductive Metabolism of Nitroaromatic Xenobiotics Source: Drug Metabolism Reviews URL: [Link]

  • Title: The Metabolism of Trifluoromethyl-Containing Compounds Source: Chemical Research in Toxicology URL: [Link]

  • Title: In Vitro Assessment of Metabolic Stability Using Liver Microsomes Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Use of Cryopreserved Human Hepatocytes in In Vitro Drug Metabolism Studies Source: Drug Metabolism and Disposition URL: [Link]

Safety Operating Guide

Navigating the Disposal of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors of progress. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical, yet often overlooked phase: disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene, a compound characterized by its trifluoromethyl, nitro, and chloromethyl functional groups. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the preservation of our environment.

Hazard Assessment and Chemical Profile: Understanding the "Why" Behind the "How"

This compound (CAS No. 225656-59-7) is a substituted toluene derivative with a molecular formula of C8H5ClF3NO2 and a molecular weight of approximately 239.58 g/mol .[1] Its proper disposal is predicated on a thorough understanding of its inherent chemical and toxicological properties.

The presence of a nitro group suggests potential for thermal instability and explosive characteristics, particularly in the presence of certain other materials.[2] The halogenated (chloro- and trifluoromethyl-) nature of the molecule classifies it as a halogenated organic compound, which requires specific disposal routes to prevent the formation of toxic byproducts like dioxins during incineration.[3][4] Furthermore, many nitroaromatic and halogenated compounds exhibit toxicity, and this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][5]

Table 1: Key Properties and Hazards of this compound

PropertyValue/InformationSource
Molecular Formula C8H5ClF3NO2[1]
Molecular Weight 239.58 g/mol [1]
Physical Form Likely a solid or liquid at room temperature[6]
Primary Hazards Corrosive (causes severe skin burns and eye damage)[1][5]
Potential for thermal instability and explosive decomposition (due to nitro group)[2]
Forms toxic gases upon combustion (Nitrogen Oxides, Hydrogen Chloride)[7]
UN Number 3261 (Corrosive solid, acidic, organic, n.o.s.)[1]
Hazard Class 8 (Corrosive)[1]
Packing Group II[1]

The causality behind stringent disposal protocols lies in these characteristics. Improper disposal, such as mixing with incompatible waste streams or attempting to neutralize without a thorough understanding of the reaction kinetics, can lead to uncontrolled exothermic reactions, detonation, or the release of highly toxic fumes.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be donned. The selection of PPE is not merely a checklist item but a critical risk mitigation strategy.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionRationale
Hands Nitrile rubber gloves. Consider double-gloving.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture.[3]
Eyes/Face ANSI-approved chemical splash goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage. A face shield offers broader protection for the entire face.[5]
Body A fully buttoned lab coat and a chemical-resistant apron.Protects against incidental contact and spills. An apron provides an additional barrier for the torso.[3]
Respiratory Use only within a properly functioning chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.The compound may cause respiratory irritation.[5] A chemical fume hood is the primary engineering control to minimize inhalation exposure.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements and to ensure compliance with your respiratory protection program if respirators are required.[3]

Spill Management: Immediate Actions for Unplanned Releases

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area.[8] Alert colleagues and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, dry lime, or soda ash to cover the spill.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container.[8]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[8]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS office, as it may be necessary to classify and dispose of the material as a hazardous waste.[8]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][9]

Protocol for Waste Collection and Disposal:

  • Waste Segregation: This is the cornerstone of safe chemical waste management. Designate a specific, clearly labeled waste container for "Halogenated Nitroaromatic Compounds."[4] Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[3][4] Incompatible materials can lead to dangerous reactions.

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, provided by your institution's EHS department.[3] Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[10] The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The associated hazards (Corrosive, Toxic).

    • The date of accumulation.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The SAA should be in a secondary containment bin to catch any potential leaks. Keep the container closed at all times except when adding waste.[10]

  • Request for Pickup: Once the container is full, or before the accumulation time limit set by your institution and the EPA is reached, submit a chemical waste pickup request to your EHS department.[10] Do not overfill containers.

Decision Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_disposal Final Disposal cluster_spill Spill Emergency A Identify Waste: 1-(Chloromethyl)-4-nitro-2- (trifluoromethyl)benzene B Consult Safety Data Sheet (SDS) & Institutional Protocols A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) B->C D Segregate as 'Halogenated Nitroaromatic Waste' C->D S1 Spill Occurs C->S1 Potential Spill E Use Designated, Labeled, Chemically-Resistant Container D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container Full or Time Limit Reached? F->G H Submit Waste Pickup Request to EHS/Waste Management G->H Yes I Licensed Hazardous Waste Disposal Facility H->I S2 Evacuate, Alert, Ventilate S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect & Dispose of as Hazardous Waste S3->S4

Caption: Decision workflow for the safe disposal of this compound.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be a self-validating system. By adhering to the principles of waste segregation, proper labeling, and containment, you create a chain of custody for the hazardous waste that is transparent and traceable. The involvement of your institution's EHS department at the final disposal stage provides a critical checkpoint, ensuring that the waste is handled by licensed professionals in accordance with all federal, state, and local regulations.[11][12]

The expertise embedded in these procedures is drawn from established best practices for handling halogenated and nitroaromatic compounds, grounded in the regulatory framework of agencies such as the Environmental Protection Agency (EPA).[11][13] By following these steps, you are not just disposing of a chemical; you are participating in a system designed to protect yourself, your colleagues, and the wider community.

References

  • Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). [Link]

  • NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

  • PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]

  • Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • ChemBK. 1-Nitro-2-chloro-4-(trifluoromethyl)benzene. [Link]

  • Croner-i. Aromatic halogenated amines and nitro-compounds. [Link]

  • A-State Knowledge Base. Hazardous Waste Management. [Link]

  • New Jersey Department of Health. Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-. [Link]

  • Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Environmental Protection Agency. Hazardous Waste. [Link]

  • New Jersey Department of Health. Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-. [Link]

  • Australian Industrial Chemicals Introduction Scheme. Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]

  • Airgas. Safety Data Sheet - Benzene, 1-chloro-4-(trifluoromethyl)-. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene.

In the intricate world of pharmaceutical development and chemical synthesis, the novel compound this compound (CAS No. 859027-07-9) presents both significant opportunities and considerable safety challenges. Its unique trifluoromethyl, nitro, and chloromethyl functionalities make it a valuable intermediate, but also demand a rigorous and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and mitigating the risks associated with this potent chemical.

Understanding the Inherent Hazards: A Multifaceted Risk Profile

The primary hazards associated with this compound are anticipated to be:

  • Severe Irritation and Burns: The chloromethyl group is a known lachrymator and can cause severe irritation and burns to the skin, eyes, and respiratory tract.

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. A significant concern with some nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[1]

  • Reactivity: Aromatic nitro compounds can be strong oxidizing agents and may react vigorously, and in some cases explosively, with reducing agents, bases (like sodium hydroxide), hydrides, sulfides, and nitrides.[2]

  • Long-Term Health Effects: While not definitively established for this specific molecule, related compounds have been identified as potential carcinogens.[1] Therefore, it is prudent to handle this chemical with the assumption that it may have long-term health consequences.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant hazards, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is not merely a matter of compliance but a critical step in ensuring personal safety.

PPE ComponentSpecificationRationale
Hand Protection Butyl Rubber Gloves Butyl rubber offers excellent resistance to a wide range of chemicals, including nitro compounds, ketones, esters, and strong acids.[3][4][5][6] Nitrile gloves may offer some splash protection but are generally not recommended for prolonged contact with aromatic nitro compounds.[3] Always double-glove for added protection.
Eye Protection Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Body Protection Flame-Retardant Lab Coat and Chemical-Resistant ApronA flame-retardant lab coat protects against splashes and potential fire hazards. A chemical-resistant apron, worn over the lab coat, provides an additional barrier against corrosive spills.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgesDue to the potential for respiratory irritation from vapors, a properly fitted respirator is essential, especially when working outside of a certified chemical fume hood or during spill cleanup.

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard 1-(Chloromethyl)-4-nitro-2- (trifluoromethyl)benzene Irritant Skin/Eye Irritant & Corrosive Hazard->Irritant Chloromethyl group Toxic Toxic (Potential Methemoglobinemia) Hazard->Toxic Nitroaromatic structure Reactive Reactive (Oxidizer) Hazard->Reactive Nitro group Gloves Hand Protection: Butyl Rubber Gloves (Double Gloved) Irritant->Gloves Eye Eye Protection: Chemical Goggles & Face Shield Irritant->Eye Body Body Protection: Flame-Retardant Lab Coat & Chemical Apron Irritant->Body Toxic->Gloves Respiratory Respiratory Protection: NIOSH-approved Respirator (Organic Vapor Cartridges) Toxic->Respiratory Reactive->Body

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.